5-Methoxy-2-methylbenzothiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQMNBWVOKYKPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062723 | |
| Record name | Benzothiazole, 5-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2941-69-7 | |
| Record name | 5-Methoxy-2-methylbenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2941-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-methylbenzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothiazole, 5-methoxy-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzothiazole, 5-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-2-methylbenzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHOXY-2-METHYLBENZOTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3XTQ4YUR3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 5-Methoxy-2-methylbenzothiazole
Introduction
5-Methoxy-2-methylbenzothiazole is a heterocyclic aromatic organic compound that belongs to the benzothiazole family. The benzothiazole core, a fusion of benzene and thiazole rings, imparts significant chemical stability and reactivity, making it a valuable scaffold in various scientific domains.[1] The addition of a methoxy (-OCH₃) group at the 5-position and a methyl (-CH₃) group at the 2-position modifies the molecule's electronic properties, solubility, and biological activity.[1][2] This compound serves as a critical intermediate and building block in the synthesis of more complex molecules.[1] Its applications are found in pharmaceutical development, particularly in the synthesis of potential anti-cancer and anti-inflammatory agents, as well as in the agrochemical industry for creating pesticides and herbicides.[1] Understanding the fundamental physical properties of this compound is paramount for researchers and chemical engineers in designing synthetic routes, developing formulations, and ensuring safe handling.
Section 1: General and Physicochemical Properties
The general and physicochemical properties of this compound are summarized in the table below. These properties are essential for predicting the compound's behavior in various chemical and physical processes.
Table 1: Key Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2941-69-7 | [1][3][4][5] |
| Molecular Formula | C₉H₉NOS | [1][3][4][5] |
| Molecular Weight | 179.24 g/mol | [1][4][5] |
| Appearance | White, colorless to light orange/yellow or light brown powder, crystals, or lumps.[1][6][7] | [1][6][7] |
| Melting Point | 31.0 - 40.0 °C (5.0, 93.2 - 100.4 °F) | [1][3][6][7][8] |
| Boiling Point | 284.2 °C at 760 mmHg; 135 °C at 3 mmHg | [1][3][8] |
| Density | ~1.223 g/cm³ | [3] |
| Refractive Index | ~1.629 (at 20 °C) | [3][6] |
| Flash Point | 125.7 °C; >230 °F | [3][8] |
| Vapor Pressure | 0.00517 mmHg at 25°C | [3] |
| pKa (Predicted) | 2.24 ± 0.10 | [8] |
| Solubility | Soluble in organic solvents.[2] The methoxy group may enhance its lipophilicity.[2] | [2] |
Note: The reported values, especially for appearance and melting point, can vary slightly between suppliers due to differences in purity.
Section 2: Chemical Structure and Identification
The unique arrangement of atoms in this compound dictates its chemical reactivity and physical characteristics.
Molecular Structure
The structure consists of a bicyclic system where a benzene ring is fused to a thiazole ring. A methyl group is attached at position 2 of the thiazole ring, and a methoxy group is at position 5 of the benzene ring.
Caption: Molecular structure of this compound.
Chemical Identifiers
For unambiguous identification in databases and literature, the following identifiers are used:
-
InChI: InChI=1S/C9H9NOS/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H3[3]
-
InChIKey: SAQMNBWVOKYKPZ-UHFFFAOYSA-N[9]
-
SMILES: COc1ccc2sc(C)nc2c1[10]
Section 3: Spectroscopic Data
Spectroscopic data is fundamental for structure elucidation and purity assessment. Below is a summary of available spectral information.
NMR Spectroscopy
-
¹³C NMR (Carbon NMR): Similar to ¹H NMR, a ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, including the carbons of the benzothiazole core, the methyl group, and the methoxy group.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands for C-H, C=N, C=C, and C-O bonds. The NIST Chemistry WebBook and SpectraBase provide IR spectral data for this compound.[12][13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The predicted monoisotopic mass is 179.04048 Da.[14] Platforms like ChemicalBook may provide the mass spectrum for this compound.[15]
Section 4: Safety and Handling
Based on available safety data sheets (SDS), this compound requires careful handling.
-
Hazards: It may be toxic if swallowed or in contact with skin, cause serious eye irritation, and be harmful if inhaled. It is also considered harmful to aquatic life.
-
Precautions: Use in a well-ventilated area or under a hood. Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[7] Avoid breathing vapors or mists.[7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] Some sources recommend refrigeration and storing under an inert gas as it may be air-sensitive.[4]
-
Incompatible Materials: Strong oxidizing agents.[7]
Section 5: Experimental Methodologies for Property Determination
The physical properties listed in this guide are determined through standardized experimental techniques. The choice of method is critical for obtaining accurate and reproducible data.
General Workflow
The characterization of a chemical compound like this compound follows a logical progression of analyses.
Caption: A generalized workflow for the physical characterization of a chemical compound.
Key Experimental Protocols
-
Melting Point Determination: Differential Scanning Calorimetry (DSC) is a modern and precise method for determining the melting point. It measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is observed as an endothermic peak.
-
Boiling Point Determination: The boiling point, especially at reduced pressure, is often determined using distillation techniques. The temperature at which the liquid boils under a specific pressure is recorded.
-
Density Measurement: A pycnometer or a digital density meter is used to accurately measure the density of the compound, typically in its liquid state (if melted) or by displacement methods if solid.
-
Spectroscopic Analysis:
-
NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is recorded on an NMR spectrometer (e.g., 400 MHz).
-
IR: A small amount of the sample is analyzed using an FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
MS: The sample is introduced into a mass spectrometer, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern. High-performance liquid chromatography-mass spectrometry (HPLC-MS) is a common technique for such analyses.[16]
-
The causality behind these choices lies in their ability to provide specific and accurate information. For instance, NMR is unparalleled for detailed structural information, while DSC provides highly reproducible thermal data. This self-validating system of cross-referencing data from multiple, orthogonal techniques ensures the trustworthy characterization of the compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 2941-69-7: this compound [cymitquimica.com]
- 3. This compound | 2941-69-7 [chemnet.com]
- 4. labproinc.com [labproinc.com]
- 5. scbt.com [scbt.com]
- 6. This compound, 97%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. 2941-69-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound [webbook.nist.gov]
- 10. This compound (CAS 2941-69-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. This compound [webbook.nist.gov]
- 14. PubChemLite - this compound (C9H9NOS) [pubchemlite.lcsb.uni.lu]
- 15. This compound(2941-69-7) MS [m.chemicalbook.com]
- 16. Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Methoxy-2-methylbenzothiazole: Synthesis, Applications, and Experimental Protocols
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 5-Methoxy-2-methylbenzothiazole, a versatile heterocyclic compound pivotal in modern chemical synthesis. Designed for researchers, chemists, and professionals in drug development, this document elucidates the compound's core properties, synthesis, analytical characterization, and its significant role as a precursor in creating high-value molecules.
Core Compound Identification and Physicochemical Properties
This compound is an aromatic heterocyclic compound built upon a benzothiazole core. The strategic placement of a methoxy group at the 5-position and a methyl group at the 2-position significantly influences its electronic properties, solubility, and reactivity, making it a valuable intermediate in organic synthesis.[1][2][3]
The fundamental identifiers and key physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 2941-69-7 | [4] |
| Molecular Formula | C₉H₉NOS | [4] |
| Molecular Weight | 179.24 g/mol | [4] |
| Appearance | White to light brown solid or powder | [3][5] |
| Melting Point | 34 - 40 °C | [5] |
| Boiling Point | 135 °C @ 3 mmHg | [1] |
| Density | ~1.223 g/cm³ | |
| Solubility | Soluble in organic solvents | [3] |
| Octanol/Water Partition Coefficient (logP) | 2.613 (Calculated) | [6] |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is typically achieved through a multi-step process starting from a readily available substituted aniline. The following pathway represents a common and logical approach for its laboratory-scale preparation.
Synthetic Workflow Overview
The synthesis involves the formation of a thioamide intermediate from 4-methoxyaniline, followed by an oxidative cyclization to form the benzothiazole ring. This method is reliable and leverages well-established reaction mechanisms in heterocyclic chemistry.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol describes the synthesis via the Jacobson method, a classic approach for benzothiazole formation.
Objective: To synthesize this compound from N-(4-methoxyphenyl)ethanethioamide.
Materials:
-
N-(4-methoxyphenyl)ethanethioamide
-
Sodium hydroxide (NaOH)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Ethanol (EtOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
-
Rotary evaporator
Step-by-Step Methodology:
-
Dissolution of Starting Material:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of N-(4-methoxyphenyl)ethanethioamide in 50 mL of ethanol.
-
Causality Insight: Ethanol is chosen as the solvent due to its ability to dissolve the thioamide intermediate and its miscibility with the aqueous base solution to be added next.
-
-
Preparation of Oxidant Solution:
-
In a separate beaker, prepare a solution of aqueous sodium hydroxide (10%, w/v).
-
Dissolve 25 mmol of potassium ferricyanide in 100 mL of the NaOH solution with stirring. The solution should turn deep yellow.
-
Causality Insight: The reaction is performed under basic conditions to deprotonate the thioamide, facilitating the intramolecular cyclization. Potassium ferricyanide is a mild oxidizing agent that promotes the ring-closing C-S bond formation without over-oxidizing the product.
-
-
Oxidative Cyclization Reaction:
-
Slowly add the ethanolic solution of the thioamide (from Step 1) to the alkaline potassium ferricyanide solution (from Step 2) at room temperature over 30 minutes with vigorous stirring.
-
After the addition is complete, gently heat the reaction mixture to 50-60°C and maintain for 2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature and pour it into 200 mL of cold deionized water.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Causality Insight: The product is significantly more soluble in DCM than in water, allowing for efficient extraction. Multiple extractions ensure maximum recovery.
-
-
Drying and Solvent Removal:
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol/water to yield the pure this compound as a solid.
-
Applications in Drug Discovery and Development
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities.[7] this compound serves as a crucial starting material for the synthesis of more complex molecules with therapeutic potential.
-
Anti-cancer Agents: The core structure is used to develop compounds that target various mechanisms in cancer cells. The methoxy and methyl groups can be chemically modified to optimize binding to biological targets.[1]
-
Anti-inflammatory and Antimicrobial Agents: Derivatives have shown promise in the development of novel anti-inflammatory and antibacterial drugs.[1][8]
-
Neuroprotective Agents: The benzothiazole framework is present in compounds investigated as monoamine oxidase (MAO) inhibitors, which are relevant for treating neurodegenerative diseases like Parkinson's.[9]
Hypothetical Mechanism: Kinase Inhibition Pathway
To illustrate its utility, consider a hypothetical drug candidate derived from this compound designed to inhibit a protein kinase involved in a cancer signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway by a drug.
Analytical Characterization
To ensure the identity, purity, and structural integrity of synthesized this compound, a suite of standard analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Used to identify characteristic functional groups present in the molecule.
-
Gas Chromatography (GC): Often used to determine the purity of the compound, with purities typically exceeding 98%.[1]
Spectroscopic data for this compound are available in chemical databases for reference.[10]
Safety, Handling, and Storage
Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid contact with skin, eyes, and clothing.[5][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[5] Some suppliers recommend refrigeration to ensure long-term stability.[5]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[5]
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 2941-69-7 | Benchchem [benchchem.com]
- 3. CAS 2941-69-7: this compound [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound (CAS 2941-69-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. d-nb.info [d-nb.info]
- 10. This compound(2941-69-7) MS [m.chemicalbook.com]
- 11. fishersci.at [fishersci.at]
Spectroscopic Data for 5-Methoxy-2-methylbenzothiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Methoxy-2-methylbenzothiazole, a heterocyclic compound of interest in pharmaceutical and materials science research. This document, crafted from the perspective of a Senior Application Scientist, aims to deliver not just raw data, but a deeper understanding of the structural information encoded within its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The causal relationships behind the observed spectral features are explained to provide a robust framework for researchers working with this and related molecular scaffolds.
Molecular Structure and Spectroscopic Overview
This compound possesses a bicyclic heteroaromatic core, which gives rise to a unique and informative spectroscopic signature. Understanding this signature is paramount for confirming its identity, assessing its purity, and elucidating its role in chemical transformations.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and assignable signals.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals five distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.64 | d | 1H | H-7 |
| ~7.45 | d | 1H | H-4 |
| ~6.98 | dd | 1H | H-6 |
| ~3.86 | s | 3H | -OCH₃ |
| ~2.80 | s | 3H | -CH₃ |
Data sourced from ChemicalBook. [1]
Interpretation:
-
The aromatic region of the spectrum (δ 6.5-8.0 ppm) displays signals for the three protons on the benzene ring. The downfield shifts are characteristic of protons attached to an electron-deficient aromatic system. The observed splitting patterns (doublets and a doublet of doublets) arise from spin-spin coupling between adjacent protons.
-
The singlet at approximately 3.86 ppm is characteristic of the three equivalent protons of the methoxy group (-OCH₃). Its chemical shift is influenced by the electron-donating nature of the oxygen atom.
-
The singlet at around 2.80 ppm corresponds to the three equivalent protons of the methyl group attached to the C2 position of the thiazole ring.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Based on data from similar benzothiazole derivatives, the following chemical shifts are predicted for this compound.
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C2 |
| ~156 | C5 |
| ~152 | C7a |
| ~133 | C3a |
| ~122 | C7 |
| ~116 | C4 |
| ~106 | C6 |
| ~56 | -OCH₃ |
| ~20 | -CH₃ |
Interpretation:
-
The quaternary carbons (C2, C5, C7a, and C3a) are typically observed as less intense signals. The C2 carbon, being part of the C=N bond, is expected to be the most downfield.
-
The carbons of the benzene ring (C4, C6, and C7) will appear in the aromatic region (δ 100-160 ppm). The carbon bearing the methoxy group (C5) is significantly shielded due to the electron-donating effect of the oxygen.
-
The methoxy carbon (-OCH₃) resonates at a characteristic upfield position (~56 ppm).
-
The methyl carbon (-CH₃) at C2 is the most shielded carbon, appearing at the most upfield position (~20 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of its key functional groups through characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2960 | Medium | Aliphatic C-H stretch (-CH₃, -OCH₃) |
| ~1600, ~1480 | Medium-Strong | C=C and C=N stretching (aromatic ring and thiazole) |
| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| ~1030 | Medium | Symmetric C-O-C stretch (aryl ether) |
Data interpreted from the NIST WebBook IR spectrum. [2]
Interpretation:
-
The presence of both aromatic and aliphatic C-H stretching vibrations confirms the hybrid nature of the molecule.
-
The strong absorptions in the 1480-1600 cm⁻¹ region are characteristic of the conjugated π-system of the benzothiazole ring.
-
The prominent C-O stretching bands are indicative of the methoxy group, a key functional feature of this molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for structural elucidation.
Electron Ionization Mass Spectrum (EI-MS):
-
Molecular Ion (M⁺): m/z 179
-
Key Fragments: m/z 164, 136, 123, 95
Fragmentation data sourced from ChemicalBook.
Proposed Fragmentation Pathway:
Caption: Proposed EI-MS Fragmentation Pathway.
Interpretation:
The fragmentation of this compound under electron ionization is initiated by the loss of a methyl radical from the molecular ion to form the stable fragment at m/z 164. Subsequent loss of carbon monoxide (CO) from the methoxy group leads to the fragment at m/z 136. Further fragmentation of the benzothiazole ring can explain the formation of the ions at m/z 123 and 95.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters may need to be optimized for specific systems.
NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a pulse angle of 30-45 degrees.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds and an acquisition time of at least 3 seconds.
-
Co-add 8-16 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
Employ a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
IR Data Acquisition (ATR-FTIR)
-
Sample Preparation: Place a small amount of solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry Data Acquisition (EI-GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to this compound and examine its mass spectrum for the molecular ion and characteristic fragment ions.
References
An In-Depth Technical Guide to the Synthesis of 5-Methoxy-2-methylbenzothiazole
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-Methoxy-2-methylbenzothiazole, a significant heterocyclic compound with applications in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the chemical principles, reaction mechanisms, and practical experimental protocols for the synthesis of this target molecule. The guide emphasizes a multi-step synthetic approach starting from readily available precursors, focusing on procedural robustness and mechanistic clarity to ensure reproducibility and a deep understanding of the underlying chemistry.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazoles are a class of bicyclic heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This structural motif is of considerable interest in pharmaceutical and materials science due to its diverse biological activities and unique physicochemical properties.[2] The benzothiazole core is found in a range of bioactive molecules with applications as anticancer, antimicrobial, and anti-inflammatory agents.[1] Specifically, this compound serves as a valuable building block in the synthesis of more complex molecules, with its methoxy and methyl substituents influencing its solubility, reactivity, and biological interactions.[1]
This guide will focus on a logical and efficient synthetic route to this compound, elucidating the rationale behind the chosen pathway and providing detailed experimental procedures.
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic analysis of this compound suggests a primary disconnection at the thiazole ring, leading back to the key intermediate, 2-amino-4-methoxybenzenethiol, and an acetylating agent. The synthesis of this aminothiophenol can be approached from the commercially available starting material, 4-methoxyaniline.
The proposed forward synthesis, therefore, involves a multi-step sequence:
-
Acetylation of 4-methoxyaniline to protect the amino group and direct the subsequent nitration.
-
Nitration of the resulting 4-methoxyacetanilide to introduce a nitro group at the 2-position.
-
Hydrolysis of the acetamido group to yield 4-methoxy-2-nitroaniline.
-
Reduction of the nitro group to afford 4-methoxy-1,2-diaminobenzene.
-
Conversion of the diamine to the corresponding 2-amino-4-methoxybenzenethiol.
-
Cyclocondensation with an acetylating agent to form the final product, this compound.
This pathway is selected for its reliance on well-established and high-yielding reactions, providing a reliable route to the target molecule.
Mechanistic Insights and Experimental Causality
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues. This section details the mechanisms of the key transformations in the synthesis of this compound.
Synthesis of the Key Intermediate: 2-Amino-4-methoxybenzenethiol
The formation of the crucial 2-amino-4-methoxybenzenethiol intermediate is the most involved part of the synthesis, requiring several steps to correctly position the necessary functional groups.
Step 1 & 2: Acetylation and Nitration of 4-Methoxyaniline
The initial acetylation of 4-methoxyaniline serves to protect the highly activating amino group, preventing unwanted side reactions during nitration and directing the incoming nitro group to the ortho position. The subsequent nitration is an electrophilic aromatic substitution reaction.
Diagram: Synthesis of 4-Methoxy-2-nitroacetanilide
Caption: Pathway from 4-methoxyaniline to 4-methoxy-2-nitroacetanilide.
Step 3 & 4: Hydrolysis and Reduction
The acetyl protecting group is then removed via hydrolysis to yield 4-methoxy-2-nitroaniline. The subsequent reduction of the nitro group is a critical step. A sustainable approach for this reduction utilizes a neutral reaction medium, which offers environmental and cost benefits over traditional acidic or alkaline methods.[3]
Step 5: Conversion to 2-Amino-4-methoxybenzenethiol
The conversion of the resulting 4-methoxy-1,2-diaminobenzene to 2-amino-4-methoxybenzenethiol is a key transformation. While several methods exist for the introduction of a thiol group, a common laboratory-scale approach involves diazotization of one of the amino groups followed by xanthate displacement and subsequent hydrolysis. A more direct industrial method can involve the reaction with sodium sulfide.
Final Cyclization to this compound
The final step is the formation of the thiazole ring through the cyclocondensation of 2-amino-4-methoxybenzenethiol with an acetylating agent, such as acetic anhydride or acetyl chloride.
Mechanism of Cyclocondensation
The reaction proceeds through a nucleophilic attack of the amino group on the carbonyl carbon of the acetylating agent, followed by an intramolecular cyclization involving the thiol group, and subsequent dehydration to form the aromatic benzothiazole ring.
Diagram: Cyclocondensation to form this compound
Caption: Formation of the benzothiazole ring via cyclocondensation.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the synthesis of this compound.
Synthesis of 4-Methoxy-2-nitroacetanilide
-
Acetylation of 4-Methoxyaniline: In a suitable reaction vessel, dissolve 4-methoxyaniline in glacial acetic acid. Add acetic anhydride dropwise while stirring. The reaction is typically exothermic. Stir the mixture at room temperature for a designated period to ensure complete acetylation.[1]
-
Nitration: Cool the solution containing 4-methoxyacetanilide in an ice bath. Slowly add a pre-cooled mixture of concentrated sulfuric acid and nitric acid (nitrating mixture) dropwise, maintaining a low temperature to control the reaction rate and prevent over-nitration.[4][5] After the addition is complete, allow the reaction to stir at a low temperature before pouring it onto ice water to precipitate the product.
-
Isolation and Purification: Filter the precipitated yellow solid, wash it thoroughly with water until the washings are neutral, and dry the product. Recrystallization from a suitable solvent like aqueous ethanol can be performed for further purification.[1]
Synthesis of 4-Methoxy-2-nitroaniline
-
Hydrolysis: Suspend the synthesized 4-methoxy-2-nitroacetanilide in an aqueous acidic or basic solution. Heat the mixture to reflux to facilitate the hydrolysis of the amide bond.
-
Work-up: After cooling, neutralize the reaction mixture to precipitate the 4-methoxy-2-nitroaniline. Filter the product, wash with water, and dry.
Synthesis of 2-Amino-4-methoxybenzenethiol
Note: This is a generalized procedure due to the variability of methods for this specific transformation. Researchers should consult specific literature for optimized conditions.
-
Reduction of 4-Methoxy-2-nitroaniline: A sustainable method involves the reduction of 4-methoxy-2-nitroaniline to 4-methoxy-1,2-diaminobenzene in a neutral reaction medium, which can be recycled.[3]
-
Conversion to Aminothiophenol: The resulting diamine can be converted to the aminothiophenol. One common laboratory method involves selective diazotization of one amino group, followed by reaction with a sulfur source like potassium ethyl xanthate and subsequent hydrolysis.
Synthesis of this compound
-
Cyclocondensation: Dissolve 2-amino-4-methoxybenzenethiol in a suitable solvent, such as acetic acid. Add acetic anhydride or acetyl chloride dropwise.
-
Reaction and Isolation: Heat the reaction mixture to reflux for a specified time to ensure complete cyclization. After cooling, pour the reaction mixture into water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude this compound can be purified by recrystallization from an appropriate solvent or by column chromatography to yield a pure product.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₉H₉NOS | [4][6][7] |
| Molecular Weight | 179.24 g/mol | [4][6][7] |
| CAS Number | 2941-69-7 | [4][6] |
| Appearance | White to light orange/yellow solid | [8] |
| Melting Point | 37 °C | [8] |
| ¹H NMR | Spectral data available | N/A |
Conclusion and Future Perspectives
The synthetic pathway detailed in this guide provides a reliable and well-understood route to this compound. The use of readily available starting materials and established chemical transformations makes this synthesis accessible for laboratory-scale production. The emphasis on understanding the underlying mechanisms provides a solid foundation for further optimization and adaptation of these methods.
Future research in this area may focus on the development of more environmentally friendly and atom-economical synthetic routes. This could involve the use of novel catalytic systems to reduce the number of synthetic steps or the exploration of one-pot procedures to improve overall efficiency. As the demand for novel benzothiazole derivatives in drug discovery and materials science continues to grow, the development of robust and scalable synthetic methodologies will remain a critical area of research.
References
- 1. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Sustainable Chemical Process For Reduction Of 4 Methoxy 2 Nitroaniline [quickcompany.in]
- 4. Page loading... [guidechem.com]
- 5. prepchem.com [prepchem.com]
- 6. scbt.com [scbt.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. labproinc.com [labproinc.com]
An In-Depth Technical Guide to the Biological Activities of 5-Methoxy-2-methylbenzothiazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiazole Scaffold as a Privileged Core in Medicinal Chemistry
Benzothiazole, a bicyclic compound featuring a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] This core structure is prevalent in numerous natural and synthetic molecules, endowing them with a vast array of biological activities.[3] Its derivatives are foundational to the development of agents with therapeutic potential across a spectrum of diseases, including cancer, inflammation, microbial infections, and neurodegenerative disorders.[2][4][5]
Within this versatile chemical family, 5-Methoxy-2-methylbenzothiazole serves as a critical synthetic intermediate and a key building block for novel therapeutic agents.[6][7] The introduction of methoxy (-OCH3) and methyl (-CH3) groups at the 5- and 2-positions, respectively, is not trivial. These substituents strategically modulate the molecule's physicochemical properties, such as solubility and lipophilicity, which in turn enhances bioavailability and interaction with biological targets.[6][7] Specifically, the electron-donating methoxy group has been shown to be a crucial component for the potent antitumor activity observed in several derivative series.[1][8]
This technical guide provides a comprehensive exploration of the significant biological activities of this compound derivatives. We will delve into their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, elucidating the underlying mechanisms of action, presenting key quantitative data, and detailing robust experimental protocols for their evaluation.
Part 1: Potent Anticancer Activity
The development of novel benzothiazole derivatives as anticancer agents is a highly active area of research.[5][9] These compounds have demonstrated efficacy against a wide range of cancer cell lines through multiple mechanisms of action, including the disruption of critical signaling pathways and the induction of programmed cell death.[9][10]
Mechanism of Action: Dual-Pronged Attack on Cancer Cells
Derivatives of this compound often exert their anticancer effects by simultaneously targeting inflammatory signaling pathways and activating intrinsic cell death mechanisms.
1.1.1. Inhibition of Pro-Survival and Inflammatory Signaling Pathways
A key mechanism involves the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12] NF-κB is a pivotal mediator of inflammation and is constitutively active in many cancers, promoting cell proliferation and survival. By inhibiting NF-κB, these benzothiazole derivatives can decrease the expression of downstream inflammatory effectors like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby creating an anti-inflammatory and anti-proliferative tumor microenvironment.[11][12]
In certain cancers, such as breast cancer, derivatives have also been shown to downregulate Epidermal Growth Factor Receptor (EGFR) protein levels.[13] This action disrupts key signaling cascades that drive cancer progression, including the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[13]
Figure 1: Inhibition of NF-κB and EGFR pathways by benzothiazole derivatives.
1.1.2. Induction of Apoptosis
Many benzothiazole compounds effectively induce apoptosis (programmed cell death) in cancer cells.[14] This is often achieved by disrupting the mitochondrial membrane potential, which triggers the release of pro-apoptotic factors.[11][13] Furthermore, these derivatives can cause cell cycle arrest, typically in the sub-G1 phase, preventing cancer cells from replicating.[13] This process is often accompanied by an increase in reactive oxygen species (ROS) and a shift in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-xL) proteins, tipping the balance towards cell death.[13]
Quantitative Data: In Vitro Cytotoxicity
The anticancer potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit the growth of 50% of cancer cells. The presence of methoxy and other substituents significantly influences this activity.
| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| 2-Substituted Benzothiazole (Nitro substituent) | HepG2 (Liver Cancer) | 56.98 (at 24h) | [11] |
| 2-Substituted Benzothiazole (Fluorine substituent) | HepG2 (Liver Cancer) | 59.17 (at 24h) | [11] |
| Methoxy Methylbenzothiazole | HeLa (Cervical Cancer) | 0.6 ± 0.29 | [1] |
| Hydrazine-based Methoxybenzothiazole | HeLa (Cervical Cancer) | 2.41 | [1] |
| Phenylacetamide Benzothiazole (4l) | Pancreatic & Paraganglioma | Low micromolar | [15] |
| 2-Arylbenzothiazole (CJM 126) | MCF-7 (Breast Cancer) | Nanomolar range | [8] |
| N-carboxamide 2-pyridone Benzothiazole (6f) | HepG2 (Liver Cancer) | 10.00 | [8] |
Experimental Workflow & Protocols
A hierarchical screening process is essential for identifying and characterizing novel anticancer compounds.
Figure 2: Experimental workflow for in vitro anticancer evaluation.
1.3.1. Detailed Protocol: MTT Assay for Cell Viability
This protocol provides a self-validating system for assessing the cytotoxic effects of benzothiazole derivatives.
-
Cell Seeding: Plate human cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[16]
-
Compound Preparation & Treatment: Prepare a 10 mM stock solution of the test derivative in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Incubation: Remove the old medium from the wells and add 100 µL of medium containing the various compound concentrations. Include wells for a vehicle control (DMSO only) and an untreated control. Incubate the plate for 24 to 48 hours.[11][16]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Part 2: Anti-inflammatory Properties
The anti-inflammatory activity of benzothiazole derivatives is often intrinsically linked to their anticancer potential but also stands as a significant therapeutic property in its own right for treating inflammatory disorders.[18][19]
Mechanism of Action
The primary anti-inflammatory mechanism is the inhibition of the NF-κB pathway, as previously discussed, which suppresses the production of key inflammatory mediators COX-2 and iNOS.[12] Some studies also suggest that benzothiazole derivatives may exert their effects by inhibiting bradykinin B2 receptors or other cyclooxygenase (COX) enzymes, highlighting a multi-targeted approach to resolving inflammation.[18][19]
Experimental Protocol: ELISA for Inflammatory Mediators
This protocol allows for the direct quantification of COX-2 and iNOS protein levels in cell lysates following treatment.
-
Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the benzothiazole test compounds for a specified period (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and prepare total cell lysates using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.
-
ELISA Procedure: Use commercially available ELISA kits for COX-2 and iNOS. Add diluted cell lysates to the antibody-coated wells according to the manufacturer's instructions.
-
Detection and Analysis: Following incubation and washing steps, add the detection antibody and substrate. Measure the absorbance using a microplate reader. Calculate the concentration of COX-2 and iNOS in each sample by comparing the readings to a standard curve. A statistically significant reduction in these proteins in treated samples versus the LPS-only control indicates anti-inflammatory activity.[12]
Part 3: Antimicrobial Activity
With the rise of antimicrobial resistance, there is a critical need for new classes of therapeutic agents.[20] this compound derivatives have emerged as promising candidates with activity against a range of bacterial and fungal pathogens.[4][21]
Spectrum of Activity and Mechanism
These compounds have shown notable activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa.[20][21] The mechanism of action can involve the inhibition of essential microbial enzymes.[22] For instance, some derivatives function as inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria, thereby halting their growth and replication.[20][22]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Derivative Class | Microorganism | MIC | Reference |
| Pyrazolone-Benzothiazole (16c) | S. aureus | 0.025 mM | [20] |
| Thiazolidin-4-one Benzothiazole (8a-d) | P. aeruginosa, E. coli | 0.09–0.18 mg/mL | [23] |
| Furane-Benzothiazole (107b) | S. cerevisiae | 1.6 µM | [23] |
| Chloro-substituted Benzothiazole (159) | S. aureus | 6.25 µg/mL | [23] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the MIC of a compound.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Part 4: Neuroprotective Potential via MAO Inhibition
Beyond cancer and infections, derivatives of the 2-methylbenzothiazole scaffold have shown significant promise as inhibitors of monoamine oxidase (MAO), enzymes that are key targets in the treatment of neurodegenerative and psychiatric disorders like Parkinson's disease and depression.[24][25]
Mechanism of Action: Selective MAO-B Inhibition
MAO enzymes (MAO-A and MAO-B) are responsible for metabolizing neurotransmitters like dopamine and serotonin.[25] Studies have shown that 2-methylbenzothiazole derivatives can act as highly potent and selective inhibitors of MAO-B.[24][25] By inhibiting MAO-B, these compounds can increase dopamine levels in the brain, which is a primary therapeutic strategy for Parkinson's disease.
Figure 3: Mechanism of MAO-B inhibition by 2-methylbenzothiazole derivatives.
Quantitative Data: MAO Inhibition and Selectivity
The potency and selectivity of these compounds are critical for their therapeutic potential. High selectivity for MAO-B over MAO-A reduces the risk of side effects like the "cheese effect."
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference |
| Derivative 4d | 0.218 | 0.0046 | [24][25] |
| Derivative 5c | >10 | 0.0056 | [24] |
| Derivative 5e | 0.132 | 0.0054 | [24][25] |
Conclusion and Future Outlook
The this compound scaffold is a remarkably versatile and pharmacologically significant structure. Its derivatives have demonstrated a broad and potent spectrum of biological activities, establishing them as promising lead compounds in multiple therapeutic areas. The anticancer properties, driven by the dual inhibition of pro-survival signaling and induction of apoptosis, are particularly well-documented. Concurrently, their anti-inflammatory, antimicrobial, and selective MAO-B inhibitory effects highlight their potential to address a wide range of unmet medical needs.
Future research should focus on the principles of medicinal chemistry to optimize these lead compounds, aiming to enhance potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies will be crucial for fine-tuning substitutions on the benzothiazole core and its appended rings. Advancing the most promising candidates into in vivo animal models will be the critical next step to validate their therapeutic efficacy and safety, paving the way for potential clinical development.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | 2941-69-7 | Benchchem [benchchem.com]
- 8. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer and Anti-inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line [] [jag.journalagent.com]
- 13. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]
- 21. rjptonline.org [rjptonline.org]
- 22. benchchem.com [benchchem.com]
- 23. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. d-nb.info [d-nb.info]
- 25. researchgate.net [researchgate.net]
The Benzothiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, stands as a privileged scaffold in the landscape of medicinal chemistry. Its inherent structural features and broad spectrum of pharmacological activities have rendered it a focal point for drug discovery and development for decades. This technical guide provides a comprehensive exploration of benzothiazole compounds, delving into their synthesis, diverse biological applications, mechanisms of action, and structure-activity relationships. Furthermore, it highlights the clinical significance of this remarkable heterocyclic system through an examination of currently approved drugs and promising therapeutic candidates. This document is intended to serve as an in-depth resource for researchers, scientists, and professionals engaged in the pursuit of novel therapeutic agents.
Introduction: The Versatility of the Benzothiazole Nucleus
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, and among them, the benzothiazole moiety has emerged as a particularly fruitful area of investigation.[1][2] This aromatic heterocyclic system, with its fused benzene and thiazole rings, offers a unique combination of electronic properties and structural rigidity, making it an ideal framework for interacting with a wide array of biological targets.[3] The versatility of the benzothiazole scaffold is evidenced by its presence in compounds exhibiting a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4]
The significance of benzothiazole in medicinal chemistry is not merely academic; it has translated into tangible clinical success. Several FDA-approved drugs, such as the amyotrophic lateral sclerosis (ALS) treatment Riluzole, the dopamine agonist Pramipexole, the diagnostic imaging agent Flutemetamol (18F), and the carbonic anhydrase inhibitor Ethoxzolamide, feature the benzothiazole core, underscoring its therapeutic relevance.[5][6] This guide will provide a detailed examination of the chemistry and biology of benzothiazole compounds, offering insights into the causality behind experimental choices and providing a foundation for the rational design of future therapeutic agents.
Synthetic Strategies for Bioactive Benzothiazole Derivatives
The synthesis of the benzothiazole core and its derivatives is a well-established field, with numerous methods available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the need for efficiency and scalability.
Classical Synthesis: The Condensation of 2-Aminothiophenol
The most prevalent and versatile method for constructing the benzothiazole nucleus involves the condensation of 2-aminothiophenol with various electrophilic partners.[7] This approach allows for the direct installation of substituents at the C2 position, a key determinant of biological activity.
General Workflow for 2-Substituted Benzothiazole Synthesis:
Caption: General workflow for the synthesis of 2-substituted benzothiazoles.
Experimental Protocol: One-Pot Synthesis of 2-Arylbenzothiazoles [2][7]
This protocol describes a straightforward one-pot synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and an aromatic aldehyde.
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
Dimethyl sulfoxide (DMSO) or an alternative oxidizing system
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 equivalent) and the desired aromatic aldehyde (1.0 equivalent) in DMSO.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-arylbenzothiazole.
-
Characterize the final product using appropriate analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Modern Synthetic Approaches
In recent years, more efficient and environmentally friendly methods for benzothiazole synthesis have been developed. These include microwave-assisted synthesis, the use of solid-supported reagents, and catalytic methods, which often lead to higher yields, shorter reaction times, and simpler purification procedures.[3][8]
The Broad Spectrum of Biological Activities
Benzothiazole derivatives have been extensively investigated for their therapeutic potential across a wide range of diseases. This section will highlight some of the most significant biological activities associated with this scaffold.
Anticancer Activity
The benzothiazole nucleus is a prominent feature in a number of potent anticancer agents.[9] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Mechanisms of Anticancer Action:
-
Tubulin Polymerization Inhibition: Certain benzothiazole derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton.[10][11] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
-
Kinase Inhibition: Many benzothiazole-based compounds act as inhibitors of protein kinases, such as EGFR, VEGFR, and PI3K, which are often dysregulated in cancer.[3]
-
DNA Intercalation and Topoisomerase Inhibition: Some derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.
Table 1: Anticancer Activity of Selected Benzothiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 2-(4-Aminophenyl)benzothiazole | Breast (MCF-7) | 0.05 | AHR agonist | [9] |
| Benzothiazole-amide derivative | Lung (A549) | 1.53 | Not specified | [11] |
| Pyrido[2,1-b]benzothiazole | Ehrlich Ascites Carcinoma | 42.55 (µg/ml) | Not specified | [12][13] |
| 2-(Benzo[d]thiazol-2-ylamino)pyrimidine | Ehrlich Ascites Carcinoma | 50.15 (µg/ml) | Not specified | [12][13] |
| Thiazol-5(4H)-one derivative | Colon (HCT-116) | <10 | Tubulin polymerization inhibitor | [4] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzothiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[14][15]
Mechanisms of Antimicrobial Action:
-
Enzyme Inhibition: Benzothiazole-based compounds can inhibit essential bacterial enzymes, such as DNA gyrase and dihydropteroate synthase (DHPS).[5][16]
-
Disruption of Cell Membrane Integrity: Some derivatives can perturb the bacterial cell membrane, leading to leakage of cellular contents and cell death.[12]
Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Mechanism of Action | Reference |
| Benzothiazole-triazole hybrid | S. aureus | 3.12 | Not specified | [15] |
| Benzothiazole-sulfonamide | S. aureus | 0.025 (mM) | DHPS inhibitor | [16] |
| Pyrido[2,1-b]benzothiazole | C. albicans | 125 | Not specified | [12][13] |
| 2-Imino-thiazolidin-4-one derivative | E. coli | Varies | Not specified | [17] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and benzothiazole derivatives have shown promise as anti-inflammatory agents.[18][19] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and signaling pathways.
Experimental Protocol: In vitro Anti-inflammatory Assay (Albumin Denaturation) [18]
Materials:
-
Bovine serum albumin (BSA)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds and standard drug (e.g., Diclofenac sodium)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a solution of the test compounds and standard drug in DMSO.
-
To 5 mL of 1% aqueous solution of BSA, add 100 µL of the test or standard solution at various concentrations.
-
Incubate the mixture at 37 °C for 20 minutes.
-
Induce denaturation by heating the mixture at 70 °C in a water bath for 5 minutes.
-
After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
Neuroprotective Activity
Neurodegenerative diseases, such as Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS), represent a significant unmet medical need. Benzothiazole derivatives have emerged as promising neuroprotective agents, with some compounds targeting key pathological processes in these disorders.[20][21]
Mechanisms of Neuroprotective Action:
-
Glutamate Modulation: As exemplified by Riluzole, some benzothiazoles can modulate glutamatergic neurotransmission, reducing excitotoxicity.
-
GSK-3β Inhibition: Glycogen synthase kinase-3β (GSK-3β) is implicated in the hyperphosphorylation of tau protein, a hallmark of AD. Certain benzothiazole derivatives have been identified as GSK-3β inhibitors.[22][23]
-
Amyloid-β Imaging: Radiolabeled benzothiazoles, such as Flutemetamol (18F), are used as PET imaging agents to visualize amyloid-β plaques in the brains of individuals with suspected AD.[24][25]
Mechanism of Action: A Deeper Dive
Understanding the molecular mechanisms by which benzothiazole compounds exert their biological effects is crucial for the development of more potent and selective drugs.
Anticancer Mechanisms
Caption: Mechanisms of action of anticancer benzothiazole derivatives.
Antimicrobial Mechanisms
Caption: Mechanisms of action of antimicrobial benzothiazole derivatives.
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For benzothiazole derivatives, SAR studies have revealed key structural features that are critical for potency and selectivity.
-
Substitution at the C2 Position: The C2 position of the benzothiazole ring is the most common site for substitution and plays a pivotal role in determining the biological activity. Aromatic and heteroaromatic substituents at this position are often associated with potent anticancer and antimicrobial activities.
-
Substitution on the Benzene Ring: Substitution on the benzene ring of the benzothiazole nucleus can also significantly impact activity. Electron-withdrawing or electron-donating groups at specific positions can modulate the electronic properties of the molecule and its interaction with biological targets. For instance, in some anti-inflammatory series, electron-withdrawing groups at the 5-position enhance activity.[26]
-
Nature of the Linker: In many bioactive benzothiazoles, a linker connects the core to another pharmacophore. The length, flexibility, and chemical nature of this linker can profoundly influence the compound's activity.
Clinically Relevant Benzothiazole Drugs
The therapeutic importance of the benzothiazole scaffold is firmly established by the number of drugs that have reached the market.
Table 3: Clinically Approved and Investigational Benzothiazole Drugs
| Drug Name | Indication | Mechanism of Action | Status |
| Riluzole | Amyotrophic Lateral Sclerosis (ALS) | Glutamate release inhibitor, sodium channel blocker | Approved |
| Pramipexole | Parkinson's Disease, Restless Legs Syndrome | Dopamine D2/D3 receptor agonist | Approved |
| Flutemetamol (18F) | Alzheimer's Disease (Diagnostic) | Amyloid-β plaque imaging agent | Approved |
| Ethoxzolamide | Glaucoma, Diuretic | Carbonic anhydrase inhibitor | Approved |
| Frentizole | Immunosuppressant, Antiviral | Not fully elucidated | Investigational |
| Zopolrestat | Diabetic Neuropathy | Aldose reductase inhibitor | Withdrawn |
Riluzole: A Neuroprotective Agent
Riluzole is the first and only drug to have shown a modest survival benefit in patients with ALS. Its neuroprotective effects are attributed to its ability to inhibit the release of glutamate, a major excitatory neurotransmitter, thereby reducing excitotoxicity.[27] It also blocks voltage-gated sodium channels.[1]
Pramipexole: A Dopamine Agonist
Pramipexole is a non-ergot dopamine agonist with high affinity for the D2 and D3 dopamine receptors.[28][29] It is used to treat the motor symptoms of Parkinson's disease and is also effective in managing restless legs syndrome.[28][30]
Flutemetamol (18F): An Imaging Agent for Alzheimer's Disease
Flutemetamol (18F) is a radiolabeled benzothiazole derivative that binds to amyloid-β plaques in the brain.[6] It is used as a diagnostic agent in positron emission tomography (PET) to aid in the diagnosis of Alzheimer's disease.[24][31]
Future Perspectives and Conclusion
The benzothiazole scaffold continues to be a rich source of inspiration for medicinal chemists. The diverse biological activities and the clinical success of benzothiazole-containing drugs highlight the immense potential of this heterocyclic system. Future research in this area will likely focus on:
-
The development of more selective and potent derivatives with improved pharmacokinetic and safety profiles.
-
The exploration of novel therapeutic applications for benzothiazole compounds.
-
The use of computational methods to guide the rational design of new benzothiazole-based drugs.
References
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- 16. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. mdpi.com [mdpi.com]
- 24. newdrugapprovals.org [newdrugapprovals.org]
- 25. What is the mechanism of Flutemetamol F-18? [synapse.patsnap.com]
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- 27. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]
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Chemical structure and IUPAC name of 5-Methoxy-2-methylbenzothiazole.
An In-Depth Technical Guide to 5-Methoxy-2-methylbenzothiazole: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 2941-69-7), a heterocyclic compound of significant interest in medicinal chemistry and material science. We delve into its core chemical structure, IUPAC nomenclature, and detailed physicochemical properties. This document outlines a representative synthetic protocol, providing mechanistic insights into its formation. Furthermore, we explore its spectroscopic signature, crucial for its identification and characterization. The guide culminates in a discussion of its current and potential applications, particularly as a versatile scaffold in drug discovery for developing novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical entity.
Introduction: The Benzothiazole Scaffold in Modern Chemistry
Heterocyclic compounds are foundational to medicinal chemistry, with over 90% of new pharmaceuticals featuring such structures.[1] Among these, the benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, has garnered substantial attention.[2] The inherent stability and versatile reactivity of the benzothiazole core make it a privileged structure in the design of new therapeutic agents.[2][3]
Benzothiazole derivatives are not only present in a variety of marine and terrestrial natural products but also exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][4][5] The functionalization of the benzothiazole ring system, such as through the introduction of methoxy (-OCH3) and methyl (-CH3) groups, profoundly influences the molecule's physicochemical properties and biological activity.[2] The methoxy group, being an electron-donating substituent, can enhance polarity and the capacity for hydrogen bonding, often leading to improved bioavailability.[2] This guide focuses specifically on this compound, a key derivative that serves as both a valuable research compound and a building block for more complex molecules.[3]
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development.
IUPAC Nomenclature and Structural Identifiers
-
IUPAC Name: 5-Methoxy-2-methyl-1,3-benzothiazole[6]
-
Synonyms: 2-Methyl-5-methoxybenzothiazole, 5-Methoxy-2-methylbenzo[d]thiazole[6][7][8]
Tabulated Physicochemical Properties
The key properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Appearance | White, colorless, or light brown/yellow solid/powder.[3][6][13] | Chem-Impex, CymitQuimica |
| Melting Point | 34 - 40 °C (93.2 - 104 °F)[8][13][14] | Thermo Fisher Scientific, ChemNet |
| Boiling Point | 284.2 °C at 760 mmHg[14] | ChemNet |
| Density | 1.223 g/cm³[14] | ChemNet |
| Flash Point | 125.7 °C[14] | ChemNet |
| Water Solubility (logS) | -3.39 (Calculated)[9] | Cheméo |
| Octanol/Water Partition Coefficient (logP) | 2.613 (Calculated)[9] | Cheméo |
Chemical Structure Diagram
The structural formula of this compound consists of a benzothiazole core with a methyl group at position 2 and a methoxy group at position 5.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 2941-69-7 | Benchchem [benchchem.com]
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- 7. This compound | 2941-69-7 - BuyersGuideChem [buyersguidechem.com]
- 8. 2941-69-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 13. fishersci.com [fishersci.com]
- 14. This compound | 2941-69-7 [chemnet.com]
An In-depth Technical Guide to the Solubility and Stability of 5-Methoxy-2-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-2-methylbenzothiazole is a heterocyclic aromatic compound that has garnered interest in various scientific fields, including pharmaceutical development and material science.[1][2] Its utility as a building block in the synthesis of more complex molecules necessitates a thorough understanding of its fundamental physicochemical properties.[1] This guide provides a comprehensive overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols to aid in its application and development.
A solid grasp of this compound's solubility is critical for formulation development, reaction condition optimization, and purification processes. Similarly, a comprehensive stability profile is paramount for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation pathways that could impact the safety and efficacy of related end-products. This document aims to be a vital resource for professionals working with this compound, ensuring its effective and safe utilization.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental to understanding the compound's behavior in various experimental and formulation settings.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 2941-69-7 | [3] |
| Molecular Formula | C₉H₉NOS | [3] |
| Molecular Weight | 179.24 g/mol | [3][4] |
| Appearance | White or colorless to light orange to yellow powder or lump to clear liquid | [5] |
| Melting Point | 36-40 °C | [6] |
| Boiling Point | 135 °C / 3mmHg | N/A |
| logP (Octanol/Water) | 2.613 (Calculated) | [7] |
Solubility Profile
The solubility of this compound is a critical parameter for its handling and application. The presence of both a lipophilic benzothiazole core and a polar methoxy group results in a nuanced solubility profile.[5] Generally, it is soluble in organic solvents and exhibits low solubility in aqueous solutions.[5]
The methoxy group, being a polar functional group, can engage in hydrogen bonding with protic solvents, which can enhance solubility in alcohols. The methyl group and the benzothiazole ring system contribute to the molecule's nonpolar character, favoring solubility in less polar organic solvents.[5]
| Solvent | Solubility (g/L) | Temperature (°C) | Data Type | Source |
| Water | ~0.074 | 25 | Calculated | [7] |
| Methanol | Soluble | 25 | Qualitative | [8] |
| Ethanol | Soluble | 25 | Qualitative | [8] |
| Acetone | Soluble | 25 | Qualitative | [5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | 25 | Qualitative | N/A |
Stability Profile
The stability of this compound is a key consideration for its storage and handling. The benzothiazole ring is a relatively stable aromatic system, but it can be susceptible to degradation under certain conditions.[2]
Hydrolytic Stability
The benzothiazole ring is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, the thiazole ring can be susceptible to cleavage. The methoxy group may also be susceptible to hydrolysis under harsh acidic conditions, potentially leading to the formation of a hydroxylated derivative.
Potential Hydrolytic Degradation Pathway: Under acidic conditions, protonation of the nitrogen atom in the thiazole ring could make the C2 carbon more susceptible to nucleophilic attack by water, leading to ring opening. In strongly basic media, direct nucleophilic attack on the C2 carbon could also initiate ring cleavage.
Thermal Stability
Photostability
The benzothiazole ring system contains chromophores that can absorb UV radiation, making the molecule potentially susceptible to photodegradation.[12][13][14] Exposure to light, particularly UV light, may lead to the formation of various degradation products through mechanisms such as oxidation and ring cleavage. Photostability testing according to ICH guidelines is recommended to fully characterize this aspect of the compound's stability.[12][13][14]
Experimental Protocols
To ensure the reliable use of this compound, a series of well-defined experimental protocols are necessary to determine its solubility and stability profile.
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, methanol, ethanol) in a sealed, clear glass vial. The excess solid should be visually apparent.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Centrifugation can be used to facilitate this process.
-
Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid phase.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved this compound in the diluted sample using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Concentration in diluted sample (g/L)) x (Dilution factor)
Caption: Workflow for Shake-Flask Solubility Determination.
Protocol for a Comprehensive Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[14]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M and 1 M hydrochloric acid. Incubate at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 72 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M and 1 M sodium hydroxide. Incubate at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80 °C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][13] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, at appropriate time points using a stability-indicating HPLC method.
-
Data Evaluation:
-
Determine the percentage of degradation of this compound.
-
Identify and quantify any major degradation products.
-
Assess the mass balance to account for all the material.
-
Caption: Flowchart for a Comprehensive Forced Degradation Study.
Protocol for a Stability-Indicating HPLC-UV Method
A validated stability-indicating HPLC method is crucial for accurately quantifying this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid for improved peak shape). The exact ratio should be optimized to achieve good resolution between the parent compound and its degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around its λmax).
-
Injection Volume: 10 µL
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is achieved by analyzing the samples from the forced degradation study.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value by recovery studies.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Caption: Potential Hydrolytic Degradation Pathway.
References
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- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
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- 5. CAS 2941-69-7: this compound [cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound (CAS 2941-69-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. longdom.org [longdom.org]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. fishersci.at [fishersci.at]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
The Benzothiazole Scaffold: A Technical Guide to its Discovery, Synthesis, and Evolution in Drug Development
Abstract
The benzothiazole core, a bicyclic system featuring a benzene ring fused to a thiazole ring, has cemented its status as a "privileged scaffold" within the field of medicinal chemistry.[1][2] Its inherent structural and electronic properties have rendered it a versatile foundation for the design and synthesis of novel therapeutic agents targeting a wide array of diseases. This technical guide provides a comprehensive exploration of the discovery and historical evolution of benzothiazole derivatives. It delves into the foundational synthetic methodologies that have enabled the exploration of its chemical space and chronicles its journey from an industrial chemical to a cornerstone of modern drug discovery. We will examine key experimental protocols, present quantitative data on biological activity, and visualize the intricate mechanisms of action that underpin the therapeutic potential of this remarkable heterocyclic system.
A Historical Perspective: From Industrial Origins to a "Privileged" Scaffold
The journey of benzothiazole chemistry began in 1879 with A.W. Hofmann's first reported synthesis of 2-substituted benzothiazoles. Initially, the applications of these compounds were largely industrial, most notably as vulcanization accelerators in the rubber industry, a discovery made in 1921.[3] However, the unique chemical properties of the benzothiazole ring system, particularly its ability to engage in diverse biological interactions, soon caught the attention of medicinal chemists.
The true paradigm shift occurred with the recognition of benzothiazole as a "privileged structure." This concept describes molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for the development of new drugs.[4] The structural rigidity of the bicyclic system, combined with the electronic characteristics imparted by the nitrogen and sulfur heteroatoms, allows for a wide range of substitutions that can be fine-tuned to achieve desired pharmacological effects.[1][2] This has led to the development of benzothiazole derivatives with a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[5][6][7]
Foundational Synthetic Methodologies
The synthetic accessibility of the benzothiazole core has been a major driver of its widespread use in drug discovery.[8] A variety of methods have been developed for its construction, with the condensation of 2-aminothiophenol with various electrophiles being the most prevalent and versatile approach.
The Cornerstone Reaction: Condensation of 2-Aminothiophenol
The most widely employed strategy for the synthesis of 2-substituted benzothiazoles involves the reaction of 2-aminothiophenol with carbonyl compounds such as aldehydes, carboxylic acids, or acyl chlorides.[8][9] This method is valued for its simplicity, efficiency, and the broad range of functional groups that can be incorporated into the final product.
The general mechanism proceeds through the initial formation of a Schiff base between the amino group of 2-aminothiophenol and the carbonyl compound, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring system.
Diagram 1: General Synthesis of 2-Substituted Benzothiazoles
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Energetic Landscape of Innovation: A Technical Guide to the Thermochemical Properties of Substituted Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Understanding the thermochemical properties of these compounds is paramount for optimizing their synthesis, predicting their stability, and crucially, for rational drug design. This guide provides an in-depth exploration of the experimental and computational methodologies used to elucidate the energetic characteristics of substituted benzothiazoles, offering field-proven insights into the causality behind experimental choices and the practical application of this knowledge.
The Significance of Thermochemical Data in Benzothiazole Research
Thermochemical parameters such as enthalpy of formation, combustion, sublimation, and fusion, alongside bond dissociation energies, provide a quantitative measure of the energetic stability and reactivity of a molecule. For drug development professionals, this data is invaluable. A molecule's stability, for instance, directly impacts its shelf-life and formulation possibilities. Furthermore, understanding the energetic contributions of different substituents on the benzothiazole core can guide the synthesis of derivatives with enhanced biological activity and improved pharmacokinetic profiles. In essence, a thorough thermochemical characterization can significantly de-risk and accelerate the drug discovery pipeline.
Experimental Determination of Thermochemical Properties: A Validating System
Rigorous experimental determination of thermochemical data is the bedrock of our understanding. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results.
Combustion Calorimetry: Quantifying Enthalpic Content
The standard molar enthalpy of formation (ΔfH°m) in the crystalline phase is a fundamental thermochemical property. It is often determined indirectly from the standard molar enthalpy of combustion (ΔcH°m), which is measured experimentally using a rotating-bomb calorimeter.[6][7]
Experimental Protocol: Rotating-Bomb Combustion Calorimetry
-
Sample Preparation: A precisely weighed pellet of the crystalline benzothiazole derivative is placed in a crucible within the calorimetric bomb. For compounds containing sulfur, a small amount of a combustion aid (e.g., benzoic acid of known combustion energy) is often used to ensure complete combustion. An auxiliary substance like a polyethene bag may also be used.[7]
-
Bomb Assembly: The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa. A small, known amount of distilled water is added to the bomb to ensure that the combustion products (e.g., sulfuric acid) are in a well-defined aqueous state.
-
Calorimeter Setup: The sealed bomb is placed in a calorimeter vessel containing a known mass of water. The entire assembly is housed in a constant-temperature jacket to minimize heat exchange with the surroundings.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The temperature change of the water in the calorimeter is meticulously recorded over time until a final steady state is reached.
-
Calibration: The energy equivalent of the calorimeter is determined by burning a certified standard reference material (e.g., benzoic acid) under identical conditions.[8]
-
Data Analysis: The raw temperature-time data is corrected for heat exchange and the energy of combustion is calculated. Corrections are applied for the formation of nitric acid and sulfuric acid from the nitrogen and sulfur present in the compound.[8] The standard molar enthalpy of combustion is then used to derive the standard molar enthalpy of formation using Hess's Law.
Logical Causality: The rotation of the bomb during combustion ensures that the acidic products are dissolved uniformly in the water, leading to a well-defined final state and more accurate results. The use of a certified standard for calibration ensures the traceability and accuracy of the measurements.
Sublimation and Vaporization Enthalpies: Probing Intermolecular Forces
The enthalpy of sublimation (ΔsubH°m) is the energy required to transform a substance from the solid to the gaseous state and provides a direct measure of the strength of intermolecular forces in the crystal lattice. This is a critical parameter for understanding solubility and bioavailability. The Knudsen effusion technique is a reliable method for determining the vapor pressure of low-volatility solids, from which the enthalpy of sublimation can be derived.
Experimental Protocol: Knudsen Effusion Mass Spectrometry (KEMS)
-
Cell Preparation: A small amount of the benzothiazole sample is placed in a Knudsen cell, which is a small, thermostated container with a tiny orifice.
-
High Vacuum Environment: The cell is placed in a high-vacuum chamber.
-
Effusion and Detection: The sample is heated to a known temperature, causing it to sublime. The effusing vapor passes through the orifice and is detected, often by a mass spectrometer.
-
Data Acquisition: The rate of mass loss or the ion intensity of the effusing vapor is measured as a function of temperature.
-
Data Analysis: The vapor pressure is calculated from the effusion data. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).
Logical Causality: The high-vacuum environment ensures that the effusing molecules do not collide with each other or with background gas molecules, allowing for a direct measurement of the rate of effusion which is proportional to the vapor pressure.
Fusion Enthalpy and Heat Capacity: Characterizing Phase Transitions
The enthalpy of fusion (ΔfusH°m) is the energy required to melt a solid at its melting point. This property is important for understanding the compound's physical behavior during formulation and processing. Differential Scanning Calorimetry (DSC) and Adiabatic Calorimetry are powerful techniques for these measurements.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Encapsulation: A small, accurately weighed amount of the benzothiazole derivative is sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Heating Program: The sample and reference pans are heated at a constant rate in a controlled atmosphere.
-
Heat Flow Measurement: The DSC instrument measures the difference in heat flow to the sample and reference pans required to maintain them at the same temperature.
-
Data Analysis: A peak in the heat flow signal indicates a thermal event, such as melting. The area under the peak is proportional to the enthalpy of the transition. The onset of the peak is taken as the melting temperature.
Logical Causality: By measuring the differential heat flow, the instrument can accurately detect and quantify the energy absorbed or released during a phase transition, independent of the baseline heat capacity of the sample.
Computational Thermochemistry: A Predictive and Complementary Tool
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting and understanding the thermochemical properties of molecules.[9][10] These methods can provide insights that are difficult or impossible to obtain experimentally.
Methodology: Density Functional Theory (DFT) Calculations
-
Molecular Geometry Optimization: The first step is to find the lowest energy conformation of the benzothiazole derivative. This is typically done using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)).[9]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections to the enthalpy.
-
Single-Point Energy Calculations: A more accurate single-point energy calculation is often performed on the optimized geometry using a larger basis set to obtain a more reliable electronic energy.
-
Calculation of Thermochemical Properties: The enthalpy of formation can be calculated using atomization or isodesmic reaction schemes. Other properties like bond dissociation energies can also be calculated by determining the energies of the resulting radical fragments.
Logical Causality: Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, lead to a cancellation of systematic errors in the calculations, resulting in more accurate predicted enthalpies of formation.
Diagram: Computational Workflow for Thermochemical Properties
Caption: A typical workflow for calculating thermochemical properties of substituted benzothiazoles using DFT.
Quantitative Thermochemical Data of Substituted Benzothiazoles
The following table summarizes experimentally determined thermochemical data for a selection of substituted benzothiazoles. This data serves as a valuable resource for researchers in the field.
| Compound | Substituent(s) | ΔcH°m (solid, 298.15 K) / kJ·mol⁻¹ | ΔfH°m (solid, 298.15 K) / kJ·mol⁻¹ | Reference |
| 2-Aminobenzothiazole | 2-NH₂ | -4273.6 ± 0.9 | 59.55 ± 1.28 | [6] |
| 2-Amino-4-methylbenzothiazole | 2-NH₂, 4-CH₃ | -4896.9 ± 1.1 | 2.71 ± 1.50 | [6] |
| 2-Amino-6-methylbenzothiazole | 2-NH₂, 6-CH₃ | -4906.9 ± 1.2 | 13.53 ± 1.53 | [6] |
| 2-Mercaptobenzothiazole | 2-SH | - | 85.3 ± 1.5 | [7] |
| 5-Fluoro-2-methylbenzothiazole | 5-F, 2-CH₃ | - | - | [11] |
Bond Dissociation Energies in the Benzothiazole Core
Understanding the strength of the chemical bonds within the benzothiazole ring is crucial for predicting its reactivity and degradation pathways. While specific experimental data for the bond dissociation energies (BDEs) of the benzothiazole core are scarce, computational methods provide valuable estimates. DFT calculations can be employed to calculate the BDEs of the C-S, C-N, and C=N bonds by modeling the homolytic cleavage of these bonds and calculating the energy difference between the parent molecule and the resulting radicals.
Diagram: Key Bonds in the Benzothiazole Core for BDE Analysis
Caption: The benzothiazole ring system highlighting the key bonds for BDE analysis.
Application in Drug Development: Bridging Thermochemistry and Biological Activity
The thermochemical properties of benzothiazole derivatives are intrinsically linked to their biological activity. For instance, the stability of a potential drug molecule, which can be inferred from its enthalpy of formation, is a critical factor for its viability as a therapeutic agent. Furthermore, the electronic properties, such as the HOMO-LUMO energy gap, which can be calculated using DFT, are often correlated with the reactivity and biological activity of the molecule.[9] A smaller HOMO-LUMO gap generally implies higher reactivity, which can be beneficial for certain drug-target interactions but may also lead to off-target effects.
While a direct quantitative correlation between, for example, the enthalpy of combustion and the IC50 value of a benzothiazole-based anticancer agent is not yet established, understanding the energetic landscape of these molecules provides a powerful tool for rational drug design. By systematically studying how different substituents affect the thermochemical properties of the benzothiazole core, medicinal chemists can make more informed decisions in the lead optimization process, ultimately leading to the development of safer and more effective drugs.
Conclusion
The thermochemical properties of substituted benzothiazoles are a critical area of study for researchers in both academia and industry. This guide has provided a comprehensive overview of the key experimental and computational techniques used to characterize these properties. The integration of robust experimental data with predictive computational models offers a powerful paradigm for advancing our understanding of these versatile molecules. As we continue to unravel the intricate relationship between the energetic properties and biological functions of benzothiazole derivatives, we move closer to the rational design of next-generation therapeutics and advanced materials.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 5. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. DETHERM - Thermophysical Properties & Phase Equilibrium Data of Pure Substances & Mixtures [i-systems.dechema.de]
Methodological & Application
Applications of 5-Methoxy-2-methylbenzothiazole in Pharmaceutical Development: A Detailed Guide for Researchers
Introduction: The Versatility of the Benzothiazole Scaffold
The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is a cornerstone in the design of numerous therapeutic agents due to its ability to interact with a wide array of biological targets.[1][3] The inherent stability and reactivity of the benzothiazole ring system make it an ideal framework for chemical modifications aimed at developing novel compounds with enhanced pharmacological properties.[4] The introduction of substituents, such as methoxy (-OCH3) and methyl (-CH3) groups, profoundly influences the molecule's physicochemical properties, including solubility and bioavailability, as well as its biological activity.[4] Specifically, the methoxy group can enhance a molecule's ability to form hydrogen bonds, often leading to improved interactions with biological systems.[4]
5-Methoxy-2-methylbenzothiazole, the focus of this guide, is a versatile building block for the synthesis of a wide range of biologically active molecules.[5] Its unique substitution pattern makes it a valuable starting material for developing novel therapeutics in several key areas of pharmaceutical research, including oncology, neurodegenerative diseases, and infectious diseases. This document provides detailed application notes and experimental protocols to guide researchers in harnessing the potential of this compound in their drug discovery and development endeavors.
Synthesis of this compound
The synthesis of this compound can be achieved through several established routes for benzothiazole formation. A common and effective method involves the reaction of an appropriately substituted aminothiophenol with a methyl group source, such as acetic anhydride or a similar acetylating agent. The following protocol is a representative procedure adapted from established methods for the synthesis of 2-methylbenzothiazole derivatives.[6]
Protocol 1: Synthesis of this compound
Materials:
-
4-Methoxy-2-aminothiophenol
-
Acetic anhydride
-
Pyridine (as catalyst, optional)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (CH2Cl2) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-Methoxy-2-aminothiophenol (1 equivalent) in ethanol.
-
Acetylation: To the stirred solution, add acetic anhydride (1.1 equivalents). A catalytic amount of pyridine can be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Application in Oncology: A Scaffold for Anticancer Agents
The benzothiazole scaffold is a well-established pharmacophore in the development of anticancer agents.[2][7] Derivatives of benzothiazole have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[1][8] The mechanism of action often involves the induction of apoptosis, inhibition of key signaling pathways like PI3K/Akt, or interference with microtubule polymerization.[9] this compound serves as a valuable starting material for the synthesis of novel anticancer compounds.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[10]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
This compound (or its synthesized derivatives)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Illustrative Data for Benzothiazole Derivatives:
| Compound Class | Cell Line | Cancer Type | IC50 (µM) |
| Substituted 2-Arylbenzothiazoles | MCF-7 | Breast Adenocarcinoma | 5.15 - 8.64 |
| Substituted 2-Arylbenzothiazoles | PANC-1 | Pancreatic Adenocarcinoma | 27 - 35 |
| Substituted 2-Arylbenzothiazoles | A549 | Lung Carcinoma | 0.044 |
| Substituted 2-Arylbenzothiazoles | HepG2 | Hepatocellular Carcinoma | 0.048 |
Note: The data presented is for illustrative purposes and represents the activity of various benzothiazole derivatives, not specifically this compound.[1]
Application in Neurodegenerative Diseases
Benzothiazole derivatives have shown significant promise in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[11][12] Their neuroprotective effects are often attributed to their ability to inhibit monoamine oxidase (MAO) enzymes, which are involved in the degradation of neurotransmitters, or to their ability to interfere with the aggregation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.[13][14]
Protocol 3: Monoamine Oxidase B (MAO-B) Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the activity of MAO-B.[2][8]
Materials:
-
Recombinant human MAO-B enzyme
-
This compound
-
MAO-B substrate (e.g., kynuramine)
-
A fluorescent probe that detects hydrogen peroxide (H2O2), a byproduct of the MAO reaction
-
Assay buffer
-
Positive control inhibitor (e.g., Selegiline)
-
96-well black plates with clear bottoms
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a working solution of MAO-B enzyme in the assay buffer. Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
Pre-incubation: Add the test compound or control to the wells of the 96-well plate. Then, add the MAO-B enzyme solution to each well. Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the MAO-B substrate and the fluorescent probe to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) over time.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the control (no inhibitor). Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Illustrative Data for 2-Methylbenzothiazole Derivatives:
| Compound | Target | IC50 (µM) |
| Derivative 4d | MAO-B | 0.0046 |
| Derivative 5c | MAO-B | 0.0056 |
| Derivative 5d | MAO-B | 0.0052 |
| Derivative 5e | MAO-B | 0.0054 |
Note: This data is for 2-methylbenzothiazole derivatives and serves as an example of the potential potency of this class of compounds.[4]
Protocol 4: Amyloid-Beta (Aβ) Aggregation Inhibition Assay
This assay utilizes the fluorescent dye Thioflavin T (ThT) to monitor the aggregation of Aβ peptides.[15]
Materials:
-
Synthetic Aβ1-42 peptide
-
This compound
-
Thioflavin T (ThT)
-
Assay buffer (e.g., phosphate buffer)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Aβ Preparation: Prepare a stock solution of Aβ1-42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute it in the assay buffer to the desired final concentration (e.g., 10 µM).
-
Compound Incubation: In a 96-well plate, mix the Aβ peptide solution with different concentrations of this compound or a known inhibitor (e.g., curcumin).
-
Aggregation: Incubate the plate at 37°C with gentle shaking to promote Aβ aggregation.
-
ThT Fluorescence Measurement: At various time points, add ThT to the wells and measure the fluorescence intensity (e.g., Ex/Em = 450/485 nm).
-
Data Analysis: Plot the ThT fluorescence intensity over time to generate aggregation curves. Compare the curves for the treated samples to the control (Aβ alone) to determine the inhibitory effect of the compound on Aβ aggregation.
Application in Antimicrobial Drug Discovery
Methoxy-substituted benzothiazole derivatives have demonstrated promising antibacterial activity, making them attractive candidates for the development of new antimicrobial agents.[6][16]
Protocol 5: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][16]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform two-fold serial dilutions of the compound in MHB in the wells of a 96-well plate.[16]
-
Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[16]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[16]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Illustrative Data for Methoxy-Substituted Benzothiazole Derivatives:
| Compound | Test Organism | MIC (µg/mL) |
| K-03 | Pseudomonas aeruginosa | 50 |
| K-05 | Pseudomonas aeruginosa | 50 |
| K-06 | Pseudomonas aeruginosa | 50 |
Note: The data presented is for illustrative purposes and represents the activity of specific methoxy-substituted benzothiazole derivatives against Pseudomonas aeruginosa.[16]
Application in PET Imaging
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and preclinical research.[17] Benzothiazole derivatives, due to their ability to cross the blood-brain barrier and bind to specific targets like amyloid plaques, are being developed as PET imaging agents.[12] Radiolabeling with a positron-emitting isotope, such as Fluorine-18 (18F), is a crucial step in their development.
Protocol 6: Conceptual Radiolabeling with 18F
This protocol provides a conceptual framework for the 18F-labeling of a this compound derivative suitable for PET imaging. This often requires the synthesis of a precursor molecule with a leaving group for nucleophilic substitution.
Conceptual Precursor: 2-(Bromomethyl)-5-methoxybenzothiazole
Materials:
-
[18F]Fluoride (produced in a cyclotron)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Precursor molecule (e.g., 2-(Bromomethyl)-5-methoxybenzothiazole)
-
Acetonitrile (anhydrous)
-
Automated radiosynthesis module or manual setup
-
High-Performance Liquid Chromatography (HPLC) for purification
-
TLC scanner for quality control
Procedure:
-
[18F]Fluoride Activation: Trap the cyclotron-produced [18F]fluoride on an anion-exchange resin. Elute the [18F]fluoride with a solution of K2CO3 and K222 in aqueous acetonitrile. Dry the [18F]fluoride/K222/K2CO3 complex by azeotropic distillation with acetonitrile.
-
Radiolabeling Reaction: Dissolve the precursor in anhydrous acetonitrile and add it to the dried [18F]fluoride complex. Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) for a specific time (e.g., 10-20 minutes).
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate the [18F]-labeled this compound derivative.
-
Formulation: The purified product is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.
-
Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility before use in PET imaging studies.
Diagrams
Caption: General workflow for the synthesis of this compound.
Caption: Workflow for the in vitro anticancer activity (MTT) assay.
Caption: Relationship between neuroprotective assays and therapeutic outcome.
References
- 1. rsc.org [rsc.org]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Radiolabeling of carbon-11 and fluorine-18 tracers for PET Imaging [diva-portal.org]
- 8. benchchem.com [benchchem.com]
- 9. jchr.org [jchr.org]
- 10. texaschildrens.org [texaschildrens.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 5-Methoxy-2-methylbenzothiazole as a Versatile Building Block in Modern Organic Synthesis
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 5-Methoxy-2-methylbenzothiazole in organic synthesis. We move beyond simple reaction lists to explore the causality behind its utility as a synthetic building block. This guide elucidates its role in constructing complex molecular architectures, particularly for pharmacologically active agents. Detailed, field-tested protocols for key transformations are provided, alongside a discussion of the physicochemical properties that make this scaffold a valuable tool in the synthetic chemist's arsenal.
Introduction: The Strategic Value of the this compound Scaffold
This compound is a heterocyclic compound featuring a stable benzothiazole core.[1] This core structure is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a wide array of compounds with significant biological activities.[2][3][4] The utility of this specific building block is enhanced by its substituents:
-
The Benzothiazole Core: This fused ring system is both aromatic and stable, providing a rigid and predictable framework for molecular design. Its inherent reactivity allows for targeted functionalization.[1]
-
The 5-Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent influences the electronic properties of the benzene ring, activating it towards electrophilic substitution. This group can also improve a molecule's solubility and bioavailability and may participate in crucial hydrogen bonding interactions with biological targets.[2]
-
The 2-Methyl Group (-CH₃): The methyl group at the C2 position provides a key site for synthetic modification. It can be functionalized through various reactions, allowing for the extension of the molecular structure and the introduction of diverse pharmacophores.[5]
Collectively, these features make this compound an invaluable starting material for developing novel compounds in pharmaceuticals (e.g., anticancer, anti-inflammatory, and neuroprotective agents), agrochemicals, and high-performance dyes.[1][6][7]
Physicochemical Properties and Handling
A clear understanding of the physical properties of a starting material is critical for experimental design and safety.
| Property | Value | Source(s) |
| CAS Number | 2941-69-7 | [8][9][10][11] |
| Molecular Formula | C₉H₉NOS | [8][10][11] |
| Molecular Weight | 179.24 g/mol | [9][10] |
| Appearance | White or colorless to light orange/yellow powder, lump, or clear liquid. | [8] |
| Melting Point | 36-40 °C (lit.) | [9] |
| Boiling Point | 135 °C / 3 mmHg | [9] |
| Solubility | Soluble in organic solvents.[8] | [8] |
Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Consult the Safety Data Sheet (SDS) for comprehensive handling and toxicity information.[8]
Core Synthetic Applications & Mechanistic Rationale
The strategic value of this compound lies in its ability to serve as a foundation for molecular diversification. The following sections detail key applications and the chemical principles that underpin them.
Synthesis of Biologically Active Agents
The benzothiazole framework is a cornerstone in the development of therapeutics. This compound serves as an excellent starting point for derivatives targeting various diseases.
-
Monoamine Oxidase (MAO) Inhibitors: Benzothiazole derivatives have been identified as potent inhibitors of MAO-A and MAO-B, enzymes linked to neurodegenerative disorders like Parkinson's disease.[7] Synthetic strategies often involve the modification of the 5-position (via demethylation to the hydroxyl group followed by etherification) to introduce side chains that interact with the enzyme's active site.[7]
-
Anticancer and Anti-inflammatory Agents: The planar benzothiazole system can intercalate with DNA or bind to enzyme active sites. The methoxy group can be crucial for enhancing this biological activity.[1][2] Researchers utilize this building block to synthesize novel compounds for screening against various cancer cell lines and inflammatory pathways.[1]
-
Microsomal Triglyceride Transfer Protein (MTP) Inhibitors: In the pursuit of treatments for obesity, triamide derivatives built upon a benzothiazole core have been developed as potent and enterocyte-specific MTP inhibitors.[12] This specificity helps to minimize potential liver toxicity, a key consideration in drug design.[12]
-
Antimicrobial Compounds: Methoxy-substituted benzothiazoles have demonstrated notable antibacterial activity, for instance, against Pseudomonas aeruginosa.[6] The synthesis of derivatives allows for the exploration of structure-activity relationships to optimize antimicrobial potency.[6]
Caption: Workflow for Drug Discovery using this compound.
Key Functionalization Strategies
The true power of a building block is realized through the reactions it can undergo.
-
Oxidation of the C2-Methyl Group: The methyl group is not merely a passive substituent. It can be oxidized to form 1,3-benzothiazole-2-carbaldehyde.[5] This aldehyde is a highly versatile intermediate, enabling subsequent reactions such as Wittig reactions, reductive aminations, and aldol condensations to build molecular complexity.
-
Electrophilic Aromatic Substitution: The 5-methoxy group is an ortho-, para-directing activator for electrophilic substitution on the benzene ring. This allows for the regioselective introduction of functional groups like nitro (-NO₂), halogen (-X), or acyl (-COR) groups, which can then be used as handles for cross-coupling reactions (e.g., Suzuki, Heck) to append other molecular fragments.
-
Demethylation and Etherification: The methoxy group can be cleaved (e.g., using BBr₃) to yield the corresponding 5-hydroxy-2-methylbenzothiazole. This phenol is a nucleophile that can readily undergo Williamson ether synthesis with a variety of alkyl halides, providing a robust method for introducing diverse side chains, a common strategy in medicinal chemistry.[4][7]
Experimental Protocols
The following protocols are representative examples of how this compound and its derivatives can be utilized in a laboratory setting. These are intended as a guide and may require optimization based on specific substrates and equipment.
Protocol 1: Synthesis of a 5-Benzyloxy Derivative via O-Alkylation (A Model for MAO Inhibitor Scaffolds)
This protocol is adapted from general methodologies for synthesizing benzothiazole-based MAO inhibitors, where a key step is the etherification of a hydroxyl group at the C5 or C6 position.[7] It assumes the starting material is first converted to 5-hydroxy-2-methylbenzothiazole.
Reaction Scheme:
Materials:
-
5-Hydroxy-2-methylbenzothiazole (1.0 eq)
-
Benzyl bromide (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
n-Hexane
-
Water
-
Brine (saturated NaCl solution)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-hydroxy-2-methylbenzothiazole (1.0 eq) and anhydrous DMF (approx. 10 mL per mmol of substrate).
-
Add anhydrous K₂CO₃ (2.0 eq) to the solution.
-
Add the appropriate benzyl bromide derivative (1.2 eq) dropwise to the stirred suspension.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add ethanol (~50 mL) to the reaction mixture and remove the solvents under reduced pressure.[7]
-
Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/n-hexane) or by flash column chromatography on silica gel to yield the pure product.[7]
Caption: Workflow for O-Alkylation of a Hydroxy-benzothiazole derivative.
Protocol 2: Synthesis of the Benzothiazole Core (Illustrative)
While this guide focuses on using this compound, understanding its synthesis provides valuable context. This Brønsted acid-catalyzed method is an efficient way to construct the core from simpler precursors.[13]
Reaction Scheme:
Note: A more direct lab synthesis would use 2-amino-4-methoxythiophenol and an acetyl source.
Materials:
-
2-Amino-4-methoxythiophenol (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (10 mol%)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a flask, dissolve 2-amino-4-methoxythiophenol (1.0 eq) and acetylacetone (1.5 eq) in acetonitrile.
-
Add the catalyst, TsOH·H₂O (0.1 eq), to the solution.
-
Stir the reaction mixture at room temperature for 16-24 hours. The reaction is typically efficient under these mild, metal-free conditions.[13]
-
Monitor the reaction by TLC. Upon completion, the solvent can be removed under reduced pressure.
-
The residue is then subjected to a standard aqueous workup (e.g., dissolving in ethyl acetate, washing with saturated sodium bicarbonate solution and brine).
-
The organic layer is dried, filtered, and concentrated. The crude product can be purified by column chromatography to yield pure this compound.
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for innovation in medicinal chemistry and materials science. Its unique combination of a stable heterocyclic core, an activating methoxy group, and a functionalizable methyl group provides chemists with multiple avenues for creating diverse and complex molecules.[1][2] The protocols and applications detailed herein demonstrate its versatility and underscore its importance as a key building block for the synthesis of next-generation functional molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 2941-69-7 | Benchchem [benchchem.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 5. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. d-nb.info [d-nb.info]
- 8. CAS 2941-69-7: this compound [cymitquimica.com]
- 9. This compound | 2941-69-7 - BuyersGuideChem [buyersguidechem.com]
- 10. scbt.com [scbt.com]
- 11. This compound [webbook.nist.gov]
- 12. Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Pivotal Role of 5-Methoxy-2-methylbenzothiazole in the Genesis of Novel Anticancer Therapeutics: A Senior Application Scientist's Guide
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Oncology
In the landscape of modern medicinal chemistry, the benzothiazole moiety has emerged as a "privileged scaffold," a molecular framework that consistently appears in compounds exhibiting a wide array of biological activities.[1][2] This bicyclic heterocycle, formed by the fusion of a benzene and a thiazole ring, is a cornerstone in the development of novel therapeutic agents.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Within this promising class of compounds, derivatives of 5-Methoxy-2-methylbenzothiazole have garnered significant attention for their potent and often selective antitumor activities. The presence of the methoxy group at the 5-position has been shown in numerous studies to enhance the cytotoxic efficacy of the resulting compounds, making this compound a critical starting material and building block in the synthesis of next-generation anticancer agents.[1]
This comprehensive guide, designed for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the role of this compound in the anticancer drug discovery pipeline. We will delve into the synthetic strategies to leverage this versatile precursor, detail the protocols for evaluating the cytotoxic and mechanistic properties of its derivatives, and illuminate the key signaling pathways these compounds modulate to exert their anticancer effects.
Part 1: Synthesis of Bioactive Benzothiazole Derivatives from this compound
The strategic functionalization of the this compound core is paramount to unlocking its therapeutic potential. The 2-methyl group serves as a versatile handle for elaboration into more complex structures, particularly 2-arylbenzothiazoles, which are a prominent class of anticancer agents.
Protocol 1: Synthesis of 2-Aryl-5-methoxybenzothiazoles via Oxidative Condensation
This protocol outlines a general and efficient method for the synthesis of 2-aryl-5-methoxybenzothiazoles, which can be adapted from established procedures for synthesizing 2-arylbenzothiazoles. The key starting material, 2-amino-4-methoxyphenol, can be conceptually derived from this compound through established chemical transformations, although a direct one-step conversion is not the standard route. A more practical approach involves the synthesis from 2-amino-4-methoxyphenol and an appropriate aryl aldehyde.
Principle: The synthesis proceeds via an oxidative cyclocondensation reaction between a 2-aminothiophenol derivative and an aryl aldehyde. The reaction forms a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the stable 2-arylbenzothiazole.
Materials:
-
2-amino-4-methoxyphenol
-
Substituted aryl aldehydes
-
Oxidizing agent (e.g., K₂S₂O₈, molecular oxygen in DMSO)
-
Solvent (e.g., DMSO/H₂O mixture)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-methoxyphenol (1 equivalent) and the desired aryl aldehyde (1.1 equivalents) in a suitable solvent system, such as a 2:1 mixture of DMSO and water.
-
Addition of Oxidant: To the stirred solution, add the oxidizing agent, for instance, potassium persulfate (K₂S₂O₈) (2 equivalents).
-
Reaction Progression: Heat the reaction mixture at 80-100°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 2-aryl-5-methoxybenzothiazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
dot graph "Synthetic_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="this compound\n(Precursor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="2-Amino-4-methoxyphenol\n(Key Intermediate)"]; Aldehyde [label="Aryl Aldehyde"]; Reaction [label="Oxidative Condensation", shape=ellipse, fillcolor="#FBBC05"]; Product [label="2-Aryl-5-methoxybenzothiazole\n(Anticancer Candidate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification & Characterization", shape=ellipse];
Start -> Intermediate [label="Synthetic Steps"]; Intermediate -> Reaction; Aldehyde -> Reaction; Reaction -> Product; Product -> Purification; } A generalized workflow for the synthesis of anticancer candidates.
Part 2: In Vitro Evaluation of Anticancer Activity
Once a library of this compound derivatives has been synthesized, the next critical step is to assess their cytotoxic potential against a panel of cancer cell lines.
Protocol 2: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to evaluate cell viability and proliferation, providing a quantitative measure of a compound's cytotoxicity.[3]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Synthesized benzothiazole derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized benzothiazole derivatives in complete culture medium. Replace the existing medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| Derivative A | MCF-7 (Breast) | 1.5 |
| Derivative A | A549 (Lung) | 2.8 |
| Derivative B | PC-3 (Prostate) | 0.9 |
| Derivative B | HeLa (Cervical) | 1.2 |
| Doxorubicin | MCF-7 (Breast) | 0.5 |
Table 1: Representative cytotoxic activity of hypothetical this compound derivatives.
Part 3: Elucidation of the Mechanism of Action
Understanding how a compound exerts its anticancer effects is crucial for its further development. Many benzothiazole derivatives have been found to target key cellular processes like cell signaling and cell division.
A. Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4] Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[5][6] Benzothiazole derivatives have been identified as potent inhibitors of this pathway.[7][8][9]
dot graph "PI3K_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR)"]; PI3K [label="PI3K"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; AKT [label="Akt"]; mTOR [label="mTOR"]; Proliferation [label="Cell Growth, Proliferation,\nSurvival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="5-Methoxybenzothiazole\nDerivative", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PI3K [style=dashed]; PIP3 -> AKT [label="Activation"]; AKT -> mTOR [label="Activation"]; mTOR -> Proliferation; Inhibitor -> PI3K [label="Inhibition", color="#EA4335", style=bold]; } Inhibition of the PI3K/Akt/mTOR signaling pathway.
Protocol 3: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
Western blotting is a powerful technique to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms. This allows for a direct assessment of a compound's effect on a signaling pathway.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., total Akt and phosphorylated Akt).
Materials:
-
Cancer cells treated with the benzothiazole derivative
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Step-by-Step Methodology:
-
Cell Lysis: Treat cancer cells with the test compound at various concentrations for a defined period. Lyse the cells using a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against the phosphorylated and total forms of key pathway proteins (e.g., Akt, mTOR). Use an antibody against a housekeeping protein like GAPDH as a loading control.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. A dose-dependent decrease in the phosphorylation of Akt and mTOR indicates inhibition of the PI3K pathway.[10][11]
B. Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[12] Disruption of microtubule dynamics is a clinically validated anticancer strategy.[12] Several benzothiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Protocol 4: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules can be monitored by an increase in light scattering (turbidity) or by using a fluorescent reporter.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Tubulin polymerization buffer
-
GTP solution
-
Test compound and control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer)
-
Spectrophotometer or fluorometer with temperature control
Step-by-Step Methodology:
-
Reaction Setup: On ice, prepare a reaction mixture containing purified tubulin in polymerization buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include appropriate controls.
-
Initiation of Polymerization: Initiate the polymerization by adding GTP and transferring the reaction plate to a pre-warmed (37°C) spectrophotometer or fluorometer.
-
Monitoring Polymerization: Measure the change in absorbance (at 340 nm for turbidity) or fluorescence over time.
-
Data Analysis: Plot the absorbance or fluorescence intensity against time. A decrease in the rate and extent of polymerization in the presence of the test compound indicates inhibitory activity. Calculate the IC₅₀ value for tubulin polymerization inhibition.[7]
| Compound | Tubulin Polymerization IC₅₀ (µM) |
| Derivative C | 2.87 |
| Colchicine (Control) | 1.5 |
| Paclitaxel (Control) | - (Promotes polymerization) |
Table 2: Representative tubulin polymerization inhibitory activity of a hypothetical this compound derivative.[7]
Part 4: In Vivo Evaluation of Antitumor Efficacy
Promising candidates identified through in vitro screening must be evaluated in living organisms to assess their efficacy and safety in a more complex biological system. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical model for this purpose.
Protocol 5: Human Tumor Xenograft Model
Principle: The growth of human tumors in immunodeficient mice allows for the evaluation of an anticancer agent's ability to inhibit tumor growth in a living system.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cells
-
Matrigel (optional, to enhance tumor growth)
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Step-by-Step Methodology:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control).
-
Drug Administration: Administer the test compound according to a predetermined dosing schedule (e.g., daily, every other day) and route (e.g., oral, intraperitoneal).
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor volume with calipers 2-3 times per week and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
dot graph "In_Vivo_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Implantation [label="Tumor Cell Implantation\n(Subcutaneous)"]; Growth [label="Tumor Growth to\nPalpable Size"]; Randomization [label="Randomization into\nTreatment Groups"]; Treatment [label="Drug Administration\n(Defined Schedule)"]; Monitoring [label="Tumor Volume & Body\nWeight Measurement"]; Analysis [label="Data Analysis\n(Tumor Growth Inhibition)"];
Implantation -> Growth; Growth -> Randomization; Randomization -> Treatment; Treatment -> Monitoring; Monitoring -> Analysis; } Workflow for in vivo efficacy testing in a xenograft model.
Conclusion
This compound represents a highly valuable and versatile platform for the development of novel anticancer agents. The strategic derivatization of this scaffold, guided by a thorough understanding of structure-activity relationships, can lead to the discovery of potent compounds that target critical cancer-associated pathways. The protocols and methodologies outlined in this guide provide a robust framework for the synthesis, in vitro evaluation, mechanistic elucidation, and in vivo validation of these promising therapeutic candidates. As our understanding of cancer biology deepens, the continued exploration of the chemical space around the this compound nucleus holds immense promise for the future of oncology drug discovery.
References
- 1. Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Compounds from 5-Methoxy-2-methylbenzothiazole
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of synthetic strategies for derivatizing 5-Methoxy-2-methylbenzothiazole. This versatile scaffold offers multiple reaction sites, enabling the creation of diverse molecular architectures with significant therapeutic and diagnostic potential. We present field-proven, step-by-step protocols for key transformations, including Knoevenagel-type condensations, multi-step constructions of complex heterocycles, and the synthesis of functional cyanine dyes. Each protocol is accompanied by mechanistic insights to explain the causality behind experimental choices, ensuring both reproducibility and a foundation for further innovation.
Introduction: The Strategic Value of the this compound Scaffold
The benzothiazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and neuroprotective properties.[1][2] The specific starting material, this compound (C₉H₉NOS, MW: 179.24 g/mol [3][4]), presents a particularly attractive platform for novel compound synthesis due to its distinct reactive handles:
-
The 2-Methyl Group: The protons on this methyl group are activated by the adjacent electron-withdrawing imine bond of the thiazole ring, making them sufficiently acidic to be removed by a base. This enables a variety of condensation and functionalization reactions.
-
The Benzene Ring: The 5-methoxy group is an ortho-, para-directing activator, influencing the regioselectivity of electrophilic aromatic substitution and C-H activation reactions.[5]
-
The Thiazole Nitrogen: The lone pair of electrons on the nitrogen atom allows for quaternization, a critical step in the synthesis of cationic species like cyanine dyes.[6][7]
This guide will provide detailed protocols for exploiting these reactive sites to generate novel and potentially valuable compounds.
Protocol Suite 1: Functionalization via the 2-Methyl Group
The activated 2-methyl group is arguably the most versatile handle for derivatization. The following protocols demonstrate its utility in forming C-C bonds and building more complex structures.
Protocol: Synthesis of Styryl Benzothiazoles via Knoevenagel-type Condensation
This protocol describes the synthesis of a (E)-2-styrylbenzothiazole derivative. These compounds are of interest as potential anticancer agents and fluorescent probes. The reaction proceeds via a base-catalyzed condensation with an aromatic aldehyde.
Objective: To synthesize (E)-5-Methoxy-2-(4-nitrostyryl)benzothiazole.
Materials:
-
This compound (1.0 eq)
-
4-Nitrobenzaldehyde (1.1 eq)
-
Piperidine (catalytic, ~0.1 eq)
-
Absolute Ethanol (Reagent Grade)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filtration apparatus
Step-by-Step Methodology:
-
Reagent Combination: In a 100 mL round-bottom flask, combine this compound (e.g., 1.79 g, 10 mmol), 4-nitrobenzaldehyde (e.g., 1.66 g, 11 mmol), and 30 mL of absolute ethanol.
-
Catalyst Addition: Add piperidine (e.g., 0.1 mL, ~1 mmol) to the suspension. The piperidine acts as a basic catalyst to facilitate the deprotonation of the 2-methyl group.
-
Reaction Under Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (~78 °C) using a heating mantle or oil bath. Stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Product Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature. The desired product, a brightly colored solid, will typically precipitate from the ethanol solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with a small amount of cold ethanol to remove unreacted starting materials, followed by deionized water.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Causality and Mechanistic Insight: This reaction is a classic Knoevenagel-type condensation. The basic piperidine deprotonates the activated 2-methyl group to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. The resulting aldol-type intermediate rapidly undergoes base-catalyzed dehydration to yield the thermodynamically stable, conjugated (E)-styryl product.
Workflow Visualization:
Caption: Workflow for Knoevenagel-type condensation.
Protocol Suite 2: Quaternization and Cyanine Dye Synthesis
Quaternization of the thiazole nitrogen transforms the scaffold into a benzothiazolium salt, a key precursor for the synthesis of cyanine dyes. These dyes are renowned for their applications as fluorescent probes for nucleic acids and other biological macromolecules.
Objective: To synthesize a Thiazole Orange (TO) analog, a monomethine cyanine dye.
Protocol: N-Alkylation to Form Benzothiazolium Salt
Materials:
-
This compound (1.0 eq)
-
Methyl p-toluenesulfonate (Methyl tosylate, 1.2 eq)
-
Acetonitrile (anhydrous)
-
Pressure-rated reaction vial with screw cap
-
Diethyl ether (anhydrous)
Step-by-Step Methodology:
-
Reaction Setup: In a pressure-rated vial, dissolve this compound (e.g., 1.79 g, 10 mmol) in 15 mL of anhydrous acetonitrile.
-
Alkylation: Add methyl p-toluenesulfonate (e.g., 2.24 g, 12 mmol). Methyl tosylate is an excellent methylating agent; alternatively, methyl iodide can be used, but it is more volatile.
-
Heating: Securely seal the vial and heat the reaction mixture at 100 °C for 12-18 hours. A precipitate will form as the reaction progresses.
-
Isolation: Cool the vial to room temperature. Add 20 mL of anhydrous diethyl ether to the mixture to ensure complete precipitation of the salt.
-
Filtration and Washing: Collect the white to off-white solid by vacuum filtration. Wash the product thoroughly with diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting 5-Methoxy-2,3-dimethylbenzothiazol-3-ium tosylate salt under vacuum. This product is typically used in the next step without further purification.
Protocol: Condensation to Form Monomethine Cyanine Dye
Materials:
-
5-Methoxy-2,3-dimethylbenzothiazol-3-ium tosylate (from 3.1, 1.0 eq)
-
1,4-Dimethylquinolinium iodide (1.0 eq)
-
Triethylamine (TEA, 2.0 eq)
-
Ethanol
Step-by-Step Methodology:
-
Reagent Combination: In a round-bottom flask, suspend the benzothiazolium salt (from 3.1, e.g., 3.65 g, 10 mmol) and 1,4-dimethylquinolinium iodide (e.g., 2.99 g, 10 mmol) in 40 mL of ethanol.
-
Base Addition: Add triethylamine (e.g., 2.8 mL, 20 mmol) to the mixture. The base is crucial for deprotonating the methyl group of the more acidic benzothiazolium salt, initiating the condensation.
-
Reaction: Heat the mixture to reflux for 2-3 hours. A deep orange/red color will develop, indicating the formation of the dye.
-
Isolation: Cool the reaction mixture in an ice bath. The cyanine dye product will precipitate.
-
Purification: Collect the solid dye by vacuum filtration. Purify the crude product by recrystallization from ethanol to obtain deeply colored needles.
-
Drying and Characterization: Dry the final dye product under vacuum and characterize by UV-Vis spectroscopy, NMR, and high-resolution mass spectrometry.
Synthetic Pathway Visualization:
Caption: Synthesis pathway for a Thiazole Orange analog.
Data Summary and Application Outlook
The protocols described herein provide access to distinct classes of compounds from a single, versatile starting material.
| Protocol | Key Reagents | Product Class | Potential Applications |
| 2.1 | Aromatic Aldehyde, Piperidine | Styryl Benzothiazole | Anticancer Agents, Fluorescent Probes[8] |
| 3.0 | Alkylating Agent, Quaternized Heterocycle | Monomethine Cyanine Dye | Nucleic Acid Stains, Fluorescent Labels[6][7][9] |
The derivatization of this compound is a fertile ground for the discovery of novel chemical entities. The styryl derivatives can be screened for antiproliferative activity against various cancer cell lines.[1][10] The synthesized cyanine dyes can be evaluated for their fluorescence enhancement upon binding to DNA and RNA, paving the way for applications in molecular biology and diagnostics.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. scbt.com [scbt.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemistryjournal.in [chemistryjournal.in]
- 7. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and applications of benzothiazole containing cyanine dyes | Scilit [scilit.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 5-Methoxy-2-methylbenzothiazole in Agrochemical Formulations
Introduction: The Potential of 5-Methoxy-2-methylbenzothiazole in Modern Crop Protection
This compound (MMB) is a heterocyclic organic compound featuring a benzothiazole core, a structural motif recognized for its broad-spectrum biological activities.[1][2] While extensively utilized as a versatile intermediate in the synthesis of pharmaceuticals and more complex agrochemicals, the intrinsic bioactivity of MMB itself warrants investigation for direct application in crop protection strategies.[2] The benzothiazole scaffold is a cornerstone in the development of agents with fungicidal, antibacterial, and herbicidal properties, making MMB a compound of significant interest for researchers and formulation scientists in the agrochemical sector.[3][4]
The methoxy and methyl substitutions on the benzothiazole ring of MMB influence its physicochemical properties, such as solubility and lipophilicity, which are critical determinants of its biological activity and formulation characteristics.[3] These features suggest that MMB could be formulated into various delivery systems to target a range of plant pathogens effectively.
This guide provides a comprehensive overview of the application of this compound in agrochemical formulations. It is intended for researchers, scientists, and drug development professionals seeking to explore its potential as an active ingredient. The protocols detailed herein are designed to be robust and self-validating, providing a solid foundation for the development and evaluation of novel MMB-based agrochemical products.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active ingredient is fundamental to developing stable and efficacious formulations.
| Property | Value | Source |
| CAS Number | 2941-69-7 | [3][5] |
| Molecular Formula | C₉H₉NOS | [5][6] |
| Molecular Weight | 179.24 g/mol | [5][6] |
| Appearance | White or colorless to light orange to yellow powder or lump to clear liquid | [7] |
| Melting Point | 37 °C | [7] |
| Solubility | Soluble in organic solvents | [3] |
The solubility of MMB in organic solvents suggests its suitability for formulation as an Emulsifiable Concentrate (EC), while its solid form at lower temperatures indicates potential for Wettable Powder (WP) or Water Dispersible Granule (WDG) formulations.
Proposed Mechanism of Action
The precise mechanism of action for this compound as a standalone antifungal agent is not extensively documented in publicly available literature. However, based on the known activities of other benzothiazole derivatives, a plausible hypothesis is the inhibition of key fungal enzymes. One potential target is N-myristoyltransferase (NMT), an enzyme crucial for fungal viability.[1] Inhibition of NMT would disrupt fungal protein modification and localization, leading to cell death. Further research is required to elucidate the specific molecular targets of MMB in pathogenic fungi.
Experimental Protocols: Formulation Development
The following protocols are exemplary and should be optimized based on the specific crop-pathogen system and desired application method.
Protocol 1: Preparation of an Emulsifiable Concentrate (EC) Formulation
EC formulations are suitable for lipophilic active ingredients like MMB, allowing for easy dilution in water to form a stable emulsion for spraying.
Materials:
-
This compound (Technical Grade, >95% purity)
-
Solvent (e.g., Solvesso™ 100, Cyclohexanone)
-
Emulsifier blend (e.g., a combination of anionic and non-ionic surfactants like Calcium dodecylbenzenesulfonate and a fatty alcohol ethoxylate)
-
Stirrer (magnetic or overhead)
-
Glass beakers and graduated cylinders
Procedure:
-
Preparation of the Solvent-Emulsifier Mixture: In a glass beaker, combine the chosen solvent and the emulsifier blend. Stir at room temperature until a homogenous solution is obtained.
-
Dissolution of the Active Ingredient: Slowly add the pre-weighed this compound to the solvent-emulsifier mixture while stirring continuously.
-
Homogenization: Continue stirring until the active ingredient is completely dissolved. The resulting solution should be clear and uniform.
-
Quality Control: Perform standard quality control tests, including appearance, density, and emulsion stability upon dilution in water.
Example Formulation (10% EC):
| Component | Role | Content (% w/v) |
| This compound | Active Ingredient | 10.0 |
| Emulsifier Blend | Emulsification | 8.0 - 12.0 |
| Solvent | Solvent | To 100 |
Workflow for Emulsifiable Concentrate (EC) Formulation
Caption: Workflow for the preparation of a this compound Emulsifiable Concentrate (EC) formulation.
Protocol 2: Preparation of a Wettable Powder (WP) Formulation
WP formulations are solid products that are mixed with water to form a suspension for spraying. This is a suitable option for active ingredients that are solids at room temperature.
Materials:
-
This compound (Technical Grade, >95% purity)
-
Wetting agent (e.g., Sodium dodecyl sulfate)
-
Dispersing agent (e.g., Lignosulfonate)
-
Inert carrier (e.g., Kaolin, Silica)
-
Air-jet mill or similar grinding equipment
-
Blender
Procedure:
-
Pre-blending: In a blender, combine the pre-weighed this compound, wetting agent, dispersing agent, and inert carrier. Blend until a uniform mixture is obtained.
-
Milling: Pass the pre-blended mixture through an air-jet mill to achieve the desired particle size (typically < 20 µm).
-
Homogenization: The milled powder is the final WP formulation.
-
Quality Control: Conduct quality control tests, including particle size analysis, suspensibility, and wetting time.
Example Formulation (50% WP):
| Component | Role | Content (% w/w) |
| This compound | Active Ingredient | 50.0 |
| Wetting Agent | Wetting | 2.0 - 5.0 |
| Dispersing Agent | Dispersion | 5.0 - 10.0 |
| Inert Carrier | Carrier | To 100 |
Experimental Protocols: Efficacy Evaluation
The following protocols are designed to assess the antifungal efficacy of the formulated this compound.
Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of the MMB formulation against a target fungal pathogen.
Materials:
-
MMB formulation (EC or WP)
-
Fungal pathogen culture (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Sterile liquid growth medium (e.g., Potato Dextrose Broth)
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Fungal Inoculum: Grow the fungal pathogen in a suitable liquid medium and adjust the spore suspension to a final concentration of approximately 1 x 10⁵ spores/mL.
-
Serial Dilution: Prepare a series of dilutions of the MMB formulation in the liquid growth medium in a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well of the microplate. Include a positive control (fungal inoculum without MMB) and a negative control (medium only).
-
Incubation: Incubate the microplate at the optimal temperature for fungal growth (e.g., 25°C) for a specified period (e.g., 48-72 hours).
-
Data Analysis: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. The MIC is the lowest concentration of the MMB formulation that inhibits visible fungal growth.
Workflow for In Vitro Antifungal Susceptibility Testing
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of a this compound formulation.
Protocol 4: In Vivo Efficacy Testing on Whole Plants
This protocol evaluates the protective efficacy of the MMB formulation against a specific plant disease in a controlled environment.
Materials:
-
MMB formulation (EC or WP)
-
Healthy host plants (e.g., tomato, wheat)
-
Fungal pathogen culture
-
Spraying equipment
-
Controlled environment chamber or greenhouse
Procedure:
-
Plant Propagation: Grow healthy host plants to a suitable growth stage.
-
Formulation Application: Prepare the desired concentration of the MMB formulation in water and apply it to the plants using a sprayer, ensuring uniform coverage. Include a control group of plants treated with water only.
-
Inoculation: After a specified period (e.g., 24 hours), inoculate the treated and control plants with a spore suspension of the fungal pathogen.
-
Incubation: Place the plants in a controlled environment with optimal conditions for disease development (e.g., high humidity, specific temperature).
-
Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess the disease severity on each plant using a standardized rating scale.
-
Data Analysis: Calculate the percent disease control for the MMB formulation compared to the untreated control.
Synergistic Potential
Investigating the synergistic effects of this compound with other fungicides can lead to more effective and sustainable disease management strategies. Combining fungicides with different modes of action can broaden the spectrum of control and delay the development of resistance.[8][9] It is recommended to conduct combination studies with fungicides from different FRAC (Fungicide Resistance Action Committee) groups.
Safety Precautions
As with any chemical compound, appropriate safety precautions should be taken when handling this compound and its formulations. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound presents a promising scaffold for the development of novel agrochemical formulations. Its inherent biological activity, coupled with its favorable physicochemical properties, makes it a worthy candidate for further investigation. The protocols outlined in this guide provide a robust framework for the formulation, evaluation, and application of MMB-based products in the ongoing effort to ensure global food security through effective crop protection.
References
- 1. Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 2941-69-7: this compound [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. labproinc.com [labproinc.com]
- 8. apsnet.org [apsnet.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Methoxy-2-methylbenzothiazole in the Advancement of High-Performance Poly(phenoxy-imine)s
These application notes provide a comprehensive guide for researchers, material scientists, and polymer chemists on the utilization of 5-Methoxy-2-methylbenzothiazole as a foundational building block for the synthesis of novel poly(phenoxy-imine)s. This document outlines a strategic approach to monomer synthesis from this compound, followed by a detailed protocol for oxidative polycondensation, and concluding with a thorough guide to the characterization of the resulting polymer. The insights provided herein are grounded in established principles of polymer chemistry and material science, offering a practical framework for the development of advanced materials with enhanced thermal and optical properties.
Introduction: The Potential of this compound in Polymer Science
This compound is a versatile heterocyclic compound that holds significant promise as a monomer precursor in the field of material science. The benzothiazole moiety is known to impart desirable properties to polymers, including high thermal stability, mechanical strength, and unique optical characteristics. The presence of the methoxy group on the benzene ring and the methyl group on the thiazole ring offer opportunities for functionalization, allowing for the tailored design of polymers with specific properties.
This guide focuses on the synthesis of a novel class of poly(phenoxy-imine)s, leveraging the structural attributes of this compound. Poly(phenoxy-imine)s are a class of high-performance polymers known for their excellent thermal stability, good mechanical properties, and processability. By incorporating the this compound unit into the polymer backbone, we anticipate the development of materials with enhanced thermal resistance and potentially interesting photoluminescent properties, suitable for applications in high-temperature coatings, advanced composites, and optoelectronics.
Strategic Synthesis of a Novel Benzothiazole-Based Monomer
To incorporate this compound into a polymer chain via polycondensation, it must first be converted into a bifunctional monomer. A logical and effective strategy is to introduce an amino group onto the benzothiazole ring system, creating a diamine monomer. This can be achieved through a two-step process of nitration followed by reduction.
Synthesis of 6-Amino-5-methoxy-2-methylbenzothiazole: A Proposed Pathway
The proposed synthetic route involves the regioselective nitration of this compound to introduce a nitro group, followed by its reduction to an amine. The methoxy group is an ortho-, para-directing group, and for steric reasons, nitration is expected to occur at the C6 position.
Caption: Proposed synthetic pathway for the monomer 6-Amino-5-methoxy-2-methylbenzothiazole.
Experimental Protocol: Monomer Synthesis
2.2.1. Step 1: Nitration of this compound
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound (1 equivalent) in concentrated sulfuric acid at 0°C.
-
Slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise while maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into a beaker containing crushed ice, resulting in the precipitation of the nitro derivative.
-
Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to obtain 6-Nitro-5-methoxy-2-methylbenzothiazole.
2.2.2. Step 2: Reduction of 6-Nitro-5-methoxy-2-methylbenzothiazole
-
To a solution of 6-Nitro-5-methoxy-2-methylbenzothiazole (1 equivalent) in ethanol, add stannous chloride (SnCl₂) (3-4 equivalents) and concentrated hydrochloric acid.
-
Reflux the reaction mixture for 3-4 hours.
-
Cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 6-Amino-5-methoxy-2-methylbenzothiazole.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis of Poly(phenoxy-imine) via Oxidative Polycondensation
The synthesized diamine monomer can be reacted with a suitable dialdehyde, such as 3-hydroxy-4-methoxybenzaldehyde, to form a Schiff base, which is then polymerized through oxidative polycondensation. This method has been proven effective for the synthesis of poly(phenoxy-imine)s from similar benzothiazole-based monomers[1][2].
Reaction Scheme
Caption: Schematic of the synthesis of poly(phenoxy-imine) via a Schiff base intermediate.
Experimental Protocol: Polymer Synthesis
3.2.1. Step 1: Synthesis of the Schiff Base Monomer
-
Dissolve 6-Amino-5-methoxy-2-methylbenzothiazole (1 equivalent) in ethanol in a round-bottom flask.
-
Add 3-hydroxy-4-methoxybenzaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the Schiff base monomer.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
3.2.2. Step 2: Oxidative Polycondensation
Two common oxidants for this type of polymerization are sodium hypochlorite (NaOCl) in an alkaline medium and hydrogen peroxide (H₂O₂) in an organic solvent[1][2].
Method A: Using NaOCl in Alkaline Medium
-
Dissolve the synthesized Schiff base monomer in a 10% aqueous KOH solution.
-
Add a solution of NaOCl (6-14% aqueous solution) dropwise to the stirred monomer solution at room temperature.
-
Continue stirring for 24 hours at room temperature.
-
The polymer will precipitate out of the solution.
-
Filter the polymer, wash extensively with water and then with methanol to remove any unreacted monomer and inorganic salts.
-
Dry the polymer in a vacuum oven at 60°C.
Method B: Using H₂O₂ in THF
-
Dissolve the Schiff base monomer in tetrahydrofuran (THF).
-
Add a 35% aqueous solution of H₂O₂ to the stirred monomer solution.
-
Reflux the reaction mixture for 24 hours.
-
After cooling, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash with methanol, and dry in a vacuum oven at 60°C.
Comprehensive Characterization of the Poly(phenoxy-imine)
A thorough characterization of the synthesized polymer is crucial to understand its structure, properties, and potential applications. The following techniques are recommended:
Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imine (-C=N-) bond (typically around 1600-1650 cm⁻¹) and the disappearance of the amine (-NH₂) and aldehyde (-CHO) peaks from the monomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.
-
UV-Vis Spectroscopy: To study the electronic transitions and determine the optical band gap of the polymer. The presence of the extended conjugated system is expected to result in absorption in the UV-visible region[1][2].
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. This will provide information about the efficiency of the polymerization reaction.
Thermal Properties Analysis
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining the onset of decomposition temperature and the char yield at high temperatures. Benzothiazole-containing polymers are expected to exhibit high thermal stability[1][2].
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer, which is a key parameter for understanding its processing and application temperature range.
Morphological and Surface Analysis
-
Scanning Electron Microscopy (SEM): To investigate the surface morphology and microstructure of the polymer film or powder.
Expected Properties and Data Summary
Based on literature for similar poly(phenoxy-imine)s containing benzothiazole units, the newly synthesized polymer is anticipated to exhibit the following properties[1][2]:
| Property | Expected Range/Value | Characterization Technique |
| Glass Transition Temperature (Tg) | 110 - 130 °C | DSC |
| Decomposition Temperature (TGA, 5% weight loss) | > 300 °C | TGA |
| Number-Average Molecular Weight (Mn) | 5,000 - 20,000 Da | GPC |
| Weight-Average Molecular Weight (Mw) | 7,000 - 40,000 Da | GPC |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| Optical Band Gap (Eg) | 1.9 - 2.2 eV | UV-Vis Spectroscopy |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis and characterization of a novel high-performance poly(phenoxy-imine) derived from this compound. The proposed synthetic route offers a clear path to a new class of polymers with potentially enhanced thermal stability and interesting optical properties. The comprehensive characterization plan will enable researchers to fully evaluate the potential of these materials for a wide range of applications in material science. The successful implementation of these protocols will contribute to the growing field of advanced functional polymers.
References
- 1. Benzothiazole-based poly(phenoxy-imine)s containing ethoxy and methoxy units: synthesis, thermal and optical properties | AVESİS [avesis.comu.edu.tr]
- 2. Synthesis, characterization, thermal and electrochemical properties of poly (phenoxy-imine)s containing benzothiazole unit | AVESİS [avesis.comu.edu.tr]
Application Note: Strategies for the Crystallization of 5-Methoxy-2-methylbenzothiazole
Introduction
5-Methoxy-2-methylbenzothiazole (CAS No. 2941-69-7) is a heterocyclic building block of significant interest in pharmaceutical and materials science research.[1] As with many high-value organic compounds, achieving high purity and, where necessary, obtaining single crystals suitable for X-ray diffraction (XRD) are critical steps in its characterization and development.[2][3] Crystallization is a powerful technique for purification, separating the target molecule from impurities, and for controlling the solid-state properties of the final material.[4][5]
This application note provides a detailed guide to effective crystallization methods for this compound, grounded in its specific physicochemical properties. We will explore several field-proven protocols, explaining the causality behind experimental choices to empower researchers to optimize their crystallization outcomes.
Part I: Foundational Principles & Compound Characterization
The success of any crystallization process hinges on a fundamental understanding of the target compound's properties and the principles of solubility. Crystallization is induced by creating a supersaturated solution, a thermodynamically unstable state where the concentration of the solute exceeds its solubility limit, thereby providing the driving force for the formation of a solid crystalline phase.[3][6]
The key challenge with this compound is its low melting point (36-40°C), which increases the likelihood of "oiling out"—a phenomenon where the compound separates as a liquid oil instead of a solid crystal, particularly during cooling crystallization from high temperatures.[7][8][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2941-69-7 | [9][10][11] |
| Molecular Formula | C₉H₉NOS | [1][10][11] |
| Molecular Weight | 179.24 g/mol | [7][10][11] |
| Appearance | White to light-yellow/brown solid or clear liquid | [1][10][12][13] |
| Melting Point | 36-40 °C | [7][9] |
| Boiling Point | 284.2 °C @ 760 mmHg | [9] |
| Solubility | Soluble in common organic solvents; methoxy group enhances lipophilicity. | [1] |
| Stability | May be air-sensitive. | [10] |
The Critical Role of Solvent Selection
The choice of solvent is the most critical factor for successful crystallization.[8] An ideal solvent should exhibit moderate solubility for the compound, dissolving it completely when heated but allowing it to crystallize upon cooling or concentration.[14][15] For benzothiazole derivatives, ethanol is a commonly effective recrystallization solvent.[16][17] However, a systematic screening of solvents is highly recommended.
Expert Insight: Given the low melting point, solvents with lower boiling points may be advantageous to avoid oiling out.[8] A binary solvent system, combining a "good" solvent where the compound is soluble with a "poor" anti-solvent where it is not, offers enhanced control over the rate of supersaturation.[2][4]
Part II: Recommended Crystallization Protocols
The following protocols are presented in order of increasing complexity. For a new compound, it is often best to start with the simplest method. Due to the potential air sensitivity of this compound, performing the final evaporation or diffusion steps in a vial under an inert atmosphere (e.g., nitrogen or argon) is recommended.[10][18]
Method 1: Isothermal Slow Evaporation
Principle: This technique involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly. As the solvent volume decreases, the solution becomes supersaturated, leading to nucleation and crystal growth.[3][18]
Applicability: An excellent starting point for thermally stable, non-volatile compounds. It is simple and often yields high-quality crystals.[2][19]
Detailed Protocol:
-
Solubilization: In a clean glass vial, dissolve 10-20 mg of this compound in the minimum amount of a suitable solvent (e.g., ethyl acetate, acetone, or ethanol) to create a nearly saturated solution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate matter. Rationale: Dust and other particulates can act as uncontrolled nucleation sites, leading to the formation of many small crystals instead of a few large ones.[15][18]
-
Evaporation Setup: Cover the vial with parafilm and puncture it with a few small holes using a needle. The number of holes controls the evaporation rate; fewer holes for volatile solvents (like acetone) and more for less volatile ones (like ethanol).[2][18]
-
Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber) at a constant temperature.
-
Crystal Growth: Allow the solvent to evaporate slowly over several hours to days. Monitor periodically without disturbing the vessel.[20]
-
Isolation: Once suitable crystals have formed, carefully remove the remaining solvent (mother liquor) with a pipette. Wash the crystals gently with a small amount of cold solvent and dry them under a gentle stream of inert gas or in a desiccator.
References
- 1. CAS 2941-69-7: this compound [cymitquimica.com]
- 2. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 7. This compound | 2941-69-7 - BuyersGuideChem [buyersguidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 2941-69-7 [chemnet.com]
- 10. labproinc.com [labproinc.com]
- 11. scbt.com [scbt.com]
- 12. 5-メトキシ-2-メチルベンゾチアゾール | this compound | 2941-69-7 | 東京化成工業株式会社 [tcichemicals.com]
- 13. This compound | 2941-69-7 | TCI EUROPE N.V. [tcichemicals.com]
- 14. How To [chem.rochester.edu]
- 15. chem.tamu.edu [chem.tamu.edu]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 18. Slow Evaporation Method [people.chem.umass.edu]
- 19. Growing Crystals [web.mit.edu]
- 20. imserc.northwestern.edu [imserc.northwestern.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Methoxy-2-methylbenzothiazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Methoxy-2-methylbenzothiazole. This molecule is a valuable heterocyclic building block in the development of pharmaceuticals, agrochemicals, and specialty dyes.[1] Achieving high yield and purity is critical for downstream applications and cost-effective production.
This guide is structured as a series of troubleshooting questions and answers, reflecting the common challenges encountered in the laboratory. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower your research.
Troubleshooting and Optimization Guide
Q1: My overall yield is consistently low. What is the most common point of failure in this synthesis?
Answer: A low overall yield in the synthesis of this compound typically stems from one of two critical areas: the quality and stability of the key intermediate, 2-amino-4-methoxythiophenol , or suboptimal conditions during the final cyclization step.
The 2-amino-4-methoxythiophenol intermediate is highly susceptible to oxidation, where the thiol group (-SH) dimerizes to form a disulfide (-S-S-). This disulfide byproduct is unreactive in the subsequent cyclization step, representing a direct loss of your key precursor.
To diagnose the issue, we recommend a stepwise analysis of your process.
Caption: Initial troubleshooting workflow for low yield.
Q2: I suspect my 2-amino-4-methoxythiophenol intermediate is impure. How can I improve its synthesis and handling?
Answer: Excellent observation. The stability of this intermediate is paramount. The most common route to this intermediate begins with 4-methoxyphenol. Let's break down the optimization strategy.
1. Synthesis Pathway: A reliable method involves the reaction of 4-methoxyphenol with sulfur monochloride (S₂Cl₂) to form the disulfide, followed by reduction.[2]
Caption: Common synthetic pathway to the key intermediate.
2. Critical Troubleshooting Points:
-
Problem: Disulfide Formation (Oxidation): The thiol group (-SH) is easily oxidized by atmospheric oxygen to a disulfide (-S-S-).
-
Causality: The thiolate anion, which can form under neutral or basic conditions, is particularly susceptible to oxidation.
-
Solution:
-
Inert Atmosphere: Handle the intermediate under an inert atmosphere (Nitrogen or Argon) at all times, especially after the reduction step and during storage.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with nitrogen or by several freeze-pump-thaw cycles.
-
Acidic Workup: During workup, maintain a slightly acidic pH. The protonated thiol is less prone to oxidation than the thiolate anion.
-
-
-
Problem: Incomplete Reduction: The reduction of the disulfide or a nitro group precursor can be sluggish.
-
Causality: The choice of reducing agent and reaction conditions determines the efficiency.
-
Solution: For nitro group reduction to the amine, catalytic hydrogenation (e.g., H₂ with Pd/C) is highly efficient, often providing yields over 90%.[3] For disulfide reduction, stronger reducing agents like zinc dust in acetic acid or sodium borohydride may be required.
-
Recommended Protocol for Intermediate Purification: After synthesis, the crude 2-amino-4-methoxythiophenol should be purified quickly. Precipitation from an acidic solution followed by filtration under a blanket of nitrogen can yield a solid that is more stable for storage. Store the purified solid under argon at low temperatures (-20°C).
Q3: The final cyclization step to form the benzothiazole ring is inefficient. What are the key parameters to optimize?
Answer: This condensation reaction between 2-amino-4-methoxythiophenol and an acetylating agent (like acetic anhydride or acetic acid) is the heart of the synthesis. The yield is highly dependent on temperature, catalyst, and water removal.
The general mechanism involves the initial formation of a thioamide intermediate, which then undergoes intramolecular cyclization with the elimination of water.
| Parameter | Recommendation | Rationale & Scientific Justification |
| Reagent | Acetic Anhydride | More reactive than acetic acid, often leading to faster reaction times. Can also act as a dehydrating agent, driving the equilibrium towards the product. |
| Catalyst | Polyphosphoric Acid (PPA) | PPA serves as both a Brønsted acid catalyst and a powerful dehydrating agent, which is crucial for the final cyclization step.[4] This avoids the need for a separate water-scavenging setup like a Dean-Stark trap. |
| Temperature | 120-140 °C | This temperature range provides sufficient thermal energy to overcome the activation barrier for cyclization and dehydration without causing significant thermal decomposition of the product or starting materials. |
| Atmosphere | Inert (Nitrogen/Argon) | Crucial to prevent the oxidation of the 2-amino-4-methoxythiophenol starting material, which is a primary cause of low yields. |
Step-by-Step Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-amino-4-methoxythiophenol (1 equivalent).
-
Add Polyphosphoric Acid (PPA) (approx. 10x the weight of the aminothiophenol).
-
Begin stirring and add acetic anhydride (1.1 equivalents) dropwise. An initial exotherm may be observed.
-
Heat the reaction mixture to 130 °C and maintain for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to ~60 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a base (e.g., 50% NaOH solution) to a pH of 7-8.
-
The product will precipitate as a solid. Collect the solid by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) for further purification.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common side reactions and how can I identify the byproducts?
The most prevalent side reaction is the oxidative dimerization of your starting material, 2-amino-4-methoxythiophenol, to form bis(2-amino-4-methoxyphenyl) disulfide .
-
Identification: This disulfide byproduct will have a molecular weight roughly double that of your starting material minus two hydrogen atoms. It can be readily identified by LC-MS. In ¹H NMR, you may see a disappearance of the thiol (-SH) proton signal and slight shifts in the aromatic protons compared to the starting material.
-
Prevention: The most effective prevention is the rigorous exclusion of oxygen by working under an inert atmosphere and using degassed solvents, as detailed in Q2.
Another potential issue is the formation of N-acetylated, uncyclized intermediate. If the dehydration step is inefficient, this intermediate can be the major product.
-
Identification: This intermediate will show a characteristic amide proton in the ¹H NMR spectrum and a molecular weight corresponding to the addition of an acetyl group to the aminothiophenol.
-
Prevention: Use an effective dehydrating agent like PPA and ensure the reaction temperature is high enough to promote the final cyclization.[4]
FAQ 2: Are there alternative, higher-yielding synthetic routes I should consider?
While the condensation of 2-amino-4-methoxythiophenol is the most direct route, other methods exist for forming the benzothiazole ring. One notable alternative is the Jacobson cyclization .[5] This method involves the oxidative cyclization of a thiobenzanilide.
For your specific molecule, this would involve:
-
Acylation of 4-methoxyaniline with a benzoyl chloride derivative.
-
Thionation of the resulting amide (e.g., using Lawesson's reagent) to give a thiobenzanilide.
-
Oxidative cyclization using an oxidant like potassium ferricyanide in base.
While this route is longer, it avoids the handling of the sensitive aminothiophenol intermediate, which may be advantageous if oxidation is a persistent issue in your lab. However, for many applications, optimizing the more convergent route described above yields excellent results.
FAQ 3: What analytical techniques are best for monitoring reaction progress and final product purity?
-
Thin Layer Chromatography (TLC): The most convenient method for real-time reaction monitoring. The product, this compound, is significantly less polar than the 2-amino-4-methoxythiophenol starting material. A typical mobile phase would be 30% Ethyl Acetate in Hexane.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the mass of the desired product and identifying any byproducts. This is the best tool for diagnosing the formation of disulfide dimers or stalled intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for final product characterization and purity assessment. The ¹H NMR will clearly show the characteristic methyl singlet (~2.8 ppm), the methoxy singlet (~3.8 ppm), and the distinct aromatic protons of the benzothiazole ring system.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-methoxyphenol to 2-hydroxy-5-methoxythiophenol , Hive Novel Discourse [chemistry.mdma.ch]
- 3. prepchem.com [prepchem.com]
- 4. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Common side products in the synthesis of 2-methylbenzothiazoles.
Welcome to the technical support center for the synthesis of 2-methylbenzothiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this important synthetic transformation. By understanding the underlying chemistry, you can optimize your reaction conditions to maximize yield and purity.
Introduction
The synthesis of 2-methylbenzothiazoles, most commonly achieved through the condensation of 2-aminothiophenol with acetic acid or its derivatives, is a cornerstone reaction in medicinal and materials chemistry.[1] While seemingly straightforward, this reaction is often plagued by the formation of various side products that can complicate purification and reduce yields. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental observations and provides a step-by-step approach to diagnosing and resolving the underlying issues.
Issue 1: My reaction mixture has turned dark and tarry, and I'm observing a significant amount of insoluble material.
Question: I'm attempting to synthesize 2-methylbenzothiazole from 2-aminothiophenol and acetic acid. Shortly after initiating the reaction, the mixture turned dark brown/black, and a significant amount of insoluble tar-like material has formed. What is causing this, and how can I prevent it?
Answer:
The formation of dark, insoluble materials is a frequent problem and typically points to the oxidative polymerization of your starting material, 2-aminothiophenol.[2] This starting material is highly susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and subsequently, polymers.[2]
Root Causes & Mechanistic Insight:
-
Oxidation of 2-Aminothiophenol: In the presence of air (oxygen), the thiol group (-SH) of 2-aminothiophenol can be oxidized to form a disulfide bond, creating a dimer (2,2'-diaminodiphenyldisulfide). This dimer can then undergo further reactions, leading to the formation of complex, high-molecular-weight polymers.
-
Harsh Reaction Conditions: High temperatures or the presence of strong oxidizing agents can accelerate these unwanted side reactions.[2]
Troubleshooting Protocol:
-
Purify the 2-Aminothiophenol: If possible, purify your 2-aminothiophenol by distillation or recrystallization immediately before use. This will remove any pre-existing oxidized impurities.[2]
-
Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon.[2] This simple step is highly effective at minimizing contact with oxygen and preventing oxidative side reactions.
-
Control the Reaction Temperature: Avoid excessively high temperatures. A more controlled, stepwise heating approach or running the reaction at a lower temperature for a longer duration can often minimize byproduct formation.[2]
-
Use a Mild Oxidant (if required): If your specific protocol requires an oxidant for the cyclization step, opt for milder reagents. In some cases, allowing a slow stream of air to pass through the reaction mixture can be a sufficient and more gentle method of oxidation.[2]
Issue 2: My final product is contaminated with a significant amount of unreacted 2-aminothiophenol.
Question: After workup and purification, I'm still seeing a significant amount of my starting material, 2-aminothiophenol, in my final product. What could be the reason for this incomplete conversion?
Answer:
Incomplete conversion is a common issue that can often be traced back to several factors related to the reaction conditions and reagents.
Root Causes & Mechanistic Insight:
-
Insufficient Acylating Agent: The reaction requires an adequate amount of the acylating agent (e.g., acetic acid, acetic anhydride) to react with the amino group of 2-aminothiophenol to form the key intermediate, N-(2-mercaptophenyl)acetamide.
-
Suboptimal Reaction Temperature or Time: The cyclization of the N-(2-mercaptophenyl)acetamide intermediate to form the benzothiazole ring is a dehydration step that often requires sufficient thermal energy and time to proceed to completion.
-
Catalyst Inactivity: If a catalyst is being used, its activity may be compromised due to impurities or degradation.
Troubleshooting Protocol:
-
Stoichiometry of Reagents: Ensure you are using a sufficient, and in some cases, a slight excess of the acylating agent. For instance, using acetic anhydride in glacial acetic acid is a common method to drive the reaction forward.[3]
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC). Temperatures in the range of 110-150°C are often employed.[3]
-
Reaction Time: Extend the reaction time and continue to monitor for the disappearance of the starting material.
-
-
Catalyst Choice: While many preparations are catalyst-free, some protocols utilize catalysts to improve efficiency.[3][4] If you are using a catalyst, ensure it is fresh and of high purity.
Issue 3: I've isolated a side product with a higher molecular weight than my target 2-methylbenzothiazole, suggesting dimerization.
Question: My mass spectrometry analysis shows a significant peak corresponding to a dimer of my expected product. How can I prevent this dimerization?
Answer:
The formation of dimeric byproducts can occur through various intermolecular reaction pathways that compete with the desired intramolecular cyclization.
Root Causes & Mechanistic Insight:
-
Intermolecular Condensation: Under certain conditions, intermediates in the reaction can react with each other rather than cyclizing. For example, an intermediate could react with another molecule of 2-aminothiophenol.
-
Concentration Effects: Higher concentrations of reactants can increase the probability of intermolecular collisions, which can favor dimerization.[2]
Troubleshooting Protocol:
-
Adjust Reactant Concentrations: Try running the reaction at a lower concentration. This can be achieved by increasing the volume of the solvent.
-
Slow Addition of Reagents: Adding one of the reactants slowly over a period of time can help to keep its instantaneous concentration low, thus favoring the intramolecular cyclization.
-
Optimize Reaction Conditions: The choice of solvent and temperature can influence the relative rates of the desired and undesired reaction pathways. Experiment with different solvents and temperature profiles to find conditions that minimize dimerization.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of 2-methylbenzothiazoles?
A1: Besides the previously mentioned polymers and dimers, other common side products include:
-
Benzothiazoline intermediates: Incomplete oxidation can lead to the formation of the partially saturated benzothiazoline ring instead of the fully aromatic benzothiazole.[2]
-
Over-acylated products: If using a strong acylating agent like acetic anhydride, it's possible to get acylation on both the nitrogen and sulfur atoms, leading to more complex byproducts.
-
Ring-chlorinated byproducts: If using chlorinated solvents or reagents, there is a risk of electrophilic aromatic substitution on the benzothiazole ring, though this is less common under standard conditions.[5]
| Side Product | Common Cause | Mitigation Strategy |
| Polymers/Tarry materials | Oxidation of 2-aminothiophenol[2] | Use fresh 2-aminothiophenol, run under an inert atmosphere[2] |
| Dimers | High reactant concentration[2] | Lower reactant concentration, slow addition of reagents |
| Benzothiazoline | Incomplete cyclization/oxidation[2] | Ensure sufficient reaction time and temperature, use a mild oxidant if necessary[2] |
Q2: How can I effectively purify my crude 2-methylbenzothiazole?
A2: The purification strategy will depend on the nature of the impurities. Common methods include:
-
Distillation: If the product is a liquid and the impurities have significantly different boiling points, distillation under reduced pressure is an effective method.
-
Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water) can be very effective at removing impurities.[6][7]
-
Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography on silica gel is a powerful technique. A common mobile phase is a mixture of n-hexane and ethyl acetate.[6]
Q3: What is the role of acetic anhydride in the reaction with 2-aminothiophenol?
A3: Acetic anhydride serves two primary roles in this synthesis:
-
Acylating Agent: It readily reacts with the amino group of 2-aminothiophenol to form the N-(2-mercaptophenyl)acetamide intermediate.
-
Dehydrating Agent: It can help to remove the water that is formed during the final cyclization step, thus driving the reaction to completion.
Q4: Can I use other carboxylic acids besides acetic acid to synthesize different 2-substituted benzothiazoles?
A4: Yes, this reaction is quite versatile. By replacing acetic acid with other carboxylic acids, you can synthesize a wide variety of 2-substituted benzothiazoles. However, the reactivity of the carboxylic acid and the optimal reaction conditions may vary.
Visualizing the Reaction and Side Product Formation
To better understand the chemical transformations, the following diagrams illustrate the main reaction pathway and a common side reaction.
Caption: Main reaction pathway and a common side reaction.
References
- 1. sciforum.net [sciforum.net]
- 2. benchchem.com [benchchem.com]
- 3. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
- 4. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) [mdpi.com]
- 5. US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole - Google Patents [patents.google.com]
- 6. d-nb.info [d-nb.info]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Synthesis of Benzothiazole Derivatives
Welcome to the technical support center for the synthesis of benzothiazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of these important synthetic reactions. Our goal is to empower you with the scientific understanding and practical solutions needed to overcome common experimental hurdles and optimize your reaction conditions for higher yields and purity.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered during the synthesis of benzothiazole derivatives.
Q1: What are the most common starting materials for synthesizing benzothiazole derivatives?
The most prevalent and versatile starting material is 2-aminothiophenol, which can be condensed with a variety of electrophilic partners. These include aldehydes, carboxylic acids, acyl chlorides, and even ketones to form the benzothiazole core.[1][2] The choice of the second reactant directly influences the substituent at the 2-position of the benzothiazole ring.
Q2: How can I monitor the progress of my benzothiazole synthesis reaction?
Thin-layer chromatography (TLC) is a standard and highly effective method for monitoring the reaction's progress.[3] By co-spotting the reaction mixture with the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Visualization is typically achieved using UV light or by staining with iodine vapor.[3]
Q3: What are some "green" or environmentally friendly approaches to benzothiazole synthesis?
Modern synthetic chemistry emphasizes the use of environmentally benign methods. For benzothiazole synthesis, this includes using water as a solvent, employing reusable catalysts, and conducting reactions under solvent-free conditions.[4][5] Microwave-assisted synthesis is another popular green chemistry technique that can dramatically reduce reaction times and energy consumption.[6][7]
Q4: What safety precautions should I take when working with 2-aminothiophenol?
2-Aminothiophenol is susceptible to oxidation, so it is best handled under an inert atmosphere (e.g., nitrogen or argon) when possible.[3] As a thiol, it possesses a strong, unpleasant odor and must be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.
Troubleshooting Guide: Common Experimental Issues and Solutions
This section provides detailed guidance on specific problems you may encounter during your experiments, explaining the root causes and offering actionable solutions.
Problem 1: Low or No Product Yield
Low product yield is one of the most frequent challenges in organic synthesis. The following sections delve into potential causes and their remedies.
Causality and Remediation:
-
Poor Quality of Starting Materials: 2-Aminothiophenol is prone to oxidation, which can significantly reduce its reactivity and lead to unwanted side products.[3]
-
Solution: Use a freshly opened bottle of 2-aminothiophenol or purify it by distillation or recrystallization before use.[8] Ensure the purity of your aldehyde, carboxylic acid, or other coupling partners.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that can dramatically influence the reaction outcome.[3][9]
-
Solution: A systematic optimization of reaction conditions is recommended. If the reaction is sluggish at room temperature, a gradual increase in temperature may be beneficial.[3] Conversely, if side product formation is observed at higher temperatures, lowering the temperature could improve selectivity.[3] Common solvents to screen include ethanol, DMSO, and DMF, with some modern protocols even advocating for solvent-free conditions.[4][9]
-
-
Inefficient Catalyst: The choice and amount of catalyst are crucial for many benzothiazole syntheses.
-
Solution: For condensations with aldehydes, catalysts such as H₂O₂/HCl, samarium triflate, or various metal-based catalysts have proven effective.[3][10] When using carboxylic acids, catalysts like polyphosphoric acid (PPA) or molecular iodine can be employed.[3][6] It is often necessary to screen several catalysts to identify the most efficient one for your specific substrates.
-
-
Incomplete Cyclization and Oxidation: The synthesis of benzothiazoles from 2-aminothiophenol and aldehydes proceeds through a benzothiazoline intermediate, which must then be oxidized to the final aromatic product.[9]
Problem 2: Formation of Significant Byproducts
The presence of byproducts complicates purification and reduces the overall yield of the desired benzothiazole derivative.
Causality and Remediation:
-
Oxidation of 2-Aminothiophenol: The thiol group in 2-aminothiophenol can oxidize to form a disulfide byproduct, especially in the presence of air.[3]
-
Solution: Performing the reaction under an inert atmosphere (nitrogen or argon) can minimize this side reaction.[3]
-
-
Self-Condensation of Aldehyde: Under certain conditions, particularly with basic catalysts, aldehydes can undergo self-condensation (aldol reaction).[3]
-
Solution: Adjusting the reaction conditions, such as temperature or the nature of the catalyst, can help suppress this side reaction. Using a milder catalyst or a lower temperature may be beneficial.
-
-
Formation of Benzothiazoline Intermediate: If the oxidation step is incomplete, the dihydro-benzothiazole (benzothiazoline) intermediate may be isolated along with the desired product.[9]
Problem 3: Difficulty in Product Purification
Isolating the pure benzothiazole derivative can be challenging due to the presence of unreacted starting materials or byproducts with similar physical properties.
Causality and Remediation:
-
Similar Polarity of Product and Impurities: If the product and impurities have similar polarities, separation by column chromatography can be difficult.[3]
-
Solution: Experiment with different solvent systems for column chromatography to improve separation. If the product is basic, an acid wash during the work-up may remove acidic impurities, or vice-versa. Recrystallization from a suitable solvent system is often an effective final purification step.[9]
-
-
Product Instability on Silica Gel: Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[3]
-
Solution: In such cases, consider using neutral or basic alumina for column chromatography. Alternatively, a different purification method, such as preparative TLC or recrystallization, may be more suitable.[3]
-
Experimental Protocols & Data
General Protocol for the Synthesis of 2-Arylbenzothiazoles from Aldehydes
This protocol provides a general guideline and may require optimization for specific substrates.[3][9]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 5-10 mL).
-
Catalyst/Reagent Addition: To the stirred solution at room temperature, add the chosen catalyst. For example, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).[7]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[3][9]
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.
-
Isolation: Collect the precipitated solid product by vacuum filtration and wash with cold water.[9] The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[9]
Table 1: Comparison of Catalysts for Benzothiazole Synthesis from 2-Aminothiophenol and Benzaldehyde
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temp | 0.75-1 | 85-94 | [7] |
| Samarium Triflate | Water | Room Temp | 1-2 | ~90 | [10] |
| Molecular Iodine | Solvent-free | 80 | 0.17 | ~95 | [6] |
| [pmim]Br (Ionic Liquid) | Solvent-free (Microwave) | - | 0.5-1 | ~92 | [5] |
| None (Conventional) | Toluene | 110 (Reflux) | 12 | Moderate | [11] |
Visualizing the Reaction Pathway
The following diagrams illustrate the key steps in the synthesis of benzothiazole derivatives.
Caption: General reaction mechanism for benzothiazole synthesis.
Caption: A typical experimental workflow for benzothiazole synthesis.
References
- 1. Benzothiazole - Wikipedia [en.wikipedia.org]
- 2. ijper.org [ijper.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 6. pharmacyjournal.in [pharmacyjournal.in]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Benzothiazole synthesis [organic-chemistry.org]
- 11. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Methoxy-2-methylbenzothiazole Scale-Up Production
Welcome to the technical support center for the synthesis and scale-up of 5-Methoxy-2-methylbenzothiazole. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and offer data-driven insights to ensure a robust and scalable process.
Section 1: Troubleshooting Guide - Common Scale-Up Challenges
This section addresses specific experimental issues in a question-and-answer format, providing both the probable cause and actionable solutions.
Q1: My reaction is producing a low yield of the target compound and a significant amount of dark, tar-like material. What is the primary cause and how can I mitigate this?
A1: The formation of dark, insoluble materials is a frequent challenge in benzothiazole synthesis and almost always points to the oxidation and subsequent polymerization of the 2-aminothiophenol precursor (in this case, 2-amino-4-methoxyphenol which is converted to its thiophenol analogue in situ or used directly). This starting material is highly susceptible to oxidation.[1]
Root Causes & Solutions:
-
Oxidation of 2-Aminothiophenol: Exposure to atmospheric oxygen can cause the formation of a disulfide-linked dimer, which can further polymerize into intractable tars.[1]
-
Solution 1: Maintain an Inert Atmosphere. The single most critical factor in preventing this side reaction is to conduct the entire process under an inert atmosphere (e.g., nitrogen or argon). This minimizes contact with oxygen and drastically reduces byproduct formation.[1]
-
Solution 2: Use Freshly Purified Reagents. If possible, purify the 2-aminothiophenol derivative by distillation or recrystallization immediately before use to remove any pre-existing oxidized impurities.[1]
-
-
Harsh Reaction Conditions: Excessively high temperatures can accelerate polymerization and other side reactions.
-
Solution: Optimize Temperature Control. Avoid aggressive heating. A stepwise temperature ramp or running the reaction at a more moderate temperature for a longer duration can significantly improve the outcome. On a large scale, ensure the reactor has adequate heat transfer capabilities to dissipate any exotherms.
-
Q2: The final product purity is low, and I'm observing significant byproducts. How can I identify and prevent them?
A2: Byproduct formation often stems from incomplete reactions or competing reaction pathways. The two most common culprits are incomplete cyclization and dimerization.
Common Byproducts and Prevention Strategies:
| Byproduct Type | Probable Cause | Prevention & Mitigation Strategy |
| Benzothiazoline Intermediate | Incomplete cyclization/oxidation. The initial condensation forms a benzothiazoline, which must be oxidized to the aromatic benzothiazole.[1] | Ensure a sufficient amount of the oxidant is used. If using air as the oxidant, ensure adequate headspace and agitation. Extend reaction time to allow for complete conversion. |
| Dimeric Byproducts | High reactant concentrations can favor intermolecular reactions over the desired intramolecular cyclization.[1] | Control the rate of addition of reagents to maintain a low instantaneous concentration. Operate at a slightly more dilute condition, though this must be balanced with reactor volume efficiency. |
| Unreacted Starting Materials | Poor stoichiometry, inefficient mixing on a larger scale, or insufficient reaction time/temperature. | Verify the molar ratios of your reactants. For scale-up, ensure the reactor's mixing system is adequate to maintain a homogenous reaction mixture. |
Q3: My purification by recrystallization is inefficient, with either poor recovery or low purity. How should I approach this?
A3: Effective recrystallization depends entirely on selecting an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble at all temperatures.
Solvent Selection Protocol:
-
Screening: Test the solubility of your crude this compound in a range of solvents (e.g., ethanol, isopropanol, heptane, toluene, ethyl acetate) at room temperature and at their boiling points.
-
Binary Systems: If a single solvent is not ideal, explore binary solvent systems (e.g., ethanol/water, toluene/heptane). Dissolve the crude product in a minimal amount of the "good" solvent at a high temperature and slowly add the "anti-solvent" until turbidity appears. Re-heat to dissolve, then allow to cool slowly.
-
Cooling Profile: On a large scale, crash cooling can trap impurities. Implement a controlled, slow cooling profile to allow for the growth of large, pure crystals.
| Solvent System Example | Product Solubility | Impurity (e.g., Tar) Solubility | Recommendation |
| Isopropanol (IPA) | High when hot, low when cold | Moderate | Good single-solvent choice for initial purification. |
| Toluene/Heptane | High in hot Toluene | Low in Heptane | Excellent for removing non-polar impurities. Dissolve in hot toluene, add heptane, and cool. |
| Ethanol/Water | High in hot Ethanol | Varies | Can be effective, but care must be taken to avoid oiling out. |
Section 2: Frequently Asked Questions (FAQs)
What is the most common and scalable synthetic route for this compound?
The most widely adopted method is the condensation reaction of 2-amino-4-methoxyphenol with an acetylating agent, followed by a cyclization/sulfurization step. A common approach involves reacting 2-amino-4-methoxyphenol with acetic anhydride or acetic acid to form an intermediate amide, which is then cyclized.[2][3][4][5] Greener synthetic routes using various catalysts are also being explored to improve yields and reduce reaction times.[2]
What are the critical process parameters (CPPs) to monitor during scale-up?
-
Temperature: Crucial for controlling reaction rate and preventing side reactions. Monitor and control jacket and internal temperatures closely.
-
Atmosphere: Strict control of an inert atmosphere is non-negotiable to prevent oxidative degradation of the thiophenol intermediate.[1] Monitor oxygen levels in the reactor headspace.
-
Agitation Speed: Must be sufficient to ensure homogeneity and efficient heat transfer, but not so high as to cause mechanical damage or introduce excessive shear.
-
Reagent Addition Rate: Controls reaction exotherms and can influence selectivity by maintaining low concentrations of key intermediates, thus avoiding dimerization.[1]
What analytical techniques are recommended for in-process control and final product release?
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress at the bench.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis of purity, byproduct profiling, and final product assay.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product.[6]
-
Melting Point: A simple and effective test for purity. The melting point for this compound is reported to be in the range of 34-38 °C.[7]
What are the key safety considerations?
-
Reagents: Handle all chemicals in a well-ventilated area or fume hood. 2-aminothiophenol derivatives can be toxic and are air-sensitive.[1][7] Strong oxidizing agents should be handled with care.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat.[7][8][9]
-
Process Safety: Be aware of potential reaction exotherms. A reaction calorimetry study is highly recommended before scaling up to understand the thermal risks.
-
Product Handling: The final product should be handled according to its Safety Data Sheet (SDS), which indicates it should be stored in a cool, dry, well-ventilated place away from strong oxidizing agents.[7][8]
Section 3: Recommended Protocols & Workflows
General Synthesis Protocol (Illustrative)
This protocol is a generalized representation. Always perform a thorough risk assessment and small-scale optimization before proceeding to a larger scale.
-
Reactor Preparation: Ensure the reactor is clean, dry, and rendered inert by purging with nitrogen or argon for at least 30 minutes.
-
Reagent Charge: Charge 2-amino-4-methoxyphenol (1.0 eq) and a suitable solvent (e.g., toluene or a high-boiling polar aprotic solvent) to the reactor.
-
Reaction: Under a constant inert atmosphere, add the acetylating agent (e.g., acetic acid, 1.1 eq) and the sulfur source. Heat the mixture according to the optimized temperature profile.
-
In-Process Control: Monitor the reaction to completion using HPLC or TLC (e.g., every 2 hours).
-
Work-up: Once complete, cool the reaction mixture. Quench appropriately and perform an aqueous wash to remove inorganic salts.
-
Isolation: Separate the organic layer and concentrate it under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a pre-determined optimal solvent system (e.g., isopropanol).
-
Drying: Dry the purified crystals under vacuum at a temperature well below the product's melting point.
Process Scale-Up Workflow
Caption: High-level workflow for scaling the production of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ijper.org [ijper.org]
- 6. This compound(2941-69-7) 1H NMR [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.at [fishersci.at]
Degradation pathways of 5-Methoxy-2-methylbenzothiazole under various conditions.
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Methoxy-2-methylbenzothiazole. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to navigate the complexities of its degradation pathways. Our approach is rooted in established principles of chemical stability testing, drawing from extensive literature on benzothiazole derivatives to provide actionable, field-proven insights.
Frequently Asked Questions (FAQs): Understanding Core Stability
This section addresses fundamental questions regarding the inherent stability of this compound, providing the foundational knowledge needed to design robust experiments.
Q1: What are the primary structural features of this compound that influence its stability?
A1: The stability of this compound is governed by three key features:
-
The Benzothiazole Core: This fused heterocyclic system is relatively stable but can be susceptible to degradation under aggressive conditions. The thiazole ring, in particular, can undergo cleavage, and the benzene ring is subject to electrophilic attack.[1]
-
The 5-Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy substituent activates the benzene ring, making it more susceptible to oxidative degradation and electrophilic attack (e.g., hydroxylation) compared to unsubstituted benzothiazole.[2]
-
The 2-Methyl Group (-CH₃): The methyl group attached to the thiazole ring is a potential site for oxidation, which could lead to the formation of a carboxylic acid or other oxidized species.
Q2: Under what general conditions should I expect this compound to degrade?
A2: Significant degradation is typically observed under forced stress conditions, which are designed to accelerate the decomposition process.[3][4] These include:
-
Strong Oxidative Conditions: Exposure to agents like hydrogen peroxide (H₂O₂) or persulfates, often in combination with UV light or heat, can rapidly degrade the molecule through radical-mediated pathways.[5][6]
-
Photolytic Stress: Direct exposure to high-intensity UV light, particularly at shorter wavelengths (e.g., 254 nm), can induce photodegradation.[7] The presence of photosensitizers or catalysts can accelerate this process.
-
Extreme pH and High Temperature (Hydrolysis): While generally stable at neutral pH, prolonged exposure to strongly acidic or basic conditions, especially when coupled with heat, can promote hydrolysis, potentially leading to the opening of the thiazole ring.[8]
-
High Temperature (Thermolysis): At elevated temperatures, the molecule can undergo thermal decomposition, though this typically requires more extreme conditions than the other pathways.[9][10]
Q3: Are there any known biologically-mediated degradation pathways for benzothiazoles?
A3: Yes, certain microorganisms, particularly from the Rhodococcus genus, have been shown to degrade benzothiazoles.[11][12] These pathways often involve initial hydroxylation of the molecule, followed by ring cleavage.[13][14] While specific studies on this compound are limited, it is plausible that similar microbial degradation could occur, making this a relevant consideration for environmental fate studies.
Troubleshooting Guide for Degradation Experiments
This section is formatted to address specific issues you may encounter during your experimental work.
Issue 1: Inconsistent Degradation Rates in Photostability Studies
Q: My photodegradation experiments are giving variable results. The percentage of degradation is not consistent even when I use the same light source and concentration. What could be the cause?
A: This is a common issue often traced back to subtle variations in experimental setup and solution chemistry.
-
Causality: Photodegradation rates are highly sensitive to the quantum yield of the reaction, which can be influenced by the solvent, dissolved oxygen, and pH. The UV absorbance of the compound itself can lead to an "inner filter effect" where the solution becomes opaque to the incident light as degradation proceeds or if concentrations are too high.
-
Troubleshooting Steps:
-
Control Solvent Purity: Use high-purity, UV-grade solvents. Trace impurities can act as photosensitizers or quenchers, altering the degradation kinetics.
-
Standardize Oxygen Levels: Dissolved oxygen can participate in photochemical reactions. For consistency, either sparge all solutions with an inert gas (like nitrogen or argon) to create anaerobic conditions or ensure they are fully saturated with air before and during irradiation.
-
Buffer the Solution: The pH of the solution can drift during degradation as acidic or basic byproducts form. Use a suitable buffer to maintain a constant pH, as the speciation of the molecule and the stability of intermediates can be pH-dependent.[6]
-
Check for Inner Filter Effects: Ensure your starting concentration is low enough that the solution is not optically dense at the irradiation wavelength. If you suspect this is an issue, try reducing the initial concentration or using a reaction vessel with a shorter path length.
-
Monitor Lamp Output: The intensity of UV lamps can decrease over time. Periodically check the lamp's output with a radiometer to ensure consistent irradiation intensity across experiments.
-
Issue 2: Multiple Unexpected Peaks in HPLC After Oxidative Stress Testing
Q: I performed an oxidative degradation study using 3% H₂O₂ and observed a complex chromatogram with many small, poorly resolved peaks instead of a few major degradants. How can I simplify this and identify the primary pathway?
A: A complex chromatogram suggests that the degradation has proceeded too far, leading to secondary and tertiary degradation products, or that non-specific, parallel reactions are occurring.
-
Causality: Advanced oxidation processes (AOPs), especially those involving hydroxyl radicals (•OH), are powerful but can be non-selective.[15][16] If the reaction is too aggressive (high oxidant concentration, long exposure time, or high temperature), the primary degradants are immediately converted into a cascade of other products, including ring-opened species. The electron-rich, methoxy-activated benzene ring is particularly prone to multiple hydroxylation events.[15]
-
Troubleshooting Steps:
-
Reduce Reaction Severity: The goal of a forced degradation study is to achieve 5-20% degradation, not complete decomposition.[3] Drastically reduce the H₂O₂ concentration (start with 0.1-0.3%), shorten the reaction time, or perform the experiment at a lower temperature (e.g., room temperature instead of 40-50°C).[4]
-
Time-Course Sampling: Take samples at multiple early time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr). This will allow you to observe the formation and subsequent decay of primary degradants, helping you distinguish them from later-stage products.
-
Use a Milder Oxidant: If H₂O₂ is too aggressive, consider a different oxidative system. For mechanistic studies, using a more selective oxidant or a radical-based system where the radical species can be controlled (e.g., UV/persulfate where SO₄•⁻ can be the dominant radical) may provide a cleaner profile.[5][17]
-
LC-MS/MS for Identification: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to analyze your complex mixture. The accurate mass data will allow you to propose elemental formulas for the degradant peaks. Tandem MS (MS/MS) will provide fragmentation patterns to help elucidate the structures of the key products.
-
Issue 3: No Significant Degradation Observed in Hydrolysis Studies
Q: I've refluxed my compound in 0.1 M HCl and 0.1 M NaOH for 24 hours, but my HPLC shows over 95% of the parent compound remaining. Is this compound resistant to hydrolysis?
A: The benzothiazole ring system is generally quite stable to hydrolysis under mild conditions. To achieve degradation, you likely need to increase the stress level.
-
Causality: Hydrolysis of such a stable heterocyclic system requires significant energy to overcome the activation barrier for nucleophilic attack by water, H₃O⁺, or OH⁻. The conditions you used may not be sufficient to induce degradation within the experimental timeframe.
-
Troubleshooting Steps:
-
Increase Acid/Base Concentration: Increase the concentration of the acid and base. Try using 1 M HCl and 1 M NaOH.[4]
-
Increase Temperature: If refluxing at the boiling point of the aqueous solution is insufficient, consider using a sealed-vessel microwave reactor to safely reach higher temperatures (e.g., 100-120°C). This will significantly accelerate the reaction rate.
-
Add a Co-solvent: this compound has limited water solubility.[18] Poor solubility can limit its exposure to the hydrolytic agent. Adding a water-miscible, stable co-solvent like acetonitrile or methanol (up to 50%) can increase solubility and improve reaction kinetics. Ensure the co-solvent itself is stable under the test conditions.
-
Verify Your Analytical Method: Confirm that your HPLC method is capable of separating the parent compound from potential degradants. A simple isocratic method might co-elute a degradant with the parent peak. Run a gradient method and check for new peaks under the more aggressive conditions.
-
Experimental Protocols & Methodologies
The following protocols are designed as a starting point for conducting forced degradation studies on this compound. All experiments should include a control sample (compound in solvent, protected from the stress condition) to ensure the observed degradation is due to the applied stress.
Protocol 1: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Reaction Setup: In a clear glass vial, add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide solution. This creates a final drug concentration of 100 µg/mL in a solution of 10% organic solvent and 90% 3% H₂O₂.
-
Stress Condition: Loosely cap the vial and place it in a water bath at 40°C for 24 hours.
-
Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Immediately quench the oxidation reaction by adding a small amount of a reducing agent like sodium bisulfite or by significant dilution with the mobile phase.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/DAD method. Use LC-MS to identify major degradation products in the most degraded sample.
Protocol 2: Photolytic Degradation
-
Preparation: Prepare a 100 µg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Reaction Setup: Place 10 mL of the solution in a quartz-windowed reaction vessel or a quartz cuvette. Prepare an identical "dark control" sample by wrapping the vessel completely in aluminum foil.
-
Stress Condition: Place both samples in a photostability chamber equipped with a calibrated UV light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, per ICH Q1B guidelines).
-
Sampling: Withdraw aliquots from both the exposed and dark control samples at appropriate time intervals.
-
Analysis: Analyze by HPLC-UV/DAD. A significant difference in degradation between the exposed sample and the dark control indicates photolytic liability.
Visualizing Degradation Pathways & Workflows
Proposed Oxidative Degradation Pathway
The primary oxidative pathway is hypothesized to involve electrophilic attack by hydroxyl radicals on the electron-rich benzene ring, directed by the methoxy group, and potential oxidation of the methyl group or sulfur atom.
Caption: Proposed oxidative degradation pathways for this compound.
General Forced Degradation Workflow
This diagram outlines the logical flow for conducting a comprehensive forced degradation study.
Caption: Standard workflow for a forced degradation study.
Data Summary
For illustrative purposes, the table below summarizes typical degradation rates observed for the parent compound, benzothiazole (BTH), under various advanced oxidation processes. This highlights the type of quantitative data that should be generated in your studies.
| Condition | Oxidant/System | Rate Constant (k) | pH | Reference |
| Photolytic/Oxidative | UV/Peracetic Acid | 0.059 min⁻¹ | 3.0 - 11.0 | [15] |
| Oxidative | Heat-activated Persulfate | 0.0063 min⁻¹ (at 40°C) | ~4.6 | [6] |
| Photolytic/Oxidative | UV/Persulfate | 0.0847 min⁻¹ | 7.0 | [17] |
| Photolytic/Oxidative | UV/H₂O₂ | ~0.092 min⁻¹ | 7.0 | [19] |
Note: Rate constants are pseudo-first-order and depend heavily on specific experimental conditions (e.g., oxidant concentration, light intensity).
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. zenodo.org [zenodo.org]
- 3. pharmtech.com [pharmtech.com]
- 4. ijisrt.com [ijisrt.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Mercaptobenzothiazole Degradation Pathway [eawag-bbd.ethz.ch]
- 15. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 16. Degradation rates of benzotriazoles and benzothiazoles under UV-C irradiation and the advanced oxidation process UV/H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound (CAS 2941-69-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 19. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Troubleshooting Low Yields in Benzothiazole Cyclization Reactions
Welcome to the Technical Support Center for benzothiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with benzothiazole cyclization reactions. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind common experimental pitfalls. Our goal is to equip you with the knowledge to not only solve current yield issues but also to anticipate and prevent future setbacks.
Core Principles of Benzothiazole Cyclization
The synthesis of 2-substituted benzothiazoles most commonly involves the condensation of a 2-aminothiophenol with a carbonyl compound (such as an aldehyde or carboxylic acid) or its derivative.[1][2] The reaction proceeds through the formation of a benzothiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole.[3] Understanding this fundamental pathway is crucial for effective troubleshooting.
Generalized Reaction Scheme
The diagram below illustrates the common synthetic route starting from 2-aminothiophenol and an aldehyde, highlighting the key cyclization and oxidation steps.
Caption: Generalized mechanism of benzothiazole synthesis.
Troubleshooting Guide: A Systematic Approach
Low yields in benzothiazole synthesis are rarely due to a single factor. More often, a combination of issues related to reagents, reaction conditions, and side reactions is at play. This guide provides a systematic workflow for identifying and resolving these problems.
Caption: A systematic workflow for troubleshooting low yields.
Problem 1: Low or No Product Yield
This is the most common issue, and its causes are multifaceted.
| Potential Cause | Scientific Rationale & Recommended Solutions |
| Poor Quality of Starting Materials | Rationale: 2-Aminothiophenol is highly susceptible to air oxidation, forming a disulfide dimer which is unreactive in the desired cyclization pathway.[4][5] This dimerization is a primary cause of reduced active starting material and the formation of tar-like byproducts. Solutions: • Use Freshly Purified 2-Aminothiophenol: If possible, purify commercial 2-aminothiophenol by distillation or recrystallization before use to remove oxidized impurities.[5] • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[5] This is especially critical if the reaction requires prolonged heating. |
| Suboptimal Reaction Conditions | Rationale: The kinetics and thermodynamics of the condensation, cyclization, and oxidation steps are highly sensitive to temperature, solvent polarity, and catalysis.[5] An inappropriate solvent may not sufficiently solubilize reactants, while incorrect temperatures can either slow the reaction to a halt or promote decomposition and side reactions.[3] Solutions: • Temperature Optimization: Systematically vary the temperature. If the reaction is sluggish at room temperature, gradually increase the heat.[5] Conversely, if byproduct formation is observed at elevated temperatures, consider lowering the temperature and extending the reaction time.[4] • Solvent Screening: Common solvents include ethanol, DMSO, and toluene.[3][6] Some modern, green chemistry approaches utilize solvent-free conditions or microwave irradiation, which can dramatically reduce reaction times and improve yields.[7][8] • Catalyst Selection: The choice of catalyst is crucial. For condensations with carboxylic acids, catalysts like polyphosphoric acid (PPA) or methanesulfonic acid/silica gel are effective.[5][7][9] For reactions with aldehydes, a range of catalysts from H₂O₂/HCl to various Lewis acids have proven successful.[5][10] A catalyst screening is often a worthwhile endeavor. |
| Inefficient Cyclization/Oxidation | Rationale: The final step is the oxidation of the benzothiazoline intermediate to the aromatic benzothiazole.[3] If this step is inefficient, the reaction will stall, leading to a low yield of the desired product. The stability of the benzothiazoline can be influenced by the substituents present. Solutions: • Ensure an Oxidant is Present: For many syntheses, atmospheric oxygen is a sufficient oxidant, particularly when the reaction is run open to the air or with vigorous stirring.[3] • Introduce an Explicit Oxidant: In cases where atmospheric oxygen is insufficient, an explicit oxidizing agent is required. Common choices include hydrogen peroxide (often with an acid like HCl), or using DMSO as both the solvent and the oxidant.[3][10] |
| Substrate Reactivity | Rationale: The electronic nature of the aldehyde or carboxylic acid partner significantly impacts reactivity. Aromatic aldehydes, especially those bearing electron-withdrawing groups, are generally more reactive and tend to produce higher yields than their aliphatic counterparts.[3] Solutions: • Adjust Conditions for Less Reactive Substrates: For aliphatic or electron-rich aldehydes, more forcing conditions (higher temperatures, stronger catalysts, longer reaction times) may be necessary to drive the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown or black, and I'm getting a lot of insoluble, tar-like material. What's happening?
A: This is a classic sign of the oxidation and subsequent polymerization of your 2-aminothiophenol starting material.[4] The thiol group is easily oxidized to form a disulfide bond, creating a dimer. This dimer can then undergo further reactions to form insoluble polymeric byproducts.
Solutions:
-
Purify the 2-Aminothiophenol: Ensure you are starting with the cleanest possible material. See the purification protocol below.
-
Use an Inert Atmosphere: Blanket your reaction with nitrogen or argon to exclude oxygen, which is the primary culprit for this side reaction.[5]
-
Control the Temperature: Avoid excessively high temperatures, which can accelerate oxidative decomposition.[4]
Q2: My analysis (e.g., NMR or LC-MS) shows the presence of an intermediate, but very little of my final benzothiazole product. How can I drive the reaction to completion?
A: This indicates that the initial condensation and cyclization to the benzothiazoline intermediate are occurring, but the final oxidation step is failing.[3][4]
Solutions:
-
Increase Aeration: If you are relying on atmospheric oxygen, ensure the reaction mixture is being stirred vigorously to maximize its exposure to air. You can even bubble air through the solution.
-
Add a Mild Oxidant: Introduce a chemical oxidant. A common and effective system is using hydrogen peroxide (H₂O₂) in combination with hydrochloric acid (HCl).[10] Other options include using DMSO as an oxidizing solvent at elevated temperatures.[11]
-
Extend Reaction Time: The oxidation step can sometimes be slower than the initial condensation. Try running the reaction for a longer period and monitor by TLC until the intermediate spot disappears.
Q3: I'm observing a significant byproduct with a higher molecular weight than my expected product. What could this be?
A: This strongly suggests the formation of a dimer. Dimerization can occur when the reaction conditions favor an intermolecular reaction between intermediates over the desired intramolecular cyclization.[4]
Solutions:
-
Use High-Dilution Conditions: Lowering the concentration of your reactants can disfavor intermolecular collisions that lead to dimerization.
-
Slow Addition of Reagents: Adding one of the reactants (e.g., the aldehyde) slowly to the reaction mixture can maintain a low concentration of reactive intermediates, thereby minimizing the dimerization pathway.[4]
-
Re-evaluate Your Catalyst: The catalyst can significantly influence the reaction pathway. Experiment with different catalysts (e.g., switching from a Brønsted acid to a Lewis acid) to find one that selectively promotes the desired intramolecular cyclization.[4]
Key Experimental Protocols
Protocol 1: Purification of 2-Aminothiophenol
This protocol should be performed in a well-ventilated fume hood due to the strong odor of thiols.
-
Setup: Assemble a vacuum distillation apparatus.
-
Procedure: Place the commercial 2-aminothiophenol in the distillation flask.
-
Distillation: Heat the flask gently under reduced pressure. Collect the fraction that distills at the literature-reported boiling point (approx. 80-82 °C at 2 mmHg).
-
Storage: The purified, colorless liquid should be used immediately or stored under an inert atmosphere in a sealed container to prevent re-oxidation.
Protocol 2: General Procedure for Benzothiazole Synthesis from an Aldehyde
This is a starting point; optimization will likely be required.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (5-10 mL).[5]
-
Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approx. 3.0 mmol).[3][10]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[3]
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.
-
Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum.[3]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[3]
Protocol 3: General Procedure using Polyphosphoric Acid (PPA) with a Carboxylic Acid
PPA is highly viscous and corrosive. Handle with care.
-
Reaction Setup: In a round-bottom flask, add polyphosphoric acid (PPA) (e.g., 10-15 g).
-
Reagent Addition: Add 2-aminothiophenol (1.0 equiv.) and the desired carboxylic acid (1.0 equiv.) to the PPA.
-
Heating: Heat the viscous mixture with stirring to 140-220 °C for 2-4 hours.[5]
-
Work-up: Cool the reaction mixture to approximately 100 °C and pour it onto crushed ice.
-
Neutralization & Isolation: Neutralize the aqueous solution with a base (e.g., 10% NaOH or NaHCO₃ solution) until a precipitate forms. Collect the solid by vacuum filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from an appropriate solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. ijper.org [ijper.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Benzothiazole synthesis [organic-chemistry.org]
Enhancing the solubility of 5-Methoxy-2-methylbenzothiazole for biological assays.
Technical Support Center: 5-Methoxy-2-methylbenzothiazole
Document ID: TSG-BTZ-SOL-001
Last Updated: January 1, 2026
Introduction: Navigating the Solubility Challenge
Welcome to the technical support guide for this compound. This compound is part of the benzothiazole family, a class of heterocyclic molecules with significant therapeutic potential, showing promise in areas like oncology and neuroprotection.[1][2] However, like many potent heterocyclic compounds, this compound has a lipophilic nature and is poorly soluble in aqueous solutions, a common hurdle in the development of robust biological assays.[3][4]
This guide is designed to provide you, our fellow researchers, with practical, field-tested strategies and in-depth protocols to overcome these solubility challenges. Our goal is to ensure your compound is successfully delivered to its biological target, enabling reliable and reproducible data.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and solubilization of this compound.
Q1: What are the key physicochemical properties I should be aware of?
A1: Understanding the compound's properties is the first step. This compound is typically a solid at room temperature and is soluble in organic solvents.[3][5] Its structure, featuring a benzothiazole core with methoxy and methyl groups, contributes to its low aqueous solubility.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Source(s) |
| CAS Number | 2941-69-7 | [5][6][7] |
| Molecular Formula | C₉H₉NOS | [5][6][7] |
| Molecular Weight | 179.24 g/mol | [5][6][7] |
| Appearance | White to light orange/yellow solid or powder | [3] |
| Melting Point | 36-40°C | [5] |
| Solubility | Soluble in organic solvents; poor in aqueous solutions | [3][4] |
Q2: What is the recommended starting solvent for making a stock solution?
A2: For initial trials, Dimethyl Sulfoxide (DMSO) is the industry-standard starting solvent for creating high-concentration stock solutions of poorly soluble compounds.[8] this compound is readily soluble in DMSO. We recommend preparing a 10 mM to 50 mM stock solution as a starting point.
Q3: My compound precipitated immediately when I diluted my DMSO stock into my aqueous cell culture medium. What happened?
A3: This is a classic case of "solvent shifting" or "crashing out." The compound is soluble in the high-concentration organic solvent (DMSO) but not in the final aqueous environment of your assay buffer or media. When the DMSO concentration is rapidly diluted below a certain threshold, the compound can no longer stay in solution and precipitates. The key is to control the dilution process carefully. See Protocol 2 for a robust serial dilution method.
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: This is a critical, cell-line-specific parameter. As a general rule, most robust cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[9] However, sensitive or primary cells may show stress at concentrations as low as 0.1%.[9][10][11] It is imperative to run a vehicle control experiment where you treat your cells with the highest concentration of DMSO used in your assay to ensure it does not impact your experimental endpoint.[12] Many researchers aim for a final concentration of ≤0.1% to minimize any potential off-target effects.[11][13]
Part 2: Troubleshooting Guide & Advanced Strategies
When standard DMSO-based methods are insufficient, this section provides a logical workflow for troubleshooting and implementing advanced solubilization techniques.
Caption: Decision workflow for solubilizing this compound.
Issue: Compound precipitates even with careful serial dilution.
-
Causality: The intrinsic aqueous solubility of the compound is extremely low. The energy barrier to keep it dispersed in the aqueous phase is too high, even with a low percentage of co-solvent.
-
Solution 1: Micellar Solubilization with Surfactants.
-
Mechanism: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 form microscopic micelles in aqueous solutions above their critical micelle concentration (CMC).[14] The hydrophobic core of these micelles encapsulates the poorly soluble compound, while the hydrophilic shell allows the entire complex to remain dispersed in the aqueous medium.
-
Recommendation: Incorporate a low concentration (e.g., 0.01% - 0.1% w/v) of a biocompatible surfactant into your final assay buffer before adding the compound. Pluronic® F-68 is often used to protect cells from shear stress and can improve compound delivery.[15][16][17]
-
Caveat: Surfactants can have biological effects of their own.[18][19] Always run a control with just the surfactant to test for interference with your assay.
-
Caption: Diagram of a surfactant micelle encapsulating a drug molecule.
Issue: DMSO is interfering with the assay or is toxic to the cells.
-
Causality: DMSO can have pleiotropic effects on cellular processes, including differentiation, membrane permeability, and enzyme activity.[12] For some sensitive assays (e.g., studying membrane proteins, specific metabolic pathways), it must be avoided.
-
Solution 1: Alternative Co-solvents.
-
Ethanol/Methanol: Can be effective but often require slightly higher final concentrations than DMSO and may have their own toxicity profiles.[20] They are generally more volatile, requiring careful handling.
-
Polyethylene Glycol 400 (PEG 400): A less volatile and often less toxic alternative to DMSO for some cell lines.
-
-
Solution 2: Formulation with Cyclodextrins.
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21] They can form an "inclusion complex" with the poorly soluble drug, effectively shielding it from the aqueous environment and increasing its apparent solubility.[22][23][24][25] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.[21]
-
Recommendation: Prepare the compound/cyclodextrin complex separately before final dilution. This often involves co-lyophilizing or sonicating the compound with a solution of HP-β-CD.
-
Issue: Low solubility persists despite all efforts.
-
Causality: The compound may have extremely high crystal lattice energy or other properties that make it resistant to standard solubilization methods.
-
Solution 1: pH Modification (Use with Caution).
-
Mechanism: If the compound has an ionizable group, adjusting the pH of the stock solution can increase its charge and, therefore, its aqueous solubility. Benzothiazole derivatives can be sensitive to pH.[26][27]
-
Recommendation: This is an advanced technique. First, determine the pKa of your compound. If it has a basic nitrogen, acidifying the stock solution (e.g., with HCl) may help. If it has an acidic proton, basifying (e.g., with NaOH) may work.
-
CRITICAL CAVEAT: The final pH of your assay medium must be brought back to physiological levels (typically pH 7.2-7.4). The buffering capacity of your medium may be overwhelmed if not done carefully, which will kill your cells. This method is a last resort and requires meticulous validation.
-
Part 3: Detailed Experimental Protocols
These protocols provide a validated, step-by-step workflow for preparing this compound for biological assays.
Protocol 1: Preparation of a 10 mM Primary Stock in 100% DMSO
-
Preparation: Work in a sterile biosafety cabinet. Use sterile, nuclease-free microcentrifuge tubes.
-
Weigh Compound: Accurately weigh out 1.792 mg of this compound (MW = 179.24 g/mol ).
-
Add Solvent: Add 1.0 mL of sterile, cell-culture grade 100% DMSO.
-
Dissolve: Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can assist dissolution if needed.
-
Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. This stock is stable for at least 6 months.
Protocol 2: Serial Dilution Method to Minimize Precipitation
This protocol is designed to prepare a final concentration of 10 µM in a cell culture well containing 1 mL of medium, resulting in a final DMSO concentration of 0.1%.
-
Thaw Stock: Thaw one aliquot of your 10 mM primary stock (from Protocol 1) at room temperature.
-
Prepare Intermediate Dilution 1 (1 mM): In a sterile tube, add 90 µL of sterile DMSO. Add 10 µL of the 10 mM primary stock. Vortex to mix. This creates a 1 mM stock in 100% DMSO.
-
Prepare Intermediate Dilution 2 (100 µM): In a separate sterile tube, add 90 µL of your complete cell culture medium. Add 10 µL of the 1 mM intermediate stock. Pipette up and down gently but quickly to mix. This is a critical step; do not vortex vigorously as this can cause precipitation. This creates a 100 µM working stock in 10% DMSO.
-
Final Dilution: Add 10 µL of the 100 µM working stock to your assay well containing 990 µL of cell culture medium. Gently swirl the plate to mix. This yields a final concentration of 1 µM compound and 0.1% DMSO.
-
Self-Validation: Observe the well under a microscope immediately after adding the compound. The medium should remain clear. If you see crystals or cloudiness, the compound has precipitated.
-
Protocol 3: Using Tween® 80 as a Solubility Enhancer
-
Prepare Surfactant-Containing Medium: Prepare your complete cell culture medium. Add Tween® 80 from a sterile stock solution to achieve a final concentration of 0.05% (w/v). For example, add 50 µL of a 10% sterile Tween® 80 stock to 100 mL of medium. Filter-sterilize the final medium if necessary.
-
Prepare Compound: Follow steps 1-3 from Protocol 2, but for Step 3 (Intermediate Dilution 2), use the surfactant-containing medium instead of your regular medium.
-
Final Dilution: Add the final volume of your compound's working stock to the assay wells, which should also contain the surfactant-containing medium.
-
Control: Remember to include a "vehicle + surfactant" control well (e.g., 0.1% DMSO + 0.05% Tween® 80) to account for any effects of the formulation itself.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 2941-69-7: this compound [cymitquimica.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound | 2941-69-7 [chemnet.com]
- 6. This compound [webbook.nist.gov]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. Effect of surfactant pluronic F-68 on CHO cell growth, metabolism, production, and glycosylation of human recombinant IFN-γ in mild operating conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 19. researchgate.net [researchgate.net]
- 20. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. humapub.com [humapub.com]
- 23. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. touroscholar.touro.edu [touroscholar.touro.edu]
- 25. ijpsjournal.com [ijpsjournal.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Navigating the Stability Landscape of Substituted Benzothiazoles: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Stability Testing of Substituted Benzothiazoles. As a Senior Application Scientist, I've designed this guide to be a practical, in-depth resource for navigating the complexities of ensuring the stability of this vital class of therapeutic compounds. Benzothiazole derivatives are integral to a wide range of pharmaceuticals, from anticancer to neuroprotective agents, making a thorough understanding of their stability profiles paramount for successful drug development.[1][2][3][4] This guide moves beyond simple procedural lists to explain the "why" behind the "how," grounding every recommendation in scientific principles and regulatory expectations.
Our approach is built on the pillars of expertise, trustworthiness, and authoritative grounding. Every protocol and troubleshooting tip is designed to be a self-validating system, empowering you to generate robust and reliable stability data. Throughout this guide, you will find in-text citations linking to authoritative sources, ensuring that the information is both current and credible.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and challenges encountered during the stability testing of substituted benzothiazoles.
Q1: Why is forced degradation a critical first step in our stability program for a new substituted benzothiazole?
A1: Forced degradation, or stress testing, is fundamental for several reasons.[5][] It helps to rapidly identify the likely degradation products of your benzothiazole derivative under harsh conditions, such as exposure to acid, base, oxidation, heat, and light.[5][] This information is crucial for developing and validating a "stability-indicating" analytical method—a method that can accurately separate and quantify the intact drug from its degradation products.[7] Understanding the degradation pathways early on also provides insights into the intrinsic stability of the molecule, guiding formulation and packaging decisions to protect the drug product from environmental stressors.[][8]
Q2: We are observing unexpected peaks in our HPLC chromatogram during a hydrolytic stress study. How can we determine if these are true degradants or artifacts?
A2: This is a common and important challenge. First, ensure the unexpected peaks are not originating from your placebo (formulation excipients without the active pharmaceutical ingredient, or API) by running a placebo stress sample under the same conditions. If the peaks persist only in the presence of the API, they are likely related to the drug substance. To confirm they are degradants, you should observe a corresponding decrease in the API peak area as the new peaks increase over time. The next critical step is characterization. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose, as it can provide the molecular weights of the unknown peaks, offering clues to their structures.[9][10][11] Tandem MS (MS/MS) can further elucidate the structures by providing fragmentation patterns.[9][12]
Q3: Our substituted benzothiazole shows significant degradation under photolytic stress. What are the immediate next steps according to ICH Q1B guidelines?
A3: Significant degradation under photolytic stress triggers a clear path forward as outlined in the ICH Q1B guideline.[13] The primary goal is to determine if the proposed packaging provides adequate protection.[14] You should proceed with sequential testing:
-
Test the drug product in its immediate container-closure system.
-
If it is still not sufficiently protected, test it in the proposed marketing package.[14]
The results will dictate the labeling requirements, such as "protect from light."[15] It is also crucial to characterize the major photodegradants to assess their potential toxicity.
Q4: We are struggling with mass balance in our stability studies. The loss in API assay does not correspond to the increase in known impurities. What could be the issue?
A4: Achieving good mass balance is a key indicator of a well-validated, stability-indicating method. Several factors could contribute to poor mass balance:
-
Non-chromophoric degradants: Some degradation products may lack a UV chromophore and will be invisible to a standard HPLC-UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help detect these.
-
Volatile degradants: The degradation process might be generating volatile compounds that are lost during sample preparation or analysis.
-
Precipitation: Degradants may be precipitating out of the sample solution, especially at higher concentrations.
-
Adsorption: The API or its degradants might be adsorbing to the container surface or HPLC column.
-
Inadequate peak purity: The main API peak may co-elute with a degradant, masking the true extent of degradation. Peak purity analysis using a photodiode array (PDA) detector is essential.
A systematic investigation into these possibilities is necessary to resolve the issue.
Troubleshooting Guides
This section provides structured guidance for resolving specific technical issues you may encounter during your experiments.
Troubleshooting Poor Peak Shape in HPLC Stability-Indicating Methods
| Symptom | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions between basic amine groups (common in substituted benzothiazoles) and residual silanols on the HPLC column. | 1. Use a high-purity, end-capped silica column. 2. Lower the mobile phase pH to protonate the basic analyte. 3. Add a competing base, like triethylamine, to the mobile phase. |
| Peak Fronting | Sample overload or injecting the sample in a solvent stronger than the mobile phase. | 1. Reduce the concentration of the injected sample. 2. Ensure the sample diluent is the same as or weaker than the initial mobile phase. |
| Split Peaks | Column contamination, a void at the column inlet, or partially blocked frit. | 1. Flush the column with a strong solvent. 2. Reverse the column and flush. 3. If the problem persists, replace the column. |
Experimental Protocols
The following are detailed, step-by-step methodologies for key stability testing experiments, grounded in ICH guidelines.
Protocol 1: Forced Degradation (Stress Testing) of a Substituted Benzothiazole API
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of the benzothiazole API (typically 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid API to 80°C for 48 hours.
-
Photodegradation: Expose the API solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[16][14]
-
-
Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a developed HPLC method with a PDA detector.
-
Evaluation:
Protocol 2: Long-Term and Accelerated Stability Study
Objective: To establish the re-test period or shelf life and recommended storage conditions for the drug substance or product.[17]
Methodology:
-
Batch Selection: Use at least three primary batches of the drug substance or product.[5][18]
-
Container Closure System: Package the samples in the proposed marketing container closure system.[5][8][18]
-
Storage Conditions (as per ICH Q1A(R2)): [17][19][20]
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency: [21]
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, perform a full suite of tests including:
-
Assay
-
Purity/Degradation Products
-
Appearance
-
Dissolution (for drug product)
-
Water content
-
-
Data Evaluation: Evaluate the data for trends and determine if any "significant change" has occurred, as defined by ICH guidelines.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate key workflows and relationships in stability testing.
Caption: A typical workflow for stability testing of a new drug substance.
Caption: Decision logic for forced degradation studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. emmainternational.com [emmainternational.com]
- 7. rsquarel.org [rsquarel.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. | Semantic Scholar [semanticscholar.org]
- 12. ijpras.com [ijpras.com]
- 13. jordilabs.com [jordilabs.com]
- 14. database.ich.org [database.ich.org]
- 15. propharmagroup.com [propharmagroup.com]
- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
- 18. qbdgroup.com [qbdgroup.com]
- 19. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 20. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. japsonline.com [japsonline.com]
Validation & Comparative
A Comparative Guide to Benzothiazole-Based Monoamine Oxidase Inhibitors: Evaluating the Potential of 5-Methoxy-2-methylbenzothiazole
The Critical Role of Monoamine Oxidase and Its Inhibition
Monoamine oxidases (MAO) are a family of flavoenzymes located on the outer mitochondrial membrane, playing a crucial role in the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[1] The inhibition of these enzymes can lead to an increase in the concentration of these neurotransmitters in the brain, a mechanism that has been successfully exploited for the treatment of various neurological and psychiatric disorders.[2]
Selective inhibitors of MAO-A are primarily used as antidepressants and anxiolytics, while selective MAO-B inhibitors are employed in the management of Parkinson's disease. The development of isoform-selective inhibitors is a key objective in medicinal chemistry to minimize the side effects associated with non-selective MAOIs, such as the "cheese effect" (a hypertensive crisis caused by the ingestion of tyramine-rich foods).[1]
The Benzothiazole Scaffold: A Privileged Structure for MAO Inhibition
Recent research has highlighted the benzothiazole core as a promising scaffold for the development of potent and selective MAO inhibitors.[3] The rigid, bicyclic structure of benzothiazole provides a versatile platform for chemical modification, allowing for the fine-tuning of inhibitory activity and selectivity.
Structural Insights into Benzothiazole-MAO Interactions
Docking studies have revealed that the benzothiazole core typically binds within the substrate cavity of the MAO enzyme.[1] Substituents at various positions on the benzothiazole ring can then interact with specific residues in the active site or the entrance cavity, thereby influencing the compound's potency and selectivity for MAO-A or MAO-B. For instance, substitutions at the 2-position of the benzothiazole ring have been shown to be critical for high MAO-B inhibitory activity.[4]
Comparative Efficacy of Benzothiazole-Based MAO Inhibitors
While direct data for 5-Methoxy-2-methylbenzothiazole is unavailable, a review of the literature provides valuable insights into the efficacy of related compounds. The following table summarizes the in vitro inhibitory activity (IC50 values) of several benzothiazole derivatives against human MAO-A and MAO-B.
| Compound ID | Structure | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |
| 4d | 2-methyl-6-(4-nitrobenzyloxy)benzo[d]thiazole | 0.218 | 0.0046 | 47.39 | |
| 5e | 2-methyl-5-(4-nitrobenzyloxy)benzo[d]thiazole | 0.132 | 0.0054 | 24.44 | |
| 5b | 6-fluoro-2-(1-methyl-1H-indol-5-yl)benzo[d]thiazole | >10 | 0.028 | >357 | [4] |
| 3e | 2-((2-(4-chlorobenzylidene)hydrazinyl)carbonyl)-benzothiazole | >50 | 0.060 | >833 | [1] |
| 3h | 2-(4-(benzyloxy)-3-hydroxyphenyl)benzothiazole derivative | >10 | 0.062 | >161 | [5] |
| Selegiline | (Reference MAO-B Inhibitor) | - | 0.044 | - | [1] |
| Clorgyline | (Reference MAO-A Inhibitor) | - | - | - | [6] |
Analysis of Structure-Activity Relationships (SAR):
From the data presented, several key SAR observations can be made:
-
Substitution at the 2-position: The presence of a methyl group at the 2-position, as seen in compounds 4d and 5e , is compatible with potent MAO-B inhibition. This suggests that the methyl group in this compound could be a favorable feature.
-
Substituents on the Benzene Ring: The position and nature of substituents on the benzene ring of the benzothiazole core significantly impact both potency and selectivity. For example, the 4-nitrobenzyloxy group at either the 5- or 6-position leads to potent and selective MAO-B inhibition.
-
Methoxy Group Consideration: While no direct analogs with a simple methoxy group are listed in the comparative table, the presence of a benzyloxy group in potent inhibitors like 3h suggests that an alkoxy substituent is tolerated and can contribute to activity.[5] The electron-donating nature of the methoxy group in this compound could influence its binding affinity.
Based on these observations, it is plausible that this compound could exhibit inhibitory activity towards MAO, likely with a preference for MAO-B. However, experimental validation is essential to confirm this hypothesis and to quantify its efficacy.
Experimental Workflow for Assessing MAO Inhibition
To determine the efficacy of a novel compound such as this compound as an MAO inhibitor, a standardized in vitro assay is required. The following protocol outlines a common fluorometric method for measuring MAO-A and MAO-B inhibition.
In Vitro Fluorometric MAO Inhibition Assay Protocol
This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate by MAO.[6]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-A and MAO-B substrate (e.g., kynuramine or tyramine)[7][8]
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red or a similar reagent)[9]
-
Test compound (this compound) dissolved in DMSO
-
Reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO enzymes, substrate, HRP, and fluorescent probe in the assay buffer. Prepare serial dilutions of the test compound and reference inhibitors.
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations (or reference inhibitor/vehicle control), and the respective MAO enzyme (MAO-A or MAO-B).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and the detection mixture (HRP and fluorescent probe) to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) in a kinetic mode for a set duration (e.g., 30 minutes) at 37°C.[8]
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control and plot it against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Caption: Experimental workflow for the in vitro fluorometric MAO inhibition assay.
Signaling Pathway of MAO Action and Inhibition
The fundamental mechanism of MAO inhibitors is to prevent the breakdown of monoamine neurotransmitters, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission.
Caption: Simplified signaling pathway of MAO action and its inhibition.
Conclusion and Future Directions
The benzothiazole scaffold has emerged as a highly promising framework for the development of novel, potent, and selective MAO inhibitors, particularly for MAO-B. While direct experimental evidence for the MAO inhibitory activity of this compound is currently lacking, analysis of structure-activity relationships from related compounds suggests it may possess activity, likely with selectivity towards MAO-B.
To definitively ascertain the efficacy of this compound, it is imperative to perform in vitro MAO inhibition assays as outlined in this guide. Such studies would not only quantify its potency and selectivity but also contribute valuable data to the growing understanding of the structure-activity relationships of benzothiazole-based MAO inhibitors. Further research could also explore the synthesis and evaluation of a series of methoxy-substituted 2-methylbenzothiazoles to systematically investigate the impact of the methoxy group's position and number on MAO inhibitory activity.
References
- 1. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
A Comparative Guide to Validated Analytical Methods for 2-Aminobenzothiazole Derivatives
Introduction: The Analytical Imperative for 2-Aminobenzothiazole Derivatives
2-Aminobenzothiazole and its derivatives represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and antifungal properties. The precise and accurate quantification of these compounds is paramount throughout the drug development lifecycle, from purity analysis of active pharmaceutical ingredients (APIs) to pharmacokinetic and toxicokinetic studies in biological matrices. The selection of a robust, reliable, and validated analytical method is therefore a critical decision that directly impacts the quality and integrity of research and development data.
This guide provides a comprehensive comparison of validated analytical methods for the determination of 2-aminobenzothiazole derivatives. We will delve into the nuances of various techniques, grounded in the principles of scientific integrity and adherence to regulatory standards such as the International Council for Harmonisation (ICH) guidelines. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific needs.
Pillar 1: Chromatographic Methods for Quantitative Analysis
Liquid chromatography, often coupled with mass spectrometry or UV detection, stands as the gold standard for the quantitative analysis of 2-aminobenzothiazole derivatives. The choice of detector is contingent upon the required sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective technique suitable for the routine analysis of 2-aminobenzothiazole derivatives in relatively clean matrices, such as pharmaceutical formulations. The method's reliability hinges on a thorough validation process to ensure its performance characteristics are well-documented.
Causality in Experimental Choices: The selection of a C18 stationary phase is predicated on the generally non-polar nature of the benzothiazole core, enabling effective separation via reversed-phase chromatography. The mobile phase, typically a mixture of acetonitrile and an aqueous buffer like phosphoric acid, is optimized to achieve symmetric peak shapes and adequate retention times. The UV detection wavelength is chosen based on the maximal absorbance of the 2-aminobenzothiazole chromophore to ensure optimal sensitivity.
| Validation Parameter | Performance |
| Analyte | Novel Aminothiazole (21MAT) |
| Matrix | Analytical Solutions |
| Instrumentation | HPLC with UV Detector |
| Linearity Range | 0.5, 1, and 1.5 mg/mL (concentrations tested) |
| Accuracy | Within acceptable limits (specific data not provided) |
| Precision | Within acceptable limits (specific data not provided) |
| Specificity | Method demonstrated specificity for the analyte |
Data synthesized from a study on a novel aminothiazole derivative, providing a representative example of HPLC-UV performance.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a suitable ratio of acetonitrile and 0.1% (v/v) orthophosphoric acid in water. Degas the mobile phase by sonication or vacuum filtration.
-
Standard Solution Preparation: Prepare a stock solution of the 2-aminobenzothiazole reference standard (e.g., 1 mg/mL) in a 50:50 (v/v) mixture of acetonitrile and water. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Dissolve the sample in a compatible solvent to a concentration that falls within the established calibration range.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: Determined by the UV spectrum of the specific derivative.
-
-
Analysis: Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. Inject the sample solutions and quantify the analyte concentration using the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding high sensitivity and selectivity, particularly in complex biological matrices like plasma or urine, LC-MS/MS is the method of choice. The technique's power lies in its ability to isolate a precursor ion and monitor its specific fragment ions, a process known as Multiple Reaction Monitoring (MRM), which significantly reduces matrix interference.
Trustworthiness through Self-Validation: A robust LC-MS/MS method incorporates an internal standard, a structural analog of the analyte that is added to all samples and standards. The ratio of the analyte's response to the internal standard's response is used for quantification, correcting for variations in sample preparation and instrument response, thereby building trustworthiness into the results.
| Parameter | Method 1: LC-MS/MS | Method 2: SPE-LC-HRMS | Method 3 (Reference): LC-MS/MS for Aminothiazole Derivative |
| Analyte | 2-Aminobenzothiazole | 2-Aminobenzothiazole | Novel Aminothiazole (21MAT) |
| Matrix | Human Urine | Fish Tissue | Rat Plasma |
| Instrumentation | LC-ESI(+)-MS/MS | LC-HRMS | LC-MS/MS |
| Sample Preparation | Enzymatic deconjugation, Solid-Phase Extraction (SPE) | QuEChERS, SPE clean-up | Protein Precipitation |
| Linearity Range | Not explicitly stated, but LOD suggests a low ng/mL range. | 0.5 - 500 µg/L (in solution) | 1.25 - 1250 ng/mL |
| Limit of Detection (LOD) | 0.07 ng/mL | 0.1 µg/L (instrumental) | Not Reported |
| **Limit of Quantification |
A Senior Application Scientist's Guide to the Anti-inflammatory Properties of Benzothiazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a bicyclic heterocyclic compound, is recognized in medicinal chemistry as a "privileged structure".[1] This distinction arises from its presence in numerous pharmacologically active molecules, enabling it to interact with a wide array of biological targets.[2] While its applications are diverse—spanning anticancer, antimicrobial, and anticonvulsant agents—its role in modulating the inflammatory response is particularly noteworthy.[2][3][4] This guide provides a comparative analysis of the anti-inflammatory properties of various benzothiazole derivatives, delving into their mechanisms of action, the experimental data supporting their efficacy, and the robust protocols used for their evaluation.
Mechanistic Pillars of Anti-inflammatory Action
Inflammation is a complex biological response involving a symphony of cellular and molecular players. The therapeutic efficacy of benzothiazole derivatives stems from their ability to intervene at critical junctures within the inflammatory cascade. Their action is not monolithic; instead, they often engage multiple targets, leading to a broad-spectrum anti-inflammatory effect. The primary mechanisms can be categorized into three main areas: inhibition of pro-inflammatory enzymes, modulation of key signaling pathways, and suppression of inflammatory mediators.
Inhibition of Pro-inflammatory Enzymes: The Cyclooxygenase (COX) Axis
A cornerstone of anti-inflammatory drug action is the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[5] The discovery of two COX isoforms—COX-1 (constitutively expressed and involved in homeostatic functions) and COX-2 (inducible at sites of inflammation)—revolutionized the field.[5] Many benzothiazole derivatives exhibit potent inhibitory activity, with a notable selectivity for COX-2.[6][7][8] This selectivity is a crucial design feature, as it promises to mitigate the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[5]
References
- 1. jocpr.com [jocpr.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 8. pharmacyjournal.in [pharmacyjournal.in]
A Senior Scientist's Guide to In Vitro and In Vivo Evaluation of 5-Methoxy-2-methylbenzothiazole and Its Derivatives
A Comparative Framework for Translational Drug Discovery
As Senior Application Scientists, we bridge the gap between theoretical chemistry and tangible biological outcomes. The journey of a compound from a lab curiosity to a potential therapeutic is a rigorous, multi-stage process. This guide provides a comparative analysis of the in vitro and in vivo studies essential for evaluating compounds like 5-Methoxy-2-methylbenzothiazole.
While this compound is recognized primarily as a versatile chemical building block in the synthesis of more complex molecules[1], direct and extensive public data on its specific biological activity is limited. Therefore, this guide will use it as a foundational scaffold to illustrate the critical translational path from cell-based assays to whole-organism models, drawing upon established methodologies and data from structurally related and more extensively studied benzothiazole derivatives. The principles and protocols discussed herein represent the standard workflow for advancing a novel benzothiazole candidate through the preclinical pipeline.
The benzothiazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The central challenge, and the focus of this guide, lies in understanding how the promising results from a controlled in vitro environment translate to the complex, dynamic setting of an in vivo system.
Part 1: The In Vitro Proving Ground: Initial Screening and Mechanistic Insights
In vitro studies are the first critical checkpoint in drug discovery. They are designed to be rapid, high-throughput, and cost-effective, allowing for the screening of numerous compounds to identify those with the highest potential. The primary goals are to establish bioactivity, determine potency (e.g., IC50), and begin to elucidate the mechanism of action.
Causality in Experimental Design: Why We Start with Cell Lines
The choice of initial assays is dictated by the therapeutic hypothesis. For the benzothiazole class, which is rich in potent antiproliferative agents[5], the logical starting point is a panel of human cancer cell lines. This approach allows for an initial assessment of both potency and selectivity. For instance, a compound might show high efficacy against a breast cancer cell line (like MCF-7) but be less active against a lung cancer line (like A549), providing early clues about its potential spectrum of activity.[6]
Key In Vitro Assays for a Hypothetical Benzothiazole Derivative:
| Assay Type | Objective | Key Parameter(s) | Example Finding for a Benzothiazole Derivative |
| Cell Viability (MTT/MTS) | To measure the cytotoxic or cytostatic effect of the compound on cancer cells. | IC50 (Half-maximal inhibitory concentration) | Compound KC12 showed an IC50 of 6.13 µM against MDA-MB-231 breast cancer cells.[2] |
| Clonogenic Assay | To assess the long-term effect of the compound on the ability of a single cell to form a colony. | Surviving Fraction | Determines if the effect is cytocidal (cell-killing) or merely cytostatic (growth-inhibiting). |
| Apoptosis Assay (Annexin V/PI Staining) | To determine if the compound induces programmed cell death. | Percentage of apoptotic vs. necrotic cells | Treatment with benzothiazole compounds 4a and 4b induced significant apoptosis in PANC-1 pancreatic cancer cells.[7] |
| Target Engagement/Enzyme Inhibition | To verify if the compound interacts with its predicted molecular target (e.g., a specific kinase). | Ki (Inhibition constant), IC50 | In silico docking suggested potential inhibitory effects against ABL1, ABL2, CDK4, and CDK6 enzymes for potent derivatives.[6][8] |
| Western Blot | To measure changes in protein expression levels within a signaling pathway affected by the compound. | Up/downregulation of key proteins (e.g., FOXM1, p53, caspases) | Novel derivatives were shown to significantly inhibit the oncogenic transcription factor FOXM1.[2] |
Workflow: From Synthesis to In Vitro Candidate Selection
The following diagram illustrates a typical workflow for the initial in vitro evaluation of a newly synthesized benzothiazole derivative.
Caption: In Vitro Drug Discovery Workflow for Benzothiazole Derivatives.
Part 2: The In Vivo Challenge: Bridging the Translational Gap
A compound that is highly effective in vitro may fail spectacularly in vivo. The transition to animal models introduces a host of complex variables that are absent in a petri dish, primarily related to ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology.
Causality in Experimental Design: Why In Vitro Success Doesn't Guarantee In Vivo Efficacy
The primary reason for failure in this transition is poor pharmacokinetics (PK) and bioavailability. A compound must be able to reach its target tissue in a sufficient concentration and for a long enough duration to exert its effect. For example, the promising anticancer agent PMX-610, a benzothiazole derivative, demonstrated excellent in vitro potency but its high lipophilicity restricted its development in aqueous formulations suitable for in vivo use.[6]
Key Considerations for the In Vitro to In Vivo Transition:
-
Solubility & Formulation: Can the compound be dissolved in a biocompatible vehicle for administration (e.g., saline, DMSO/Cremophor EL)? Poor solubility is a common and critical hurdle.
-
Pharmacokinetics (PK): How is the drug absorbed, distributed, metabolized by the liver (e.g., via cytochrome P450 enzymes), and cleared from the body? A short half-life may prevent the drug from reaching therapeutic concentrations.
-
Toxicity: Does the compound cause adverse effects in the whole organism, such as weight loss, organ damage, or lethargy? A maximum tolerated dose (MTD) must be established.
-
Target Engagement: Does the drug engage its intended molecular target within the tumor tissue in the animal model? This can be confirmed post-treatment via techniques like immunohistochemistry (IHC) or Western blot on tumor lysates.
The Gold Standard: Xenograft Models
For anticancer benzothiazole derivatives, the most common and informative in vivo model is the tumor xenograft. In this model, human cancer cells—the same ones used in the in vitro assays—are implanted into immunocompromised mice. This allows for the direct assessment of the compound's ability to inhibit human tumor growth in a living system.
Workflow: From In Vitro Lead to In Vivo Proof-of-Concept
The following diagram outlines the logical progression to and through an in vivo study.
Caption: Translational Workflow from In Vitro Lead to In Vivo Efficacy.
Part 3: Detailed Experimental Protocols
Trustworthiness in research is built on transparent and reproducible methodologies. The following protocols are self-validating systems, including controls that ensure the reliability of the results.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the IC50 of a benzothiazole derivative against a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 human breast cancer cells
-
DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound (dissolved in DMSO to a 10 mM stock)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
96-well cell culture plates
-
DMSO (cell culture grade)
-
Multi-channel pipette, incubator, microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count MCF-7 cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Perform serial dilutions of the 10 mM stock compound in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is <0.5%.
-
Treatment: After 24 hours, remove the old medium from the plate and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours. The duration should be consistent with the cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control (representing 100% viability). Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the antitumor activity of a lead benzothiazole derivative in a mouse xenograft model.
Materials:
-
6-8 week old female athymic nude mice
-
MCF-7 cells (prepared in Matrigel for subcutaneous injection)
-
Test compound formulated in a sterile, biocompatible vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline)
-
Positive control drug (e.g., Doxorubicin)
-
Calipers, analytical balance, sterile syringes and needles
Step-by-Step Methodology:
-
Acclimatization & Ethics: Allow mice to acclimatize for one week. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells mixed with Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice daily. Once tumors reach an average volume of 100-150 mm³ (Volume = 0.5 x Length x Width²), randomize the mice into treatment groups (n=8-10 per group).
-
Group 1: Vehicle Control (daily IP injection)
-
Group 2: Test Compound (e.g., 20 mg/kg, daily IP injection)
-
Group 3: Positive Control (e.g., Doxorubicin, 2 mg/kg, weekly IV injection)
-
-
Treatment & Monitoring: Administer the treatments according to the schedule for 21-28 days. Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a critical indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach the maximum allowed size (e.g., 2000 mm³) or at the end of the treatment period.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for the treatment group relative to the vehicle control group. TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.
-
Ex Vivo Analysis (Optional but Recommended): At the end of the study, tumors are excised. A portion can be flash-frozen for Western blot analysis, and another portion fixed in formalin for immunohistochemistry to confirm target engagement in the tumor tissue.
Conclusion
The evaluation of this compound and its more complex derivatives exemplifies the modern drug discovery paradigm. Success requires a logical, evidence-based progression from high-throughput in vitro assays to complex in vivo models. While in vitro studies provide essential data on potency and mechanism, they are merely a prelude. The true test of a compound's therapeutic potential lies in its ability to overcome the physiological hurdles of a living organism. By carefully designing experiments that anticipate the challenges of this translational gap—focusing on ADME, toxicity, and formulation—researchers can more effectively identify which promising molecules have a genuine chance of becoming life-saving therapies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Benzothiazole Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical analysis and quality control, the robust and accurate quantification of heterocyclic compounds like benzothiazole is paramount. Benzothiazole and its derivatives are not only significant structural motifs in a wide array of pharmacologically active molecules but are also identified as potential impurities and environmental contaminants.[1] The choice of analytical methodology for the determination of benzothiazole is a critical decision that directly impacts data integrity and regulatory compliance. This guide provides an in-depth, objective comparison of two of the most powerful and prevalent analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document moves beyond a mere listing of protocols to offer a comprehensive cross-validation perspective, grounded in the physicochemical properties of benzothiazole and the fundamental principles of each chromatographic technique. We will explore the causality behind experimental choices, present detailed, field-tested methodologies, and provide a framework for selecting the optimal method based on specific analytical challenges.
Understanding the Analyte: Physicochemical Properties of Benzothiazole
A foundational understanding of the analyte's characteristics is the first pillar of sound method development. Benzothiazole is a colorless, slightly viscous liquid with a relatively high boiling point of 227-228 °C.[2] It is soluble in many organic solvents but exhibits limited solubility in water.[3] While its boiling point is high, it is considered a semi-volatile organic compound, a critical factor that makes it amenable to both HPLC and GC analysis.[4] Its aromatic structure contains a UV chromophore, enabling detection by UV-Vis spectrophotometers, a common detector for HPLC systems.
High-Performance Liquid Chromatography (HPLC): Precision in the Liquid Phase
HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[2][4] For a semi-volatile compound like benzothiazole, HPLC, especially Reverse-Phase HPLC (RP-HPLC), offers a robust and highly reproducible analytical solution.
Causality of Method Choice for HPLC:
The decision to employ HPLC for benzothiazole analysis is often driven by the sample matrix and the desire to avoid the high temperatures of a GC inlet, which could potentially degrade thermally sensitive derivatives or interact with complex sample matrices. HPLC is exceptionally well-suited for quantifying benzothiazole in liquid formulations, wastewater, and biological fluids.[5][6]
Experimental Protocol: RP-HPLC-UV for Benzothiazole Hydrochloride
This protocol is a representative method for the quantitative analysis of benzothiazole hydrochloride.
Instrumentation and Equipment:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Chromatographic Conditions:
| Parameter | Value |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 250 nm |
| Run Time | 10 minutes |
Reagent and Sample Preparation:
-
Mobile Phase Preparation: To prepare 0.1% phosphoric acid in water, add 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Mix the acetonitrile and 0.1% phosphoric acid in water in a 50:50 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of benzothiazole hydrochloride reference standard and dissolve it in a 100 mL volumetric flask using the mobile phase as the diluent. Sonicate for 5 minutes to ensure complete dissolution.
-
Sample Solution Preparation (100 µg/mL): Dissolve and dilute the sample in a volumetric flask with the mobile phase to achieve a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS): Harnessing Volatility and Mass
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4] The high efficiency of capillary GC columns combined with the specificity and sensitivity of a mass spectrometer makes GC-MS an excellent choice for benzothiazole analysis, particularly for trace-level detection and in complex matrices.[7][8]
Causality of Method Choice for GC-MS:
The volatility of benzothiazole makes it an ideal candidate for GC analysis. GC-MS is often preferred when high sensitivity is required, or when analyzing benzothiazole in complex matrices where co-eluting peaks might interfere with UV detection in HPLC. The mass spectrometer provides an additional layer of specificity, allowing for positive identification based on the mass spectrum of the analyte.
Experimental Protocol: GC-MS for Benzothiazole in Environmental Samples
This protocol is a representative method for the analysis of benzothiazole in aqueous samples.
Instrumentation and Equipment:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole or tandem)
-
Autosampler
Chromatographic and Spectrometric Conditions:
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Sample Preparation (Solid-Phase Extraction - SPE):
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass 100 mL of the aqueous sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Elution: Elute the trapped benzothiazole with 5 mL of ethyl acetate.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Inject 1 µL of the concentrated extract into the GC-MS system.
Cross-Validation: A Head-to-Head Comparison
The core of this guide is the objective comparison of the performance of HPLC and GC-MS for benzothiazole analysis. The following table summarizes key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, providing a clear picture of the strengths and limitations of each technique.[5][8] The data presented is a synthesis of values reported in the literature for benzothiazole and its derivatives.
Table 1: Comparative Validation Parameters for HPLC and GC-MS Analysis of Benzothiazole
| Validation Parameter | HPLC-UV / HPLC-MS | GC-MS / GC-MS/MS | Commentary |
| Specificity/Selectivity | Good to Excellent. Potential for interference from co-eluting compounds with similar UV spectra. MS detection enhances selectivity. | Excellent. Mass spectral data provides high confidence in peak identity. | GC-MS offers superior selectivity due to the added dimension of mass fragmentation patterns. |
| Linearity (R²) | Typically ≥ 0.999 | Typically ≥ 0.999 | Both techniques demonstrate excellent linearity over a defined concentration range.[9] |
| Range | Wide, dependent on detector saturation. | Wide, dependent on detector saturation. | The analytical range for both methods is generally sufficient for most applications. |
| Accuracy (% Recovery) | Typically 80-120% | Typically 70-130% | Both methods provide acceptable accuracy, though it is highly dependent on the sample matrix and preparation method.[7] |
| Precision (%RSD) | Typically < 5% | Typically < 15% | HPLC often demonstrates superior precision (repeatability and intermediate precision).[7] |
| Limit of Detection (LOD) | ng/mL to µg/mL range (UV); pg/mL to ng/mL range (MS) | pg/L to ng/L range | GC-MS, particularly with tandem mass spectrometry (MS/MS), generally offers lower limits of detection.[9][10] |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range (UV); pg/mL to ng/mL range (MS) | pg/L to ng/L range | Consistent with LOD, GC-MS typically provides lower limits of quantification.[5][7] |
| Robustness | Generally high, sensitive to mobile phase composition and pH. | High, sensitive to inlet temperature and carrier gas flow rate. | Both methods are robust when operated within defined parameters. |
Workflow Visualizations
To further clarify the experimental and decision-making processes, the following diagrams are provided.
References
- 1. youtube.com [youtube.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of benzothiazoles in seafood species by subcritical water extraction followed by solid-phase microextraction-gas chromatography-tandem mass spectrometry: estimating the dietary intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of benzothiazole in untreated wastewater using polar-phase stir bar sorptive extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer aA_ctivity of Novel Benzothiazoles Versus Established Drugs
Introduction: The Growing Prominence of Benzothiazoles in Oncology
The landscape of cancer therapeutics is in a perpetual state of evolution, driven by the urgent need for more effective and selective treatment modalities. Within this dynamic field, heterocyclic compounds have emerged as a particularly fruitful area of research, with benzothiazole scaffolds gaining significant attention for their diverse pharmacological activities.[1][2] Benzothiazole derivatives have demonstrated a broad spectrum of biological effects, including promising anticancer properties against various cancer cell lines.[1][2][3] Their mechanisms of action are multifaceted, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key signaling pathways crucial for tumor growth and survival.[4][5][6]
This guide provides a comprehensive framework for benchmarking the anticancer activity of novel benzothiazole compounds against well-established chemotherapeutic agents. We will delve into the essential experimental protocols, present comparative data, and explore the underlying molecular mechanisms, offering researchers and drug development professionals a robust resource for evaluating the potential of these promising therapeutic candidates.
Experimental Design for Comparative Efficacy
A rigorous and well-controlled experimental design is paramount for an objective comparison of novel compounds against known drugs. The following sections outline the key components of such a study.
Cell Line Selection: A Representative Panel
The choice of cancer cell lines is critical and should reflect a diversity of cancer types to assess the breadth of a compound's activity. For this comparative guide, we will consider a panel of commonly used and well-characterized human cancer cell lines:
-
MCF-7: A human breast adenocarcinoma cell line, widely used in breast cancer research.
-
A549: A human lung carcinoma cell line, a standard model for non-small cell lung cancer studies.
-
HepG2: A human liver carcinoma cell line, relevant for hepatocellular carcinoma research.
-
HCT-116: A human colon carcinoma cell line, a key model for colorectal cancer studies.
Selection of Standard Anticancer Drugs
For a meaningful benchmark, it is essential to compare the novel benzothiazole derivatives against established anticancer drugs with well-defined mechanisms of action. The following drugs will serve as our comparators:
-
Doxorubicin: A topoisomerase II inhibitor widely used in the treatment of various cancers, including breast, lung, and liver cancers.
-
Cisplatin: A DNA cross-linking agent used in the treatment of a broad range of solid tumors, including lung cancer.
Core Experimental Protocols: A Step-by-Step Guide
This section provides detailed methodologies for the key in vitro assays used to assess anticancer activity. The rationale behind each experimental choice is explained to ensure a thorough understanding of the data generated.
Cell Viability Assay (MTT/XTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product.[7][8] The amount of formazan produced is directly proportional to the number of living cells, allowing for the determination of the half-maximal inhibitory concentration (IC50) of a compound.[8]
Detailed Protocol (MTT Assay): [8]
-
Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel benzothiazole compounds and the standard drugs (Doxorubicin, Cisplatin) in the appropriate cell culture medium. Add the compounds to the wells in triplicate and incubate for 48 or 72 hours. Include untreated cells as a negative control and a vehicle control (e.g., DMSO) to account for any solvent effects.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[8]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Rationale: Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[9] The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis.[10][11] In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to label apoptotic cells.[10][12] Propidium Iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for the differentiation of cell populations.[10]
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the novel benzothiazole compounds and standard drugs at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Rationale: Many anticancer agents induce cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[13]
Detailed Protocol: [13][15][16]
-
Cell Treatment: Treat cells with the compounds of interest as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping.[13][14][15] The cells can be stored at 4°C for several weeks.[13][15]
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).[13][15]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer, recording at least 10,000 events.[13] The DNA content will be displayed as a histogram, allowing for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases.
Comparative Data and Mechanistic Insights
The following sections present hypothetical comparative data and discuss potential mechanisms of action for novel benzothiazole compounds.
Comparative Antiproliferative Activity (IC50 Values)
The IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a more potent compound.
| Compound | Cell Line | IC50 (µM) - 48h |
| Novel Benzothiazole 1 | MCF-7 | 2.5 |
| A549 | 5.1 | |
| HepG2 | 3.8 | |
| HCT-116 | 4.2 | |
| Doxorubicin | MCF-7 | 0.8 - 8.3[17][18][19][20][21] |
| A549 | >20[18] | |
| HepG2 | 12.18[18] | |
| Cisplatin | A549 | 4.97 - 9.0[22][23][24][25] |
| HCT-116 | N/A |
Note: The IC50 values for Doxorubicin and Cisplatin are sourced from published literature and can vary depending on the specific experimental conditions.
Mechanism of Action: Targeting Key Signaling Pathways
Benzothiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways that are often dysregulated in cancer.[4][5] One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway, which plays a central role in regulating cell growth, proliferation, survival, and metabolism.[26][27][28][29][30] Several studies have reported that benzothiazole derivatives can act as inhibitors of PI3K, thereby suppressing the downstream signaling cascade.[31][32][33][34][35]
Hypothetical Signaling Pathway Affected by Novel Benzothiazoles:
The following diagram illustrates the potential mechanism by which a novel benzothiazole compound might inhibit the PI3K/Akt/mTOR signaling pathway.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. researchgate.net [researchgate.net]
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- 5. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. benchchem.com [benchchem.com]
- 9. Apoptosis Assays [sigmaaldrich.com]
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- 11. A comprehensive guide to apoptosis detection [absin.net]
- 12. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
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- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
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- 19. advetresearch.com [advetresearch.com]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 22. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 23. netjournals.org [netjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 27. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 29. researchgate.net [researchgate.net]
- 30. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors [ouci.dntb.gov.ua]
- 34. mdpi.com [mdpi.com]
- 35. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Synthetic Protocols for 5-Methoxy-2-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes with Supporting Experimental Data.
Introduction
5-Methoxy-2-methylbenzothiazole is a key heterocyclic scaffold found in a variety of compounds with significant biological activities, making it a molecule of high interest in medicinal chemistry and drug development. Its derivatives have shown promise in various therapeutic areas. The efficient and reproducible synthesis of this building block is therefore a critical aspect of research and development in this field. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering a detailed examination of their methodologies, reproducibility, and overall efficiency.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of this compound can be broadly approached via two distinct strategies, primarily centered around the formation of the thiazole ring. This guide will compare a classical one-pot condensation reaction with a two-step approach involving the synthesis and subsequent cyclization of an intermediate.
| Parameter | Route 1: One-Pot Condensation | Route 2: Two-Step Synthesis via N-acetylation and Cyclization |
| Starting Materials | 2-Amino-4-methoxybenzenethiol, Acetic Anhydride, Glacial Acetic Acid | 2-Amino-4-methoxybenzenethiol, Acetic Anhydride, Dehydrating agent (e.g., Polyphosphoric acid) |
| Number of Steps | 1 | 2 (with intermediate isolation) |
| Reported Yields | Good to Excellent (Typically >80%) | Variable, dependent on the efficiency of both steps |
| Key Advantages | - Procedurally simple and time-efficient- Avoids isolation of intermediates | - Potentially higher purity of the final product- Allows for the characterization of the intermediate |
| Potential Challenges | - Potential for side-product formation- Requires careful control of reaction conditions | - Longer overall reaction time- Requires an additional purification step for the intermediate |
Experimental Protocols
Route 1: One-Pot Condensation of 2-Amino-4-methoxybenzenethiol with Acetic Anhydride
This method represents a direct and efficient approach to the synthesis of this compound. The reaction proceeds via the initial acylation of the amino group of 2-amino-4-methoxybenzenethiol by acetic anhydride, followed by an in-situ acid-catalyzed cyclization and dehydration to form the benzothiazole ring.
Step-by-Step Methodology:
-
To a solution of 2-amino-4-methoxybenzenethiol (1.0 eq) in glacial acetic acid, add acetic anhydride (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Route 2: Two-Step Synthesis via N-acetylation and Cyclization
This route involves the initial formation of an N-acetylated intermediate, which is then isolated and subsequently cyclized to yield the final product. This approach allows for greater control over the reaction and can lead to a purer final product.
Step 1: Synthesis of N-(2-mercapto-5-methoxyphenyl)acetamide
-
Dissolve 2-amino-4-methoxybenzenethiol (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-(2-mercapto-5-methoxyphenyl)acetamide.
-
The crude product can be purified by recrystallization if necessary.
Step 2: Cyclization to this compound
-
To the N-(2-mercapto-5-methoxyphenyl)acetamide (1.0 eq) from Step 1, add a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the mixture to 80-100 °C for 1-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a strong base (e.g., sodium hydroxide solution) until the product precipitates.
-
Filter the solid product and wash it thoroughly with water.
-
Dry the product and purify by recrystallization from a suitable solvent to obtain this compound.
Visualization of Synthetic Workflows
Caption: Comparative workflow of the one-pot and two-step synthetic routes to this compound.
Discussion on Reproducibility and Experimental Causality
The reproducibility of these synthetic protocols is contingent on several key factors.
-
Purity of Starting Materials: The purity of 2-amino-4-methoxybenzenethiol is paramount. This starting material is susceptible to oxidation, which can lead to the formation of disulfide impurities. These impurities can interfere with the cyclization process and reduce the overall yield. It is advisable to use freshly prepared or purified 2-amino-4-methoxybenzenethiol for optimal results.
-
Reaction Conditions: In Route 1, the temperature and reaction time are critical parameters. Insufficient heating may lead to incomplete cyclization, while prolonged heating at high temperatures could result in decomposition and the formation of colored byproducts. The use of glacial acetic acid as both a solvent and a catalyst is a key aspect of this protocol's efficiency.
-
Choice of Dehydrating Agent: In Route 2, the choice of dehydrating agent for the cyclization step significantly impacts the reaction's success. Polyphosphoric acid is a common and effective choice, but its high viscosity can make stirring and work-up challenging. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) offers a more manageable alternative.
-
Work-up and Purification: Proper neutralization and extraction are crucial for isolating the product. This compound is a solid at room temperature and can be effectively purified by recrystallization.[1] The choice of solvent for recrystallization should be optimized to maximize recovery and purity.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methyl group (singlet, ~2.8 ppm), methoxy group (singlet, ~3.9 ppm), and aromatic protons in their characteristic regions. |
| ¹³C NMR | Resonances for the methyl carbon, methoxy carbon, and the distinct aromatic and thiazole carbons. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound (179.24 g/mol ).[2] |
| Melting Point | Approximately 37 °C.[1] |
Concluding Remarks
Both the one-pot condensation and the two-step synthesis offer viable and reproducible pathways to this compound. The choice between the two routes will depend on the specific requirements of the researcher. For rapid synthesis and high throughput, the one-pot method is advantageous. For applications requiring very high purity and for more controlled synthesis, the two-step approach is preferable. Careful attention to the purity of starting materials and optimization of reaction conditions are key to achieving high yields and reproducible results for both protocols.
References
A Comparative Guide to the Definitive Structural Confirmation of Synthesized 5-Methoxy-2-methylbenzothiazole
This guide provides an in-depth, objective comparison of core analytical techniques for the structural elucidation of 5-Methoxy-2-methylbenzothiazole. As researchers and drug development professionals know, unambiguous confirmation of a synthesized molecule's structure is a non-negotiable cornerstone of the development pipeline, ensuring both efficacy and safety. Benzothiazoles, in particular, are a critical class of heterocyclic compounds widely explored for their therapeutic potential, making the rigorous validation of their synthesized structures paramount.[1][2]
This document moves beyond simple procedural lists to explain the causality behind experimental choices, presenting an integrated, self-validating workflow that combines Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Our approach ensures that the data from each technique synergistically supports the others, leading to an unequivocal structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the most powerful and indispensable tool for the structural elucidation of organic molecules like this compound.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this specific compound, NMR is not just confirmatory; it is the primary method to definitively distinguish the 5-methoxy isomer from other potential positional isomers (e.g., 4-, 6-, or 7-methoxy).
The core principle is that the unique electronic environment of each proton (¹H) and carbon (¹³C) atom results in a distinct resonance frequency (chemical shift). Furthermore, interactions between neighboring protons (spin-spin coupling) reveal the connectivity of the molecular framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is essential as it is "invisible" in ¹H NMR and provides a lock signal for the spectrometer.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal resolution and dispersion.
-
Data Acquisition (¹H NMR): Acquire the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.
-
Data Acquisition (¹³C NMR): Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Workflow for NMR Analysis
Caption: Workflow from sample preparation to final NMR spectral analysis.
Data Interpretation and Isomer Confirmation
The definitive confirmation of the 5-methoxy substitution pattern lies in the chemical shifts and, crucially, the coupling patterns of the three aromatic protons.
| ¹H NMR Data (Predicted, 400 MHz, CDCl₃) | Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment & Rationale |
| Aromatic Protons | H-7 | ~7.7 | d (doublet) | Proton adjacent to the sulfur-bearing carbon. Coupled only to H-6. |
| H-4 | ~7.2 | d (doublet) | Proton adjacent to the methoxy group. Appears as a doublet due to meta-coupling being negligible. | |
| H-6 | ~6.9 | dd (doublet of doublets) | Coupled to both H-7 and H-4, confirming its position between them. | |
| Substituent Protons | -OCH₃ | ~3.8 | s (singlet) | Three equivalent protons of the methoxy group. No adjacent protons to couple with. |
| -CH₃ | ~2.8 | s (singlet) | Three equivalent protons of the methyl group on the thiazole ring. |
Note: The predicted values are based on available spectral data for this compound and related structures.[3][4]
Comparative Logic: An isomer like 6-Methoxy-2-methylbenzothiazole would present a distinctly different aromatic region in the ¹H NMR spectrum.[5] Instead of the doublet, doublet, and doublet of doublets pattern, one would expect two doublets and a singlet (or a finely split doublet), completely altering the connectivity map derived from the spectrum. This comparative analysis makes NMR the definitive technique for isomer identification.
Mass Spectrometry (MS): The Molecular Weighing Scale
Mass spectrometry is a fundamental technique used to measure the mass-to-charge ratio (m/z) of ions. Its primary role in this context is to confirm the molecular weight of the synthesized compound, providing strong evidence that the target molecule has been formed.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the synthesized compound in a suitable solvent like methanol or acetonitrile (~1 mg/mL).
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.
-
Mass Analysis: Analyze the ions in the mass analyzer (e.g., quadrupole or time-of-flight) to separate them based on their m/z ratio.
-
Detection: Detect the ions to generate the mass spectrum. For this molecule, analysis in positive ion mode is typical, detecting the protonated molecule [M+H]⁺.
Workflow for MS Analysis
Caption: A streamlined workflow for molecular weight confirmation via MS.
Expected Data
For this compound (Formula: C₉H₉NOS), the expected molecular weight is 179.24 g/mol .[6][7]
| Mass Spectrometry Data | Ion | Expected m/z | Rationale |
| Low-Resolution MS | [M+H]⁺ | 180.2 | The protonated molecular ion, commonly observed in ESI-MS. |
| [M]⁺ | 179.2 | The molecular ion, more common in techniques like Electron Ionization (EI).[8] | |
| High-Resolution MS (HRMS) | [M+H]⁺ | 180.0478 | Provides the exact mass, allowing for the confirmation of the elemental formula (C₉H₁₀NOS⁺), which is crucial for distinguishing from isobaric compounds (molecules with the same nominal mass but different formulas). |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it cannot determine the connectivity in the way NMR can, it serves as an excellent complementary method to quickly verify the presence of the key structural motifs of this compound. The principle is that chemical bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid synthesized powder directly onto the ATR crystal. No further preparation is typically needed.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
Workflow for IR Analysis
Caption: The simple and rapid workflow for functional group analysis via IR.
Expected Data
The IR spectrum provides a "fingerprint" confirming the presence of the core benzothiazole structure and the methoxy substituent.
| Infrared Spectroscopy Data | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Rationale |
| Aromatic Ring | Aromatic C-H Stretch | 3000 - 3100 | Confirms the presence of the benzene ring.[9] |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands characteristic of the aromatic system. | |
| Thiazole Ring | C=N Stretch | 1600 - 1670 | Key vibration confirming the imine functionality within the thiazole ring.[9] |
| C-S Stretch | 600 - 700 | Indicates the presence of the sulfur-containing thiazole ring.[9] | |
| Substituents | Aliphatic C-H Stretch | 2850 - 3000 | From the methyl and methoxy groups. |
| C-O Stretch | 1200 - 1280 (asymmetric) & 1000-1060 (symmetric) | Strong absorptions confirming the presence of the aryl ether (methoxy) group.[10] |
Integrated Data Analysis: A Self-Validating System
The true power of this multi-technique approach lies in the integration of the data, where each result validates the others to build an unshakeable structural confirmation.
| Technique | Primary Information Confirmed | Contribution to Final Structure |
| Mass Spectrometry (MS) | Molecular Weight & Elemental Formula (HRMS) | Confirms that the synthesized product has the correct mass (179.24) and formula (C₉H₉NOS). |
| Infrared (IR) Spectroscopy | Presence of Key Functional Groups | Confirms that the building blocks—aromatic ring, C=N, C-S, and C-O ether—are present in the molecule of mass 179.24. |
| NMR Spectroscopy | Atomic Connectivity & Isomeric Structure | Assembles the building blocks into a unique 3D structure. The coupling patterns definitively prove the 5-methoxy substitution, ruling out all other isomers. |
This integrated workflow creates a self-validating system. MS confirms the correct mass. IR confirms the correct functional parts are present for that mass. Finally, NMR provides the definitive blueprint, showing how those parts are connected, confirming the identity as this compound. This rigorous, multi-faceted validation is the hallmark of sound scientific practice in chemical synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. repository.qu.edu.iq [repository.qu.edu.iq]
- 3. This compound(2941-69-7) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 6-METHOXY-2-METHYLBENZOTHIAZOLE(2941-72-2) 1H NMR [m.chemicalbook.com]
- 6. This compound [webbook.nist.gov]
- 7. scbt.com [scbt.com]
- 8. This compound(2941-69-7) MS spectrum [chemicalbook.com]
- 9. jchr.org [jchr.org]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 5-Methoxy-2-methylbenzothiazole
A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to your essential resource for the safe and effective handling of 5-Methoxy-2-methylbenzothiazole (CAS No. 2941-69-7). This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for laboratory safety and chemical handling. Our objective is to empower you with the knowledge to not only follow safety protocols but to understand the rationale behind them, ensuring a culture of safety and excellence in your research endeavors.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid, light brown compound with a characteristic rotten-egg-like odor.[1] Its melting point ranges from 34-38°C (93.2-100.4°F).[1] While specific toxicity data is not extensively documented in readily available literature, the precautionary principle dictates that it should be handled with care to avoid contact with skin and eyes, and to prevent inhalation of any dust or vapors.[1] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[2]
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C9H9NOS | [3] |
| Molecular Weight | 179.24 g/mol | [3] |
| Physical State | Solid | [1] |
| Appearance | Light brown | [1] |
| Odor | Rotten-egg like | [1] |
| Melting Point | 34 - 38 °C / 93.2 - 100.4 °F | [1] |
| Incompatibilities | Strong oxidizing agents | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is fundamental to minimizing exposure risks. The selection of appropriate PPE is contingent on the scale and nature of the work being performed.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles are mandatory for all handling procedures.[4] In situations where splashing is a risk, such as during solution preparation or transfer of larger quantities, a face shield should be worn in conjunction with goggles. This aligns with OSHA's eye and face protection regulations in 29 CFR 1910.133 and European Standard EN166.[1]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required.[4] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially after direct contact with the compound.[4]
-
Lab Coat: A standard laboratory coat should be worn at all times. For tasks with a higher risk of spillage, a chemically resistant apron or gown is recommended.[4]
-
-
Respiratory Protection: All work with solid this compound that may generate dust, or with solutions that may produce vapors, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available or insufficient, a NIOSH-approved respirator may be necessary.[5]
PPE Selection Workflow:
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling Procedures:
-
Preparation: Before handling, ensure that a certified chemical fume hood is operational and that all necessary PPE is readily available and in good condition.[4] Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Transfer:
-
Conduct all weighing and transfer of the solid compound within the fume hood to contain any dust.
-
Use a spatula for transfers. Avoid creating dust clouds.
-
If preparing a solution, add the solid to the solvent slowly.
-
-
Post-Handling:
Storage:
-
Store this compound in a dry, cool, and well-ventilated place.[1]
-
The container should be kept tightly closed.[1]
-
Refrigerated storage is recommended.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.[1]
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth.[6]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[1][2]
-
Clean: Clean the spill area thoroughly with soap and water.[6]
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[6]
Disposal Plan:
-
All waste material, including contaminated absorbent materials and empty containers, must be disposed of as hazardous waste.[1]
-
The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Always consult with your institution's EHS department and follow all federal, state, and local environmental regulations for chemical waste disposal.[4][6]
Disposal Workflow Diagram:
Caption: Workflow for the safe disposal of this compound.[6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
